molecular formula C15H13F2N7O2S2 B1668761 K00546 CAS No. 443798-55-8

K00546

货号: B1668761
CAS 编号: 443798-55-8
分子量: 425.4 g/mol
InChI 键: ARIOBGGRZJITQX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Cdk1/2 Inhibitor III is a highly potent, selective, and ATP-competitive inhibitor of Cdk1/cyclin B and Cdk2/cyclin A.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-amino-N-(2,6-difluorophenyl)-3-(4-sulfamoylanilino)-1,2,4-triazole-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N7O2S2/c16-10-2-1-3-11(17)12(10)21-15(27)24-13(18)22-14(23-24)20-8-4-6-9(7-5-8)28(19,25)26/h1-7H,(H,21,27)(H2,19,25,26)(H3,18,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIOBGGRZJITQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=S)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N7O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60416209
Record name Cdk1/2 Inhibitor III
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URL https://comptox.epa.gov/dashboard/DTXSID60416209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443798-47-8, 443798-55-8
Record name K-00546
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443798478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name K-00546
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07664
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cdk1/2 Inhibitor III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name K-00546
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFR1253W75
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide to the Discovery of K00546, a Potent CDK1/CDK2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and preclinical characterization of K00546, a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2). This compound, with the chemical name 5-amino-N-(2,6-difluorophenyl)-3-((4-sulfamoylphenyl)amino)-1H-1,2,4-triazole-1-carbothioamide, has demonstrated significant inhibitory activity against these key cell cycle regulators. This document details the biochemical activity of this compound, outlines relevant experimental protocols for its evaluation, and presents its inhibitory profile against a panel of kinases. The information herein is intended to serve as a valuable resource for researchers in the fields of oncology, cell biology, and medicinal chemistry who are investigating the therapeutic potential of CDK inhibition.

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in the regulation of the eukaryotic cell cycle, transcription, and other fundamental cellular processes. The aberrant activity of CDKs is a hallmark of many human cancers, making them attractive targets for the development of novel anti-cancer therapeutics. CDK1 and CDK2, in complex with their respective cyclin partners, are critical for the G2/M and G1/S phase transitions of the cell cycle. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

This compound has emerged as a highly potent small molecule inhibitor of both CDK1 and CDK2, exhibiting inhibitory concentrations in the nanomolar range. This guide summarizes the available data on this compound, providing a foundation for further investigation into its mechanism of action and potential clinical applications.

Biochemical Profile of this compound

This compound is a potent inhibitor of CDK1 and CDK2. The half-maximal inhibitory concentrations (IC50) for this compound against CDK1/cyclin B and CDK2/cyclin A are 0.6 nM and 0.5 nM, respectively[1]. The compound also exhibits inhibitory activity against other kinases, albeit at generally higher concentrations. A summary of the inhibitory activities of this compound against a panel of kinases is presented in Table 1.

Table 1: Inhibitory Activity of this compound Against a Panel of Protein Kinases

Kinase TargetIC50 (nM)
CDK2/cyclin A 0.5 [1]
CDK1/cyclin B 0.6 [1]
CLK18.9[1]
CLK329.2[1]
VEGF-R232[1]
GSK-3140[1]
MAP kinase (ERK-2)1000
PDGF-Rβ1600
Casein kinase-12800
PKA5200
Calmodulin kinase8900

Data compiled from multiple sources.[1]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of substrate proteins and thereby arresting the cell cycle. Structural information suggests that this compound forms three hydrogen bonds with the kinase hinge residues Glutamic Acid 109 (E109) and Cysteine 111 (C111) within the ATP-binding pocket of Ste20-like kinase (SLK). Additionally, the sulfamoyl moiety of this compound interacts with the main chain of Leucine 40 (L40)[1]. While this provides insight into its binding mode with a related kinase, the precise interactions with CDK1 and CDK2 are yet to be fully elucidated through co-crystallization studies.

Below is a DOT script representation of the proposed mechanism of action.

K00546_Mechanism_of_Action cluster_kinase Kinase ATP-Binding Pocket ATP_Site ATP Binding Site Substrate Substrate Protein ATP_Site->Substrate Enables Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest ATP_Site->Cell_Cycle_Arrest Inhibition Leads to Hinge Hinge Region (E109, C111) L40_residue L40 Main Chain This compound This compound This compound->ATP_Site Competitively Binds This compound->Hinge H-bonds This compound->L40_residue Interacts ATP ATP ATP->ATP_Site Binds Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylated Cell_Cycle_Progression Cell Cycle Progression Phosphorylated_Substrate->Cell_Cycle_Progression Drives

This compound competitive inhibition of ATP binding.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

The following is a generalized protocol for determining the in vitro inhibitory activity of this compound against CDK1/cyclin B and CDK2/cyclin A. Specific details may vary based on the exact assay format (e.g., radiometric, fluorescence-based, or luminescence-based).

Materials:

  • Recombinant human CDK1/cyclin B or CDK2/cyclin A enzyme

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

  • Substrate (e.g., Histone H1 for CDK1/2)

  • ATP (at or near the Km for the specific kinase)

  • This compound (serially diluted in DMSO)

  • Detection reagent (e.g., [γ-33P]ATP for radiometric assay, ADP-Glo™ for luminescence assay)

  • 96-well or 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In each well of the assay plate, add the kinase, substrate, and the diluted this compound or DMSO (vehicle control).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 30-60 minutes).

  • Termination and Detection: Stop the reaction and quantify the kinase activity using the appropriate detection method.

    • Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-33P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Luminescence Assay (e.g., ADP-Glo™): Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert the generated ADP to ATP, which is then measured via a luciferase-based reaction.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Below is a DOT script visualizing the general workflow for an in vitro kinase inhibition assay.

Kinase_Inhibition_Assay_Workflow cluster_detection Detection Methods start Start compound_prep Prepare serial dilutions of this compound in DMSO start->compound_prep reaction_setup Set up kinase reaction: - Kinase (CDK1/2) - Substrate (Histone H1) - this compound/DMSO compound_prep->reaction_setup initiate_reaction Initiate reaction by adding ATP reaction_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation terminate_detection Terminate reaction and detect kinase activity incubation->terminate_detection radiometric Radiometric: Measure 33P incorporation terminate_detection->radiometric luminescence Luminescence: Measure ADP production terminate_detection->luminescence data_analysis Analyze data and calculate IC50 value radiometric->data_analysis luminescence->data_analysis end End data_analysis->end

Workflow for in vitro kinase inhibition assay.

Synthesis

The chemical structure of this compound is 5-amino-N-(2,6-difluorophenyl)-3-((4-sulfamoylphenyl)amino)-1H-1,2,4-triazole-1-carbothioamide. While a detailed, step-by-step synthesis protocol for this compound is not publicly available, compounds of this class are generally synthesized through a multi-step process. A plausible synthetic route would involve the formation of a substituted 1,2,4-triazole core, followed by the introduction of the carbothioamide and the sulfamoylphenylamino moieties.

A generalized synthetic pathway is depicted below.

K00546_Synthesis_Pathway start_material Starting Materials intermediate1 Substituted Guanidine start_material->intermediate1 Reaction 1 intermediate2 1,2,4-Triazole Core intermediate1->intermediate2 Cyclization intermediate3 Functionalized Triazole intermediate2->intermediate3 Functional Group Interconversion final_product This compound intermediate3->final_product Coupling Reaction

Generalized synthetic pathway for this compound.

Cellular and In Vivo Activity

Currently, there is a lack of publicly available data on the cellular effects of this compound, such as its impact on cell cycle progression, induction of apoptosis, or its efficacy in various cancer cell lines. Furthermore, no in vivo studies have been reported to date. Further research is required to evaluate the therapeutic potential of this compound in relevant cellular and animal models of cancer.

Conclusion and Future Directions

This compound is a highly potent inhibitor of CDK1 and CDK2 with a promising biochemical profile. The low nanomolar IC50 values suggest that this compound could serve as a valuable tool for studying the roles of CDK1 and CDK2 in cell cycle regulation and as a lead compound for the development of novel anti-cancer agents.

Future research should focus on several key areas:

  • Detailed Structural Studies: Obtaining a co-crystal structure of this compound with CDK1 and CDK2 would provide crucial insights into its binding mode and facilitate structure-based drug design for improved selectivity and potency.

  • Cellular Characterization: Comprehensive evaluation of this compound in a panel of cancer cell lines is necessary to determine its anti-proliferative activity and to identify potential biomarkers of response.

  • In Vivo Efficacy and Pharmacokinetics: Preclinical studies in animal models are essential to assess the in vivo efficacy, safety, and pharmacokinetic properties of this compound.

  • Synthesis Optimization: Development of a robust and scalable synthetic route will be critical for the future development of this compound.

References

K00546: A Potent CDK1/2 Inhibitor for Cell Cycle Regulation Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). The precise and sequential activation of these kinases, in complex with their regulatory cyclin subunits, drives the transitions between different phases of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. K00546 has been identified as a highly potent, small-molecule inhibitor of CDK1 and CDK2, two master regulators of the cell cycle. This technical guide provides a comprehensive overview of the function of this compound in cell cycle regulation, its biochemical activity, and detailed protocols for its application in research settings.

Introduction to this compound

This compound is a chemical compound that functions as a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] Its inhibitory action on these key cell cycle enzymes allows for the precise dissection of their roles in cellular proliferation and provides a tool for investigating the therapeutic potential of CDK inhibition.

Chemical Properties:

  • CAS Number: 443798-47-8[3]

  • Molecular Formula: C₁₅H₁₃F₂N₇O₂S₂[3]

  • Molecular Weight: 425.44 g/mol [3]

The Role of CDK1 and CDK2 in the Cell Cycle

CDK1 and CDK2 are essential serine/threonine kinases that, upon binding to their respective cyclin partners, phosphorylate a multitude of protein substrates to drive the cell cycle forward.

  • CDK2: The activity of CDK2 is primarily associated with the G1 to S phase transition and progression through S phase.[4] In complex with cyclin E, CDK2 phosphorylates the Retinoblastoma protein (Rb), leading to the release of E2F transcription factors. This event initiates the expression of genes required for DNA replication.[5] Subsequently, the CDK2/cyclin A complex is crucial for the initiation and completion of DNA synthesis.[4]

  • CDK1: Often referred to as the "mitotic kinase," CDK1, in association with cyclin B, is the master regulator of the G2 to M phase transition.[6] The CDK1/cyclin B complex, also known as the Maturation-Promoting Factor (MPF), phosphorylates a wide range of substrates to orchestrate the dramatic cellular reorganization that occurs during mitosis, including nuclear envelope breakdown, chromosome condensation, and spindle formation.[4]

Mechanism of Action of this compound

This compound exerts its biological effects through the competitive inhibition of the ATP-binding site of CDK1 and CDK2. By occupying the ATP pocket, this compound prevents the transfer of a phosphate group from ATP to the kinase's substrates, thereby blocking their phosphorylation and downstream signaling. This inhibition of CDK1 and CDK2 activity leads to cell cycle arrest, primarily at the G1/S and G2/M checkpoints. Structural studies have indicated that this compound forms hydrogen bonds with hinge residues within the ATP-binding site of the kinase.[1]

Quantitative Data: Inhibitory Profile of this compound

The potency and selectivity of this compound have been characterized through in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) values against a panel of kinases are summarized below.

Target KinaseIC₅₀ (nM)
CDK2/cyclin A 0.5
CDK1/cyclin B 0.6
CLK18.9
CLK329.2
VEGF-R232
GSK-3140
MAP kinase (ERK-2)1,000
Casein kinase-12,800
PKA5,200
Calmodulin kinase8,900
PDGF-Rβ1,600

Data compiled from MedchemExpress product datasheets.[1][2][3]

Signaling Pathways and Experimental Workflows

Visualizing Cell Cycle Regulation and this compound Inhibition

The following diagrams illustrate the core signaling pathways of cell cycle regulation by CDK1 and CDK2, and the inhibitory effect of this compound.

cell_cycle_regulation cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition CyclinE Cyclin E CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Rb Rb CyclinE_CDK2->Rb phosphorylates E2F E2F Rb->E2F inhibits S_phase_genes S-Phase Genes E2F->S_phase_genes activates CyclinB Cyclin B CyclinB_CDK1 Cyclin B / CDK1 (MPF) CyclinB->CyclinB_CDK1 CDK1 CDK1 CDK1->CyclinB_CDK1 Mitotic_substrates Mitotic Substrates CyclinB_CDK1->Mitotic_substrates phosphorylates Mitosis Mitosis Mitotic_substrates->Mitosis This compound This compound This compound->CyclinE_CDK2 This compound->CyclinB_CDK1

Caption: CDK1/2-mediated cell cycle progression and its inhibition by this compound.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow to evaluate the effects of a CDK inhibitor like this compound on a cancer cell line.

experimental_workflow cluster_assays Downstream Assays start Cancer Cell Line Culture treatment Treat cells with this compound (various concentrations and time points) start->treatment harvest Harvest Cells treatment->harvest kinase_assay In Vitro Kinase Assay treatment->kinase_assay (cell-free) flow_cytometry Cell Cycle Analysis (Flow Cytometry) harvest->flow_cytometry western_blot Protein Expression/Phosphorylation (Western Blot) harvest->western_blot analysis Data Analysis and Interpretation flow_cytometry->analysis western_blot->analysis kinase_assay->analysis

Caption: A typical workflow for evaluating the cellular effects of this compound.

Detailed Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with desired concentrations of this compound or vehicle control for the specified duration.

  • Harvesting: Aspirate the culture medium and wash the cells with PBS. Harvest the cells by trypsinization and collect them in a 15 mL conical tube.

  • Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several weeks).[7]

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with 5 mL of PBS. Centrifuge again and discard the supernatant. Resuspend the cell pellet in 500 µL of PI staining solution.[8]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[7]

  • Flow Cytometry: Analyze the samples on a flow cytometer equipped with a 488 nm laser. Collect the fluorescence data and analyze the cell cycle distribution using appropriate software (e.g., ModFit LT, FlowJo).[9]

Western Blotting for Cell Cycle Markers

This protocol is used to detect changes in the expression and phosphorylation status of key cell cycle proteins following this compound treatment.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Rb (Ser795), anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply the ECL substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system.

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified CDK1/cyclin B or CDK2/cyclin A.[10]

Materials:

  • Recombinant active CDK1/cyclin B or CDK2/cyclin A

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 1 mM EGTA)

  • Substrate (e.g., Histone H1 for CDK1/2)

  • [γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega) for non-radioactive detection

  • This compound at various concentrations

Procedure (Non-Radioactive ADP-Glo™ Method):

  • Reaction Setup: In a 384-well plate, add 1 µL of this compound at various concentrations (or vehicle control).

  • Enzyme Addition: Add 2 µL of a solution containing the CDK/cyclin complex diluted in kinase buffer.

  • Initiate Reaction: Add 2 µL of a mix containing the substrate (e.g., Histone H1) and ATP.[11]

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Measurement: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature and measure the luminescence with a plate reader. The luminescent signal is proportional to the ADP formed and thus to the kinase activity.[11]

Conclusion

This compound is a valuable research tool for investigating the intricacies of cell cycle control. Its high potency and selectivity for CDK1 and CDK2 make it an ideal compound for studying the specific roles of these kinases in both normal and pathological cell proliferation. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound to probe the mechanisms of cell cycle regulation and to explore its potential as a lead compound in the development of novel anti-cancer therapeutics.

References

K00546: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

K00546 is a potent small molecule inhibitor with high affinity for key regulators of the cell cycle and mRNA splicing. This document provides a comprehensive technical guide to the identification and validation of the protein targets of this compound. It includes a summary of its in vitro inhibitory activity, detailed experimental protocols for target validation, and an overview of the signaling pathways affected. This guide is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and similar multi-targeted kinase inhibitors.

This compound Target Profile

This compound has been identified as a potent inhibitor of several protein kinases, with primary targets in the Cyclin-Dependent Kinase (CDK) and CDC-like Kinase (CLK) families. The inhibitory activity of this compound has been quantified using in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric of potency.

Primary Targets

This compound demonstrates nanomolar potency against its primary targets, making it a highly effective inhibitor of these kinases.

TargetIC50 (nM)
CDK2/cyclin A0.5
CDK1/cyclin B0.6
CLK18.9
CLK329.2

Table 1: Primary kinase targets of this compound and their corresponding IC50 values.

Secondary Targets

This compound also exhibits inhibitory activity against a range of other kinases, albeit at higher concentrations. This broader activity profile is important to consider in the design and interpretation of cellular experiments.

TargetIC50 (µM)
VEGF-R20.032
GSK-30.14
MAP kinase (ERK-2)1.0
PDGF-Rβ1.6
Casein kinase-12.8
PKA5.2
Calmodulin kinase8.9

Table 2: Secondary kinase targets of this compound and their corresponding IC50 values.[1]

Signaling Pathways

The primary targets of this compound, CDKs and CLKs, are critical regulators of fundamental cellular processes: cell cycle progression and pre-mRNA splicing, respectively.

CDK1 and CDK2 in Cell Cycle Regulation

CDK1 and CDK2 are serine/threonine kinases that, in complex with their cyclin regulatory partners, drive the transitions between different phases of the cell cycle.[2] Inhibition of CDK1 and CDK2 by this compound is expected to induce cell cycle arrest, primarily at the G1/S and G2/M checkpoints.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase CyclinD Cyclin D G1_complex Cyclin D-CDK4/6 CyclinD->G1_complex CDK46 CDK4/6 CDK46->G1_complex pRb pRb G1_complex->pRb P E2F E2F pRb->E2F CyclinE Cyclin E E2F->CyclinE S_Phase_genes S-Phase Genes E2F->S_Phase_genes G1S_complex Cyclin E-CDK2 CyclinE->G1S_complex CDK2_G1 CDK2 CDK2_G1->G1S_complex G1S_complex->pRb P CyclinA_S Cyclin A S_Phase_genes->CyclinA_S S_complex Cyclin A-CDK2 CyclinA_S->S_complex CDK2_S CDK2 CDK2_S->S_complex DNA_rep DNA Replication S_complex->DNA_rep CyclinA_M Cyclin A G2_complex Cyclin A-CDK1 CyclinA_M->G2_complex CDK1_M CDK1 CDK1_M->G2_complex M_complex Cyclin B-CDK1 CDK1_M->M_complex Mitosis Mitosis G2_complex->Mitosis CyclinB Cyclin B CyclinB->M_complex M_complex->Mitosis This compound This compound This compound->CDK2_G1 This compound->CDK2_S This compound->CDK1_M

CDK1/2 Signaling Pathway in Cell Cycle Progression.
CLK1 and CLK3 in pre-mRNA Splicing

CLKs are dual-specificity kinases that phosphorylate serine/arginine-rich (SR) proteins, which are key components of the spliceosome.[3] By modulating the phosphorylation state of SR proteins, CLKs influence splice site selection and the overall process of alternative splicing. Inhibition of CLK1 and CLK3 by this compound is anticipated to alter the splicing patterns of numerous pre-mRNAs.

CLK_Pathway cluster_nucleus Nucleus CLK CLK1/3 SR_protein_hypo SR Protein (hypophosphorylated) CLK->SR_protein_hypo P SR_protein_hyper SR Protein (hyperphosphorylated) Spliceosome Spliceosome Assembly SR_protein_hyper->Spliceosome pre_mRNA pre-mRNA pre_mRNA->Spliceosome mRNA Mature mRNA Spliceosome->mRNA Alt_mRNA Alternatively Spliced mRNA Spliceosome->Alt_mRNA This compound This compound This compound->CLK

Role of CLK1/3 in pre-mRNA Splicing.

Experimental Protocols for Target Validation

Validating the interaction of this compound with its targets in a biological context is crucial. This section provides detailed protocols for an in vitro kinase assay to confirm direct inhibition and cellular assays to demonstrate target engagement and downstream effects.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, this compound) Start->Prepare_Reagents Dispense Dispense this compound and Kinase Prepare_Reagents->Dispense Pre_incubate Pre-incubate Dispense->Pre_incubate Initiate_Rxn Initiate Reaction (Add Substrate/ATP) Pre_incubate->Initiate_Rxn Incubate_Rxn Incubate Initiate_Rxn->Incubate_Rxn Stop_Rxn Stop Reaction (Add ADP-Glo™ Reagent) Incubate_Rxn->Stop_Rxn Develop_Signal Develop Signal (Add Kinase Detection Reagent) Stop_Rxn->Develop_Signal Read_Luminescence Read Luminescence Develop_Signal->Read_Luminescence Analyze_Data Analyze Data (Calculate IC50) Read_Luminescence->Analyze_Data End End Analyze_Data->End

Workflow for the ADP-Glo™ Kinase Assay.

Materials:

  • Purified recombinant kinases (CDK1/cyclin B, CDK2/cyclin A, CLK1, CLK3)

  • Kinase-specific substrates (e.g., Histone H1 for CDKs, synthetic peptide for CLKs)

  • ATP

  • This compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation: Prepare kinase, substrate, and ATP solutions in kinase buffer. Prepare serial dilutions of this compound in DMSO, then dilute in kinase buffer.

  • Assay Setup: To the wells of a microplate, add this compound dilutions or vehicle control (DMSO). Add the kinase solution to each well.

  • Pre-incubation: Gently mix and pre-incubate the plate for 15-30 minutes at room temperature to allow this compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Detection: Add Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.

CETSA_Workflow Start Start Cell_Culture Culture Cells Start->Cell_Culture Treat_Cells Treat Cells with this compound or Vehicle Cell_Culture->Treat_Cells Harvest_Cells Harvest and Aliquot Cells Treat_Cells->Harvest_Cells Heat_Shock Apply Heat Gradient Harvest_Cells->Heat_Shock Cell_Lysis Lyse Cells Heat_Shock->Cell_Lysis Centrifuge Centrifuge to Separate Soluble and Aggregated Proteins Cell_Lysis->Centrifuge Collect_Supernatant Collect Supernatant (Soluble Fraction) Centrifuge->Collect_Supernatant Western_Blot Analyze by Western Blot Collect_Supernatant->Western_Blot End End Western_Blot->End

References

The Role of K00546 in Alternative Splicing: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of the small molecule K00546 in the intricate process of alternative splicing. This compound is a potent inhibitor of Cdc2-like kinases (CLKs), a family of dual-specificity kinases that play a pivotal role in regulating pre-mRNA splicing. By targeting CLKs, this compound offers a powerful tool to investigate the mechanisms of alternative splicing and presents a potential therapeutic avenue for diseases associated with splicing dysregulation. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data on splicing alterations, and detailed experimental protocols for studying the effects of this compound.

The CLK Signaling Pathway in Alternative Splicing and its Inhibition by this compound

Alternative splicing is a fundamental process that allows for the generation of multiple distinct mRNA transcripts, and consequently protein isoforms, from a single gene. This process is tightly regulated by a complex interplay of cis-acting RNA sequences and trans-acting protein factors. Among the key regulators are the serine/arginine-rich (SR) proteins, which are essential for the recognition of splice sites and the assembly of the spliceosome, the cellular machinery responsible for splicing.

The function of SR proteins is critically dependent on their phosphorylation status, which is primarily controlled by the CLK family of kinases (CLK1, CLK2, CLK3, and CLK4). CLKs phosphorylate the arginine/serine-rich (RS) domains of SR proteins, a modification that governs their subcellular localization and their ability to interact with other components of the splicing machinery.

This compound functions as a potent inhibitor of CLK1 and CLK3. By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of SR proteins. This disruption of the normal phosphorylation cycle of SR proteins leads to their sequestration in nuclear speckles, preventing their participation in spliceosome assembly and ultimately altering alternative splicing patterns.

G cluster_nucleus Nucleus cluster_speckle Nuclear Speckle SR_dephospho SR Protein (Dephosphorylated) SR_phospho SR Protein (Phosphorylated) CLK CLK1/CLK3 CLK->SR_dephospho Phosphorylation Spliceosome Spliceosome Assembly SR_phospho->Spliceosome Promotes Alt_Splicing Alternative Splicing Spliceosome->Alt_Splicing Pre_mRNA pre-mRNA Pre_mRNA->Spliceosome This compound This compound This compound->CLK Inhibition ATP ATP ATP->CLK

Figure 1: this compound-mediated inhibition of the CLK signaling pathway.

Quantitative Analysis of Splicing Changes Induced by CLK Inhibition

The following tables summarize representative data from studies on CLK inhibitors, illustrating the types and magnitudes of splicing changes observed.

Table 1: Summary of Alternative Splicing Events Induced by CLK Inhibitor Cpd-2

Splicing Event TypeNumber of Genes AffectedNumber of Splicing Events
Exon Skipping (ES)4,8955,987
Alternative Donor/Acceptor (ADA)1,8762,134

Data derived from a study on the CLK inhibitor Cpd-2 in MDA-MB-468 cells.[1]

Table 2: Validated Changes in Alternative Splicing of Cancer-Associated Genes upon Treatment with CLK Inhibitor TG003

GeneSplicing ChangeΔPSI (Treated vs. Control)Validation Method
CENPEExon 38 InclusionIncreasedRT-PCR
ESCO2Exon 8 SkippingIncreasedRT-PCR
CKAP2Exon 5 SkippingIncreasedRT-PCR
MELKExon 13 SkippingIncreasedRT-PCR
ASPHExon 11 SkippingIncreasedRT-PCR
CD164Exon 5 SkippingIncreasedRT-PCR

This table presents a selection of genes with validated alternative splicing changes in response to TG003 treatment in prostate cancer cell lines. The ΔPSI values are qualitative ("Increased") as specific numerical values were not provided in the source.[2]

Experimental Protocols for Investigating the Role of this compound in Alternative Splicing

A robust investigation into the effects of this compound on alternative splicing involves a combination of high-throughput transcriptomic analysis and targeted validation experiments. The following protocols provide a detailed methodology for such a study.

Cell Culture and this compound Treatment
  • Cell Line Selection: Choose a cell line relevant to the research question (e.g., a cancer cell line with known splicing dysregulation).

  • Cell Culture: Culture the selected cells in appropriate media and conditions until they reach approximately 70-80% confluency.

  • This compound Treatment: Treat the cells with this compound at a range of concentrations (e.g., 10 nM to 1 µM) for a specified duration (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).

  • Harvesting: After the treatment period, harvest the cells for RNA extraction.

RNA Extraction and Quality Control
  • RNA Isolation: Extract total RNA from the treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.

  • Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Ensure high-purity RNA with intact ribosomal RNA peaks.

RNA-Seq Library Preparation and Sequencing
  • Poly(A) Selection: Enrich for mRNA from the total RNA samples by poly(A) selection.

  • Library Preparation: Prepare sequencing libraries from the enriched mRNA using a strand-specific RNA-seq library preparation kit.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads of sufficient depth (e.g., >30 million reads per sample).

Bioinformatic Analysis of Alternative Splicing
  • Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads and perform trimming to remove low-quality bases and adapter sequences.

  • Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner such as STAR.

  • Alternative Splicing Analysis: Use specialized software to identify and quantify alternative splicing events from the aligned reads. Commonly used tools include:

    • rMATS: A tool that detects differential alternative splicing events from replicate RNA-Seq data. It identifies five major types of alternative splicing events: skipped exon (SE), alternative 5' splice site (A5SS), alternative 3' splice site (A3SS), mutually exclusive exons (MXE), and retained intron (RI).

    • MISO (Mixture of Isoforms): A probabilistic framework that quantifies the expression of alternatively spliced isoforms and calculates PSI values.

  • Differential Splicing Analysis: Compare the PSI values between this compound-treated and control samples to identify statistically significant changes in alternative splicing.

G cluster_wet_lab Wet Lab Workflow cluster_dry_lab Bioinformatic Analysis cluster_validation Validation Cell_Culture Cell Culture & This compound Treatment RNA_Extraction RNA Extraction & Quality Control Cell_Culture->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Read Quality Control (FastQC, Trimming) Sequencing->QC Alignment Alignment to Reference Genome (STAR) QC->Alignment AS_Analysis Alternative Splicing Analysis (rMATS/MISO) Alignment->AS_Analysis Diff_Splicing Differential Splicing Analysis (ΔPSI) AS_Analysis->Diff_Splicing RT_PCR RT-PCR Validation Diff_Splicing->RT_PCR Western_Blot Western Blot (Protein Isoform Validation) Diff_Splicing->Western_Blot

Figure 2: Experimental workflow for investigating this compound's role in alternative splicing.
Validation of Alternative Splicing Events

It is crucial to validate the findings from the RNA-seq analysis using independent experimental methods.

  • Reverse Transcription PCR (RT-PCR):

    • Design primers that flank the alternatively spliced exon of interest.

    • Perform reverse transcription on the RNA samples to generate cDNA.

    • Amplify the target region using PCR.

    • Analyze the PCR products on an agarose gel or using a fragment analyzer to visualize and quantify the different splice isoforms. A change in the ratio of the isoforms between treated and control samples confirms the RNA-seq findings.

  • Quantitative PCR (qPCR):

    • Design isoform-specific primers to quantify the expression of individual splice variants.

  • Western Blotting:

    • If the alternative splicing event is predicted to result in a change in the protein sequence (e.g., inclusion or exclusion of a protein domain), perform Western blotting with isoform-specific antibodies (if available) to confirm the change at the protein level.

Conclusion

This compound, as a potent inhibitor of CLK kinases, provides a valuable chemical tool for dissecting the complex regulatory networks of alternative splicing. By disrupting the phosphorylation of SR proteins, this compound induces widespread changes in splicing patterns, offering a means to identify novel splicing events and elucidate their functional consequences. The methodologies outlined in this guide provide a comprehensive framework for researchers and drug development professionals to investigate the role of this compound and other CLK inhibitors in alternative splicing, ultimately contributing to a deeper understanding of this fundamental biological process and its implications in health and disease.

References

K00546 CLK Inhibition: A Technical Guide to Mechanism and Downstream Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cdc2-like kinases (CLKs) are a family of dual-specificity kinases that play a pivotal role in the regulation of pre-mRNA splicing, a fundamental process in gene expression. By phosphorylating serine/arginine-rich (SR) proteins, CLKs are essential for the assembly and function of the spliceosome. The dysregulation of CLK activity has been implicated in a variety of diseases, including cancer and neurodegenerative disorders, making them an attractive target for therapeutic intervention. K00546 is a potent small molecule inhibitor of CLKs, demonstrating significant activity against CLK1 and CLK3. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its downstream effects, with a focus on quantitative data, detailed experimental protocols, and signaling pathway visualizations to support researchers in the field of drug discovery and development.

Data Presentation: Quantitative Inhibitory Activity of this compound

The inhibitory activity of this compound has been characterized against a panel of kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target KinaseIC50 (nM)
CDK1/cyclin B0.6[1][2]
CDK2/cyclin A0.5[1][2]
CLK1 8.9 [1][2]
CLK3 29.2 [1][2]
VEGF-R232[2]
GSK-3140[2]
PKA5200[1][2]
Casein kinase-12800[1][2]
MAP kinase (ERK-2)1000[1][2]
Calmodulin kinase8900[1][2]
PDGF-Rβ1600[1][2]

Core Signaling Pathway: CLK-Mediated Regulation of Pre-mRNA Splicing

The primary mechanism of action of CLK inhibitors like this compound is the disruption of pre-mRNA splicing. CLKs phosphorylate SR proteins, which are crucial for the recognition of splice sites and the assembly of the spliceosome. Inhibition of CLK activity leads to the hypophosphorylation of SR proteins, impairing their function and resulting in alterations in alternative splicing, such as exon skipping or intron retention.

CLK_Splicing_Pathway cluster_nucleus Nucleus CLK1_3 CLK1/CLK3 SR_Proteins SR Proteins (unphosphorylated) CLK1_3->SR_Proteins Phosphorylation This compound This compound This compound->CLK1_3 Inhibition pSR_Proteins SR Proteins (phosphorylated) SR_Proteins->pSR_Proteins Spliceosome Spliceosome pSR_Proteins->Spliceosome Activation pre_mRNA pre-mRNA Spliceosome->pre_mRNA Splicing Altered_mRNA Altered mRNA (e.g., exon skipping) Spliceosome->Altered_mRNA Altered Splicing (upon inhibition) mRNA Mature mRNA pre_mRNA->mRNA Correct Splicing pre_mRNA->Altered_mRNA

CLK-mediated pre-mRNA splicing and its inhibition by this compound.

Downstream Effects of CLK Inhibition

The modulation of alternative splicing by CLK inhibitors has profound effects on various cellular processes, including cell cycle regulation, apoptosis, and key signaling pathways like Wnt.

Cell Cycle Regulation

CLKs are involved in the regulation of the cell cycle. Inhibition of CLK activity can lead to cell cycle arrest, often at the G2/M phase, and an increase in the sub-G1 fraction, indicative of apoptosis.[3] This is thought to occur through the altered splicing of genes critical for cell cycle progression.[4][5]

CLK_Cell_Cycle CLK_Inhibition CLK Inhibition (e.g., this compound) Altered_Splicing Altered Splicing of Cell Cycle Regulators CLK_Inhibition->Altered_Splicing Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Altered_Splicing->Cell_Cycle_Arrest Apoptosis_Induction Increased Sub-G1 (Apoptosis) Altered_Splicing->Apoptosis_Induction

Downstream effects of CLK inhibition on the cell cycle.
Apoptosis

CLK inhibition can induce apoptosis through the alternative splicing of key apoptosis-related genes.[3][4] For example, it can lead to a switch from the anti-apoptotic to the pro-apoptotic isoforms of proteins like Mcl-1.[6] Furthermore, CLK inhibitors have been shown to decrease the levels of several anti-apoptotic proteins, including cIAP1, cIAP2, XIAP, and cFLIP.[6]

CLK_Apoptosis_Pathway cluster_splicing Alternative Splicing Modulation cluster_protein Protein Level Regulation CLK_Inhibition CLK Inhibition (e.g., this compound) MCL1_L Mcl-1L (anti-apoptotic) CLK_Inhibition->MCL1_L Anti_Apoptotic Anti-Apoptotic Proteins (cIAP1, cIAP2, XIAP, cFLIP) CLK_Inhibition->Anti_Apoptotic Downregulation MCL1_S Mcl-1S (pro-apoptotic) MCL1_L->MCL1_S Splicing Shift Apoptosis Apoptosis MCL1_S->Apoptosis Anti_Apoptotic->Apoptosis

CLK inhibition promotes apoptosis via splicing and protein regulation.
Wnt Signaling Pathway

Recent studies have revealed a connection between CLK activity and the Wnt signaling pathway. Inhibition of CLKs has been shown to reduce Wnt pathway signaling and gene expression.[7] This is achieved, at least in part, through the alternative splicing of key Wnt-related genes.[7]

CLK_Wnt_Pathway CLK_Inhibition CLK Inhibition (e.g., this compound) Altered_Splicing Altered Splicing of Wnt Pathway Components CLK_Inhibition->Altered_Splicing Wnt_Gene_Expression Wnt Target Gene Expression Altered_Splicing->Wnt_Gene_Expression Inhibition Tumor_Growth Tumor Growth Wnt_Gene_Expression->Tumor_Growth

CLK inhibition negatively regulates the Wnt signaling pathway.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a method to determine the IC50 value of this compound against CLK1.

Materials:

  • Recombinant human CLK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • This compound

  • ATP

  • Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations. Include a DMSO-only control.

  • Reaction Setup:

    • Add 1 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.

    • Prepare a master mix containing Kinase Assay Buffer, ATP, and MBP substrate.

    • Add 2 µL of the master mix to each well.

    • Prepare a solution of CLK1 enzyme in Kinase Assay Buffer.

  • Initiate Reaction: Add 2 µL of the CLK1 enzyme solution to each well to start the kinase reaction. The final volume should be 5 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.[8]

  • Stop Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[8]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[8]

  • Luminescence Measurement: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Analysis of Alternative Splicing by RT-qPCR

This protocol provides a method to analyze changes in the alternative splicing of a target gene upon treatment with this compound.

Materials:

  • Cells of interest

  • This compound

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers specific for different splice variants of the target gene and a housekeeping gene

  • qPCR instrument

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound or DMSO as a control for a specified time.

  • RNA Extraction: Isolate total RNA from the treated cells using an RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • Primer Design: Design primer pairs that specifically amplify the different splice isoforms of the target gene. For example, to detect exon skipping, one primer can be designed in the skipped exon and the other in a constitutive exon. A second primer pair can be designed to span the exon-exon junction of the skipped isoform.

  • qPCR Reaction:

    • Prepare qPCR reactions in a total volume of 20 µL, containing cDNA, qPCR master mix, and forward and reverse primers for the target splice variant and a housekeeping gene for normalization.[9]

    • Perform the qPCR reaction using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

  • Data Analysis:

    • Analyze the qPCR data using the ΔΔCt method to determine the relative expression of each splice variant.

    • Calculate the ratio of the different splice isoforms to assess the effect of this compound on alternative splicing.

Western Blot Analysis of Phosphorylated SR Proteins

This protocol describes the detection of changes in the phosphorylation status of SR proteins following treatment with this compound.

Materials:

  • Cells of interest

  • This compound

  • Lysis buffer containing protease and phosphatase inhibitors

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody against phosphorylated SR proteins (e.g., anti-phospho-SR (Ser/Arg))

  • Primary antibody against total SR proteins (for loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound or DMSO. Lyse the cells in lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[2][4]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phosphorylated SR proteins overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps as in step 6.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total SR proteins to confirm equal loading.

Conclusion

This compound is a potent inhibitor of CLK kinases that exerts its primary effect by modulating pre-mRNA splicing. This activity leads to a cascade of downstream effects, including cell cycle arrest, induction of apoptosis, and inhibition of the Wnt signaling pathway. The data and protocols presented in this technical guide provide a comprehensive resource for researchers investigating the therapeutic potential of CLK inhibition and the specific effects of this compound. Further research into the intricate network of genes and pathways affected by CLK inhibitors will continue to uncover novel therapeutic opportunities for a range of diseases.

References

Understanding the chemical structure of K00546 (CAS 443798-47-8)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to K00546 (CAS 443798-47-8): A Potent Kinase Inhibitor

This technical guide provides a comprehensive overview of the chemical compound this compound (CAS 443798-47-8), intended for researchers, scientists, and professionals in the field of drug development. It covers the molecule's chemical structure, mechanism of action, inhibitory activity, and relevant biological pathways, supported by quantitative data and representative experimental methodologies.

Chemical Structure and Properties

This compound is a complex organic molecule belonging to the benzenesulfonamide class of compounds.[1] It is a solid powder at room temperature and is soluble in DMSO.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 443798-47-8[2][3]
Molecular Formula C₁₅H₁₃F₂N₇O₂S₂[2][4][5]
Molecular Weight 425.44 g/mol [2][4][5]
IUPAC Name 5-amino-N-(2,6-difluorophenyl)-3-((4-sulfamoylphenyl)amino)-1H-1,2,4-triazole-1-carbothioamide[2][6][7]
Synonyms K-00546, K 00546, Cdk1/2 Inhibitor III[1][2][3]
SMILES S=C(N1N=C(NC2=CC=C(S(=O)(N)=O)C=C2)N=C1N)NC3=C(F)C=CC=C3F[2][6]
InChI Key ARIOBGGRZJITQX-UHFFFAOYSA-N[2]

Mechanism of Action

This compound functions as a potent, ATP-competitive inhibitor of several protein kinases.[4] Its mechanism involves binding to the ATP-binding site of the kinase, preventing the phosphorylation of substrate proteins. Structural studies have shown that this compound binds to the STE20-like kinase (SLK) ATP-binding site, where it forms three hydrogen bonds with the kinase hinge residues Glutamic Acid 109 (E109) and Cysteine 111 (C111).[4][8] Additionally, the sulfamoyl group of the molecule interacts with the main chain of Leucine 40 (L40), further stabilizing the binding.[4][8]

Quantitative Inhibitory Activity

This compound exhibits potent inhibitory activity against Cyclin-Dependent Kinases (CDKs) and CDC2-like Kinases (CLKs), with nanomolar efficacy. It also inhibits a range of other kinases at higher concentrations. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

Table 2: IC₅₀ Values of this compound Against Various Kinases

Target KinaseIC₅₀Reference
CDK2/cyclin A 0.5 nM[4][8][9]
CDK1/cyclin B 0.6 nM[4][8][9]
CLK1 8.9 nM[4][6][8]
CLK3 29.2 nM[4][6][8]
VEGF-R2 32 nM[4][8]
GSK-3 140 nM[4][8]
MAP kinase (ERK-2) 1.0 µM[4][8]
PDGF-Rβ 1.6 µM[4][8]
Casein kinase-1 2.8 µM[4][8]
PKA 5.2 µM[4][8]
Calmodulin kinase 8.9 µM[4][8]

Signaling Pathway Involvement

As a potent inhibitor of CDK1 and CDK2, this compound directly interferes with the cell cycle regulation pathway. CDKs are essential for cell cycle progression, driving the transition between different phases (G1, S, G2, M). They achieve this by phosphorylating key substrate proteins, most notably the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK complexes (such as Cyclin D-CDK4/6 and Cyclin E-CDK2) causes it to release the E2F transcription factor, which in turn activates the transcription of genes necessary for the G1/S phase transition and DNA synthesis.[10] By inhibiting CDK1 and CDK2, this compound prevents Rb phosphorylation, leading to cell cycle arrest.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_RbE2F Rb/E2F Complex cluster_S S Phase CyclinD Cyclin D CDK_Complex1 Active Complex CyclinD->CDK_Complex1 CDK46 CDK4/6 CDK46->CDK_Complex1 CyclinE Cyclin E CDK_Complex2 Active Complex CyclinE->CDK_Complex2 CDK2 CDK2 CDK2->CDK_Complex2 Rb_E2F Rb-E2F (Active Repressor) pRb_E2F p-Rb   E2F (Inactive Complex) Rb_E2F->pRb_E2F S_Phase S-Phase Gene Transcription pRb_E2F->S_Phase Releases E2F Progression Cell Cycle Progression S_Phase->Progression This compound This compound This compound->CDK2 CDK_Complex1->Rb_E2F Phosphorylates CDK_Complex2->pRb_E2F Phosphorylates

Diagram 1: Simplified CDK/Rb signaling pathway showing inhibition by this compound.

Experimental Protocols & Workflows

While the precise, step-by-step protocols from the original discovery and characterization papers are not publicly available, the methodologies can be reconstructed from standard practices in kinase inhibitor testing. A typical workflow involves initial screening, potency determination, and cellular assays.

Kinase_Inhibitor_Workflow start Start: Compound Synthesis screen Primary Screen (e.g., Radiometric Assay) start->screen ic50 IC50 Determination (Dose-Response Curve) screen->ic50 Identify Hits selectivity Selectivity Profiling (Kinase Panel) ic50->selectivity Confirm Potency cellular Cell-Based Assays (e.g., Phosphorylation of Rb) selectivity->cellular Confirm Selectivity phenotype Phenotypic Assays (Cell Cycle Arrest, Apoptosis) cellular->phenotype finish Lead Compound phenotype->finish

Diagram 2: General experimental workflow for characterizing a kinase inhibitor.
Representative Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a common method to determine the IC₅₀ of an inhibitor like this compound against a target kinase, such as CDK2/Cyclin A. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[2][5]

1. Reagent Preparation:

  • Kinase Buffer (1X): Prepare a buffer containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, and 2 mM DTT.[7]
  • CDK2/Cyclin A Enzyme: Reconstitute and dilute the kinase enzyme in 1X Kinase Buffer to the desired working concentration (e.g., 2-5 ng/µL).
  • Substrate: Prepare a solution of a suitable substrate peptide (e.g., a derivative of Histone H1 or Rb protein) in 1X Kinase Buffer.
  • ATP Solution: Prepare a solution of ATP in 1X Kinase Buffer at a concentration close to the Michaelis constant (Km) for the kinase.
  • This compound Dilutions: Perform a serial dilution of this compound in DMSO, then further dilute in 1X Kinase Buffer to create a range of concentrations for the dose-response curve.

2. Assay Procedure:

  • Add 5 µL of each this compound dilution (or vehicle control) to the wells of a 96-well plate.
  • Add 10 µL of the kinase/substrate mixture to each well.
  • Incubate the plate for 10-20 minutes at room temperature to allow the inhibitor to bind to the kinase.
  • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
  • Allow the reaction to proceed for 30-60 minutes at 30°C.
  • Stop the reaction and deplete unused ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
  • Convert the generated ADP to ATP and measure light output by adding 50 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
  • Read the luminescence on a plate reader.

3. Data Analysis:

  • The luminescent signal is proportional to the amount of ADP produced and thus to kinase activity.
  • Plot the kinase activity against the logarithm of the this compound concentration.
  • Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the kinase's activity.

References

K00546: A Potent Dual Inhibitor of Cyclin-Dependent and CDC-Like Kinases for Chemical Biology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of K00546, a potent small molecule inhibitor, for its application as a chemical probe in kinase biology research and drug discovery. This compound exhibits high affinity for Cyclin-Dependent Kinases (CDKs) and CDC-Like Kinases (CLKs), making it a valuable tool for dissecting the cellular signaling pathways governed by these important enzyme families.

Introduction to this compound

This compound is a cell-permeable compound that acts as a potent inhibitor of CDK1/cyclin B and CDK2/cyclin A, with IC50 values in the low nanomolar range.[1][2] It also demonstrates significant inhibitory activity against CLK1 and CLK3.[1][2] The mechanism of action for this compound involves binding to the ATP-binding site of these kinases.[1][2] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby modulating key cellular processes such as cell cycle progression and alternative splicing.

Quantitative Data: Kinase Inhibition Profile of this compound

The following tables summarize the in vitro inhibitory potency of this compound against a panel of kinases.

Table 1: Primary Kinase Targets of this compound

Kinase TargetIC50 (nM)
CDK1/cyclin B0.6
CDK2/cyclin A0.5
CLK18.9
CLK329.2

Table 2: Off-Target Kinase Inhibition Profile of this compound

Kinase TargetIC50 (µM)
VEGF-R20.032
GSK-30.14
MAP kinase (ERK-2)1.0
PDGF-Rβ1.6
Casein kinase-12.8
PKA5.2
Calmodulin kinase8.9

Data compiled from multiple sources.[1][3][4]

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by inhibiting key kinases involved in fundamental cellular processes.

Inhibition of CDK1/2 and Cell Cycle Control

CDK1 and CDK2 are serine/threonine kinases that, in complex with their cyclin partners, drive the progression of the cell cycle.[5][6][7] this compound's potent inhibition of these kinases leads to cell cycle arrest, primarily at the G1/S and G2/M transitions.[7]

CDK_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription CyclinE_CDK2->Rb phosphorylates CyclinA_CDK2 Cyclin A / CDK2 Mitosis Mitosis CyclinA_CDK2->Mitosis promotes CyclinB_CDK1 Cyclin B / CDK1 CyclinB_CDK1->Mitosis promotes This compound This compound This compound->CyclinE_CDK2 inhibits This compound->CyclinA_CDK2 inhibits This compound->CyclinB_CDK1 inhibits

Figure 1: this compound Inhibition of CDK-Mediated Cell Cycle Progression.
Inhibition of CLK and Regulation of Alternative Splicing

The CDC-like kinases (CLKs) are dual-specificity kinases that phosphorylate serine/arginine-rich (SR) proteins.[8] This phosphorylation is a critical step in the regulation of pre-mRNA alternative splicing.[8] By inhibiting CLK1 and CLK3, this compound can modulate the splicing patterns of numerous genes, which can lead to the production of different protein isoforms and ultimately affect cellular function.[8]

CLK_Pathway cluster_nucleus Nucleus CLK CLK1/3 SR_proteins SR Proteins CLK->SR_proteins phosphorylates pSR_proteins Phosphorylated SR Proteins Spliceosome Spliceosome pSR_proteins->Spliceosome regulates pre_mRNA pre-mRNA Spliceosome->pre_mRNA acts on mRNA_isoform1 mRNA Isoform 1 pre_mRNA->mRNA_isoform1 alternative splicing mRNA_isoform2 mRNA Isoform 2 pre_mRNA->mRNA_isoform2 alternative splicing This compound This compound This compound->CLK inhibits

Figure 2: this compound Inhibition of CLK-Mediated Alternative Splicing.

Experimental Protocols

The following are generalized protocols for assays commonly used to characterize kinase inhibitors like this compound. The specific concentrations and conditions for this compound should be optimized for each experimental system. The detailed methodologies for generating the IC50 values in the tables are described in the cited literature.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for determining the IC50 of this compound against a specific kinase.

Principle: The assay measures the ability of this compound to inhibit the phosphorylation of a substrate by a purified kinase. This can be quantified using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP or 33P-ATP into the substrate) or luminescence-based assays (measuring the amount of ATP remaining after the kinase reaction).

Materials:

  • Purified recombinant kinase (e.g., CDK2/cyclin A)

  • Kinase-specific substrate (e.g., histone H1 for CDK2)

  • ATP (radiolabeled or non-radiolabeled depending on the detection method)

  • This compound dissolved in DMSO

  • Kinase reaction buffer (typically contains MgCl2, DTT, and a buffering agent like HEPES)

  • Detection reagents (e.g., scintillation fluid for radiometric assays, or a luciferase/luciferin system for luminescence assays)

  • Microplates (e.g., 96-well or 384-well)

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a microplate, add the kinase, substrate, and kinase reaction buffer.

  • Add the diluted this compound or DMSO (for the control) to the wells.

  • Pre-incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 15 minutes).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specific time (e.g., 30-60 minutes) at the controlled temperature.

  • Stop the reaction (e.g., by adding a stop solution or by spotting onto a membrane).

  • Detect the kinase activity using the chosen method.

  • Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay

This protocol outlines a general method to assess the effect of this compound on the growth of cancer cell lines.

Principle: This assay measures the number of viable cells after treatment with this compound over a period of time. Common methods include colorimetric assays (e.g., MTT, XTT) that measure metabolic activity, or fluorescence-based assays that measure DNA content or membrane integrity.

Materials:

  • Cancer cell line of interest (e.g., A375 human melanoma)

  • Complete cell culture medium

  • This compound dissolved in DMSO

  • Cell proliferation detection reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (colorimetric or luminometric)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for a specified period (e.g., 72 hours) in a cell culture incubator.

  • Add the cell proliferation detection reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or signal development.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle control.

  • Plot the percentage of inhibition versus the logarithm of the this compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the characterization and application of a chemical probe like this compound.

Workflow cluster_biochemical Biochemical Characterization cluster_cellular Cellular Characterization cluster_invivo In Vivo / Advanced Studies in_vitro_assay In Vitro Kinase Assay (IC50 Determination) selectivity_panel Kinase Selectivity Profiling in_vitro_assay->selectivity_panel cell_proliferation Cell Proliferation Assay (GI50 Determination) selectivity_panel->cell_proliferation target_engagement Target Engagement Assay (e.g., Western Blot for p-Substrate) cell_proliferation->target_engagement phenotypic_assay Phenotypic Assay (e.g., Cell Cycle Analysis, Splicing Reporter) target_engagement->phenotypic_assay xenograft_model Xenograft Model Studies phenotypic_assay->xenograft_model pharmacokinetics Pharmacokinetic Analysis xenograft_model->pharmacokinetics

Figure 3: Experimental Workflow for Characterizing this compound.

Conclusion

This compound is a potent and valuable chemical probe for investigating the biological roles of CDK1, CDK2, CLK1, and CLK3. Its dual activity allows for the simultaneous interrogation of cell cycle progression and alternative splicing. This technical guide provides essential data and foundational protocols to facilitate the use of this compound in kinase research and drug discovery endeavors. Researchers should carefully consider its off-target profile when interpreting experimental results.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available preclinical information on the small molecule inhibitor K00546 in the context of immune-related diseases. It is important to note that, to date, no direct experimental studies of this compound in animal models of autoimmune diseases or on primary immune cells have been published in the public domain. The information presented herein is based on the compound's known mechanism of action as a potent kinase inhibitor and the established roles of its molecular targets in immune cell function. The experimental protocols and potential therapeutic applications described are therefore hypothetical and intended to guide future research.

Introduction

This compound is a small molecule compound identified as a potent inhibitor of several cyclin-dependent kinases (CDKs) and CDC2-like kinases (CLKs).[1][2] Initially investigated for its anti-cancer properties due to the central role of CDKs in cell cycle regulation, its potential immunomodulatory effects are now a subject of growing interest. Dysregulation of cell cycle machinery and kinase signaling pathways is increasingly recognized as a key factor in the pathogenesis of various immune-related diseases, including rheumatoid arthritis and psoriasis. This whitepaper provides a comprehensive overview of the preclinical data on this compound, its primary molecular targets, and the theoretical basis for its investigation in immunology.

Molecular Profile of this compound

This compound exerts its biological effects through the inhibition of specific kinases. Its inhibitory activity has been quantified against a panel of kinases, with the most potent activity observed against CDK1, CDK2, CLK1, and CLK3.

Quantitative Kinase Inhibition Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary and other notable kinase targets. This data is crucial for understanding the compound's potency and selectivity.

Kinase TargetIC50 (nM)Substrate/Assay Conditions
CDK1/cyclin B 0.6 Histone H1, Radiometric filter binding assay
CDK2/cyclin A 0.5 Histone H1, Radiometric filter binding assay
CLK1 8.9 Not specified
CLK3 29.2 Not specified
VEGF-R232Not specified
GSK-3140Not specified
MAP kinase (ERK-2)1000Not specified
Casein kinase-12800Not specified
PKA5200Not specified
Calmodulin kinase8900Not specified
PDGF-Rβ1600Not specified

Data compiled from publicly available sources.[2]

Rationale for Investigation in Immune-Related Diseases

The primary targets of this compound, CDK1 and CDK2, are key regulators of the cell cycle and have been shown to play significant roles in the activation, proliferation, and differentiation of immune cells, particularly T lymphocytes.[1][3][4] T cells are central drivers of pathology in many autoimmune diseases.

Role of CDK1 and CDK2 in T Lymphocyte Function
  • T Cell Activation and Proliferation: Upon antigen recognition, T cells undergo rapid clonal expansion, a process tightly controlled by the cell cycle machinery. CDK1 and CDK2 are essential for the G1/S and G2/M transitions, respectively, and their inhibition would be expected to arrest T cell proliferation.[1][3]

  • T Cell Differentiation: Beyond proliferation, CDKs are involved in the differentiation of naive T cells into various effector subsets (e.g., Th1, Th17) and regulatory T cells (Tregs).[1][3][5] For instance, CDK2 activity has been linked to cytokine production in CD4+ T cells and can influence the function of immunosuppressive Treg cells.[1][3]

Role of CLK1 and CLK3 in Immune Regulation

Cdc2-like kinases (CLKs) are dual-specificity kinases that primarily regulate RNA splicing.[6][7][8] Alternative splicing is a critical mechanism for generating protein diversity and regulating gene expression in the immune system. By modulating the splicing of key immune transcripts, CLK inhibition could impact various aspects of immune function.[6][9]

Proposed Signaling Pathways and Mechanisms of Action

Based on the known functions of its targets, this compound is hypothesized to exert its immunomodulatory effects through the following pathways:

K00546_Mechanism_of_Action cluster_this compound This compound cluster_targets Primary Kinase Targets cluster_cellular_processes Cellular Processes cluster_immune_outcomes Immunological Outcomes This compound This compound CDK1 CDK1 This compound->CDK1 CDK2 CDK2 This compound->CDK2 CLK1 CLK1 This compound->CLK1 CLK3 CLK3 This compound->CLK3 CellCycle Cell Cycle Progression (G1/S, G2/M) CDK1->CellCycle CDK2->CellCycle Splicing Alternative RNA Splicing CLK1->Splicing CLK3->Splicing TCell_Proliferation T Cell Proliferation CellCycle->TCell_Proliferation TCell_Differentiation T Cell Differentiation CellCycle->TCell_Differentiation Gene_Expression Altered Immune Gene Expression Splicing->Gene_Expression Cytokine_Production Cytokine Production TCell_Proliferation->Cytokine_Production Gene_Expression->Cytokine_Production Gene_Expression->TCell_Differentiation

Figure 1: Proposed mechanism of action for this compound in immune cells.

A key downstream target of T cell activation is the NF-κB signaling pathway, which is crucial for the transcription of pro-inflammatory cytokines.[10][11][12][13][14] The cell cycle machinery and NF-κB signaling are interconnected, and inhibition of CDKs could indirectly modulate NF-κB activity.

TCell_Signaling_Pathway TCR TCR Activation PLCg PLCγ Activation TCR->PLCg CDKs CDK1/CDK2 TCR->CDKs CD28 CD28 Co-stimulation CD28->PLCg CD28->CDKs PKC PKCθ Activation PLCg->PKC IKK IKK Complex PKC->IKK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokine Genes NFkB->Cytokines This compound This compound This compound->CDKs CDKs->NFkB

Figure 2: Potential impact of this compound on the T cell activation and NF-κB signaling pathway.

Proposed Experimental Protocols

To rigorously evaluate the therapeutic potential of this compound in immune-related diseases, a series of in vitro and in vivo experiments are necessary. The following are detailed, albeit hypothetical, protocols for key experiments.

In Vitro T Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of primary human or murine T cells.

Methodology:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors or splenocytes from mice.

  • T Cell Enrichment: Purify CD4+ or CD8+ T cells using magnetic-activated cell sorting (MACS).

  • Labeling: Label the purified T cells with a proliferation tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE).

  • Stimulation: Plate the labeled T cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate T cell activation and proliferation.

  • Treatment: Add this compound at a range of concentrations to the cell cultures. Include a vehicle control (e.g., DMSO).

  • Incubation: Culture the cells for 72-96 hours.

  • Analysis: Analyze T cell proliferation by flow cytometry, measuring the dilution of the CFSE dye in daughter cells.

In Vitro Cytokine Release Assay

Objective: To assess the impact of this compound on the production of key pro-inflammatory cytokines by activated T cells.

Methodology:

  • Cell Culture and Stimulation: Follow steps 1-4 of the T cell proliferation assay.

  • Treatment: Treat the stimulated T cells with varying concentrations of this compound.

  • Supernatant Collection: After 48-72 hours of incubation, collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the levels of cytokines such as IFN-γ, TNF-α, IL-2, and IL-17 in the supernatants using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).

In Vivo Murine Model of Rheumatoid Arthritis (Collagen-Induced Arthritis - CIA)

Objective: To evaluate the efficacy of this compound in a preclinical model of rheumatoid arthritis.

Methodology:

  • Induction of Arthritis: Immunize DBA/1 mice with an emulsion of bovine type II collagen and complete Freund's adjuvant. Administer a booster immunization 21 days later.

  • Treatment: Once clinical signs of arthritis appear (e.g., paw swelling), randomize the mice into treatment groups: vehicle control, this compound (at various doses), and a positive control (e.g., methotrexate). Administer treatment daily via an appropriate route (e.g., oral gavage).

  • Clinical Scoring: Monitor the mice daily for disease severity using a standardized clinical scoring system that assesses paw swelling and erythema.

  • Histopathology: At the end of the study, collect the joints for histopathological analysis to assess inflammation, cartilage damage, and bone erosion.

  • Biomarker Analysis: Collect blood samples to measure levels of inflammatory cytokines and anti-collagen antibodies.

CIA_Model_Workflow Immunization Immunization with Type II Collagen Booster Booster Immunization (Day 21) Immunization->Booster Arthritis Onset of Arthritis Booster->Arthritis Treatment Treatment Initiation (Vehicle, this compound, Positive Control) Arthritis->Treatment Monitoring Daily Clinical Scoring Treatment->Monitoring Endpoint Endpoint Analysis (Histopathology, Biomarkers) Monitoring->Endpoint

Figure 3: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Future Directions and Conclusion

The potent inhibitory activity of this compound against key kinases involved in immune cell function provides a strong rationale for its investigation in immune-related diseases. The hypothetical frameworks presented in this whitepaper outline a clear path for future preclinical studies. Rigorous in vitro and in vivo testing is required to validate the therapeutic potential of this compound and to elucidate its precise mechanisms of action in an immunological context. Should these preliminary studies yield promising results, this compound could represent a novel therapeutic candidate for a range of autoimmune and inflammatory disorders.

References

Unveiling the Off-Target Profile of K00546: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the off-target profile of K00546, a potent inhibitor of Cyclin-Dependent Kinases (CDKs) and CDC-like Kinases (CLKs). Understanding the off-target interactions of a kinase inhibitor is critical for interpreting its biological effects, predicting potential toxicities, and guiding further drug development efforts. This document summarizes the known on- and off-target activities of this compound, details the experimental methodologies used to determine these interactions, and visualizes the key signaling pathways involved.

Kinase Inhibition Profile of this compound

This compound was initially identified as a highly potent inhibitor of CDK1 and CDK2. Subsequent studies have revealed its activity against other kinase families, notably the CLK family. The following tables summarize the in vitro inhibitory activities of this compound against a panel of kinases.

Primary Targets
KinaseComplexIC50 (nM)
CDK1cyclin B0.6[1]
CDK2cyclin A0.5[1]
CLK18.9[1]
CLK329.2[1]
Off-Target Kinase Activities
Kinase FamilyKinaseIC50 (µM)
CMGCGSK-30.14[1]
CAMKCalmodulin Kinase8.9[1]
AGCPKA5.2[1]
CK1Casein Kinase-12.8[1]
TKVEGF-R20.032[1]
TKPDGF-Rβ1.6[1]
CMGCMAP kinase (ERK-2)1.0[1]

Experimental Protocols

The inhibitory activities of this compound were primarily determined using in vitro biochemical kinase assays. The following sections detail the general methodologies employed in these studies.

In Vitro Kinase Inhibition Assay (Mobility Shift Assay)

A substantial portion of the kinase profiling for this compound was performed using a Caliper mobility shift assay[2]. This method measures the enzymatic activity of a kinase by detecting the conversion of a fluorescently labeled peptide substrate to its phosphorylated product.

Principle: The assay relies on the change in electrophoretic mobility of a peptide substrate upon phosphorylation. The negatively charged phosphate group alters the overall charge of the peptide, causing it to migrate differently in a microfluidic chip under an electric field.

General Procedure:

  • Reaction Mixture Preparation: Kinase, fluorescently labeled peptide substrate, ATP, and the test compound (this compound) are combined in a reaction buffer (e.g., 25 mM HEPES, pH 7.5, 0.01% Brij-35, 0.01% Triton X-100, 0.5 mM EGTA) in a 384-well plate.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of a substrate mix containing the peptide and ATP (often at a concentration close to its Km value) in a buffer containing MgCl2. The reaction is incubated at a controlled temperature (e.g., 28°C) for a defined period (e.g., 25 minutes).

  • Reaction Termination: The enzymatic reaction is stopped by the addition of a stop buffer containing a chelating agent like EDTA (e.g., 100 mM HEPES, 0.015% Brij-35, 50 mM EDTA).

  • Microfluidic Separation and Detection: The reaction mixture is introduced into a microfluidic chip. An electric potential is applied, causing the substrate and phosphorylated product to separate based on their charge-to-mass ratio.

  • Data Analysis: The separated fluorescent substrate and product are detected by a laser-induced fluorescence detector. The ratio of the product to the sum of product and substrate is used to calculate the percentage of conversion, which reflects the kinase activity. IC50 values are then determined by plotting the percent inhibition against a range of this compound concentrations.

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the signaling pathways affected by this compound.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Compound_Prep This compound Serial Dilution Reaction_Setup Combine Kinase, Substrate, ATP, and this compound Compound_Prep->Reaction_Setup Reagent_Prep Kinase, Substrate, ATP Prep Reagent_Prep->Reaction_Setup Incubation Incubate at 28°C Reaction_Setup->Incubation Termination Stop Reaction with EDTA Incubation->Termination Caliper_Assay Mobility Shift Assay (Microfluidic Separation) Termination->Caliper_Assay Data_Analysis Calculate % Inhibition Caliper_Assay->Data_Analysis IC50_Determination Determine IC50 Values Data_Analysis->IC50_Determination

Kinase Inhibition Assay Workflow
Signaling Pathways

G cluster_cdk Cell Cycle Progression cluster_clk mRNA Splicing This compound This compound CDK1_CyclinB CDK1/Cyclin B This compound->CDK1_CyclinB Inhibits CDK2_CyclinA CDK2/Cyclin A This compound->CDK2_CyclinA Inhibits CLK1 CLK1 This compound->CLK1 Inhibits CLK3 CLK3 This compound->CLK3 Inhibits G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition G1_S_Transition G1/S Transition CDK2_CyclinA->G1_S_Transition Cell_Cycle_Arrest Cell Cycle Arrest G2_M_Transition->Cell_Cycle_Arrest G1_S_Transition->Cell_Cycle_Arrest SR_Proteins SR Proteins CLK1->SR_Proteins CLK3->SR_Proteins Splicing Alternative Splicing SR_Proteins->Splicing Aberrant_Splicing Aberrant Splicing Splicing->Aberrant_Splicing

This compound On-Target Effects

G cluster_vegfr2 Angiogenesis cluster_gsk3 Glycogen Metabolism & Cell Fate cluster_erk MAPK Pathway This compound This compound VEGFR2 VEGF-R2 This compound->VEGFR2 Inhibits GSK3 GSK-3 This compound->GSK3 Inhibits ERK2 ERK2 This compound->ERK2 Inhibits Angiogenesis_Signaling Proliferation, Migration VEGFR2->Angiogenesis_Signaling Inhibited_Angiogenesis Inhibited Angiogenesis Angiogenesis_Signaling->Inhibited_Angiogenesis Downstream_Targets β-catenin, Tau, etc. GSK3->Downstream_Targets Altered_Cell_Fate Altered Cell Fate Downstream_Targets->Altered_Cell_Fate MAPK_Signaling Proliferation, Differentiation ERK2->MAPK_Signaling Altered_MAPK_Signaling Altered MAPK Signaling MAPK_Signaling->Altered_MAPK_Signaling

This compound Potential Off-Target Effects

Discussion and Implications

The data presented in this guide highlight the polypharmacology of this compound. While it is a highly potent inhibitor of its primary CDK and CLK targets, it also demonstrates activity against several other kinases at micromolar and sub-micromolar concentrations. The off-target inhibition of kinases such as VEGF-R2 and GSK-3 could contribute to the overall cellular phenotype observed upon treatment with this compound and may have implications for both efficacy and potential toxicity.

For drug development professionals, this off-target profile underscores the importance of comprehensive kinase screening to fully characterize a compound's mechanism of action. For researchers using this compound as a chemical probe, it is crucial to consider these off-target effects when interpreting experimental results, particularly at higher concentrations. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for designing and interpreting studies involving this compound.

References

The Impact of K00546 on SR Protein Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the compound K00546 and its effects on the phosphorylation of Serine/Arginine-rich (SR) proteins. This compound is a potent inhibitor of CDC2-like kinases (CLKs), particularly CLK1 and CLK3, which are crucial regulators of pre-mRNA splicing through their phosphorylation of SR proteins.[1] This document details the mechanism of action of this compound, summarizes quantitative data on the effects of CLK inhibition on SR protein phosphorylation, provides detailed experimental protocols for assessing these effects, and visualizes the relevant biological pathways and experimental workflows.

Introduction to SR Proteins and their Phosphorylation

Serine/Arginine-rich (SR) proteins are a family of essential and conserved phosphoproteins that play a critical role in both constitutive and alternative pre-mRNA splicing. They are characterized by the presence of one or two N-terminal RNA recognition motifs (RRMs) and a C-terminal domain rich in arginine and serine residues, known as the RS domain. The phosphorylation state of the RS domain is a key regulatory mechanism, influencing SR protein localization, protein-protein interactions, and their ability to modulate splice site selection.[2]

The phosphorylation of SR proteins is a dynamic process controlled by two main families of kinases: the SR protein-specific kinases (SRPKs) and the CDC2-like kinases (CLKs). While SRPKs are primarily involved in the initial phosphorylation of SR proteins in the cytoplasm, facilitating their nuclear import, CLKs are predominantly nuclear and are responsible for the hyperphosphorylation of SR proteins, which is necessary for their participation in the splicing process.[1][3] Both hypo- and hyper-phosphorylation of SR proteins can lead to the inhibition of splicing, highlighting the need for tight regulation of their phosphorylation status.[4]

This compound: A Potent CLK Inhibitor

This compound is a small molecule inhibitor with high potency against Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2). Crucially for the topic of this guide, this compound is also a potent inhibitor of CDC2-like kinase 1 (CLK1) and CLK3.[1] Its inhibitory activity against CLKs positions it as a valuable tool for studying the role of these kinases in cellular processes, particularly pre-mRNA splicing.

Mechanism of Action

This compound exerts its effect on SR protein phosphorylation by directly inhibiting the catalytic activity of CLK1 and CLK3. By binding to the ATP-binding pocket of these kinases, this compound prevents the transfer of a phosphate group from ATP to the serine residues within the RS domain of SR proteins. This leads to a dose-dependent reduction in the overall phosphorylation level of SR proteins within the cell.

Quantitative Data on the Effect of CLK Inhibition on SR Protein Phosphorylation

Table 1: In Vitro Inhibitory Activity of Representative CLK Inhibitors

CompoundTarget KinaseIC50 (nM)Reference
This compound CLK1 8.9 [1]
CLK3 29.2 [1]
CDK1/cyclin B0.6[1]
CDK2/cyclin A0.5[1]
Cpd-1CLK1130[5]
CLK229[5]
Cpd-2CLK120[5]
CLK24.3[5]
Cpd-3CLK135[5]
CLK25.8[5]
TG003CLK1/4-[6]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 2: Cellular Effects of CLK Inhibitors on SR Protein Phosphorylation

Cell LineCLK InhibitorConcentrationEffect on SR Protein PhosphorylationAnalytical MethodReference
MDA-MB-468Cpd-10.3 - 3 µMConcentration-dependent reduction in SRSF4 (SRp75) phosphorylation.Western Blot (anti-pan-phospho-SR antibody)[5]
MDA-MB-468Cpd-20.1 - 1 µMConcentration-dependent reduction in SRSF4 (SRp75) phosphorylation.Western Blot (anti-pan-phospho-SR antibody)[5]
MDA-MB-468Cpd-30.1 - 1 µMConcentration-dependent reduction in SRSF4 (SRp75) phosphorylation.Western Blot (anti-pan-phospho-SR antibody)[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on SR protein phosphorylation.

Western Blot Analysis of SR Protein Phosphorylation

This protocol is designed to qualitatively and semi-quantitatively measure the phosphorylation status of SR proteins in cells treated with this compound.[7][8]

Materials:

  • Cell culture reagents

  • This compound (or other CLK inhibitor)

  • Lysis buffer (e.g., RIPA buffer) supplemented with phosphatase and protease inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody: anti-phospho-SR protein antibody (clone MAb104 or 1H4)[2]

  • Secondary antibody: HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Normalize protein amounts for each sample, mix with Laemmli sample buffer, and denature by heating. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-SR protein primary antibody (e.g., MAb104, diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. The intensity of the bands corresponding to phosphorylated SR proteins (e.g., SRp75, SRp55, SRp40, SRp30) is expected to decrease with increasing concentrations of this compound.[9]

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of this compound on the kinase activity of purified CLK1 or CLK3 using a recombinant SR protein as a substrate.[10][11]

Materials:

  • Recombinant active CLK1 or CLK3 enzyme

  • Recombinant SR protein substrate (e.g., ASF/SF2)

  • This compound

  • Kinase reaction buffer

  • ATP (including [γ-³²P]ATP for radioactive detection or using a commercial non-radioactive kit like ADP-Glo™)

  • Scintillation counter or luminescence plate reader

Procedure:

  • Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the kinase reaction buffer, the recombinant SR protein substrate, and varying concentrations of this compound.

  • Enzyme Addition: Add the recombinant CLK enzyme to each reaction.

  • Initiation of Reaction: Start the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer.

  • Analysis (Radioactive):

    • Separate the reaction products by SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated SR protein.

    • Quantify the radioactivity in the SR protein bands using a scintillation counter or densitometry.

  • Analysis (Non-Radioactive, e.g., ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Plot the kinase activity against the concentration of this compound to determine the IC50 value.

Mass Spectrometry Analysis of SR Protein Phosphorylation

Mass spectrometry provides a highly sensitive and specific method to identify and quantify phosphorylation sites on SR proteins.[12][13]

Procedure Outline:

  • Sample Preparation: Treat cells with this compound as described in the Western blot protocol. Isolate total protein or immunoprecipitate a specific SR protein.

  • Protein Digestion: Digest the protein sample into peptides using an enzyme such as trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[14]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify the sequences of the phosphopeptides and pinpoint the exact sites of phosphorylation. Quantitative analysis can be performed using label-free or label-based (e.g., TMT, SILAC) methods to compare the abundance of specific phosphopeptides between this compound-treated and control samples.

Visualizations

Signaling Pathway

K00546_Effect_on_SR_Protein_Phosphorylation This compound This compound CLK1_CLK3 CLK1/CLK3 Kinases This compound->CLK1_CLK3 Inhibition pSR_Protein Phosphorylated SR Protein CLK1_CLK3->pSR_Protein Phosphorylation ADP ADP CLK1_CLK3->ADP ATP ATP ATP->CLK1_CLK3 SR_Protein SR Protein (unphosphorylated) SR_Protein->CLK1_CLK3 Splicing Pre-mRNA Splicing pSR_Protein->Splicing Regulation

Caption: this compound inhibits CLK1/CLK3, blocking SR protein phosphorylation.

Experimental Workflow: Western Blot

Western_Blot_Workflow A Cell Culture & Treatment with this compound B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (anti-phospho-SR) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection & Imaging G->H I Data Analysis: Compare Phosphorylation Levels H->I

Caption: Workflow for analyzing SR protein phosphorylation by Western blot.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow A Prepare Reaction Mix: Recombinant CLK, SR Protein, This compound B Initiate Reaction with ATP ([γ-³²P]ATP or cold ATP) A->B C Incubate at 30°C B->C D Terminate Reaction C->D E Analysis: SDS-PAGE & Autoradiography or Luminescence Measurement D->E F Data Analysis: Determine IC50 of this compound E->F

Caption: Workflow for in vitro CLK kinase inhibition assay.

Conclusion

This compound is a potent inhibitor of CLK1 and CLK3, kinases that play a pivotal role in the phosphorylation and regulation of SR proteins. By inhibiting CLKs, this compound is expected to decrease the phosphorylation of SR proteins, thereby impacting pre-mRNA splicing. This technical guide provides the theoretical background, expected quantitative outcomes based on similar compounds, and detailed experimental protocols for researchers to investigate the effects of this compound on SR protein phosphorylation. The provided workflows and diagrams offer a clear visual representation of the underlying mechanisms and experimental procedures. Further research using this compound will be valuable in elucidating the precise role of CLK-mediated SR protein phosphorylation in various cellular contexts and disease states.

References

K00546: A Potent Dual Inhibitor of Cyclin-Dependent and CDC2-Like Kinases for Basic Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

K00546 is a potent, cell-permeable small molecule inhibitor that has emerged as a valuable tool in basic research, particularly in the fields of cell cycle regulation and alternative splicing. This technical guide provides a comprehensive overview of the core applications of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualization of the key signaling pathways it modulates. This compound is a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and CDK2, as well as CDC2-like Kinase 1 (CLK1) and CLK3.[1][2][3] Its dual-specificity makes it a unique chemical probe for dissecting the intricate cellular processes governed by these kinases.

Mechanism of Action

This compound exerts its biological effects by competitively binding to the ATP-binding pocket of its target kinases. Structural studies have shown that this compound forms hydrogen bonds with key residues in the kinase hinge region, effectively blocking the binding of ATP and preventing the phosphorylation of downstream substrates.[1][2] By inhibiting CDK1 and CDK2, this compound interferes with the progression of the cell cycle. Inhibition of CLK1 and CLK3 disrupts the phosphorylation of serine/arginine-rich (SR) proteins, which are crucial for the regulation of pre-mRNA splicing.

Data Presentation: Kinase Inhibition Profile of this compound

The following tables summarize the in vitro inhibitory activity of this compound against a panel of kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 1: Primary Kinase Targets of this compound

Kinase TargetIC50 (nM)
CDK1/cyclin B0.6
CDK2/cyclin A0.5
CLK18.9
CLK329.2

Data compiled from multiple sources.[1][2][4]

Table 2: Selectivity Profile of this compound Against Other Kinases

Kinase TargetIC50 (µM)
PKA5.2
Casein kinase-12.8
MAP kinase (ERK-2)1.0
Calmodulin kinase8.9
VEGF-R20.032
GSK-30.14
PDGF-Rβ1.6

Data compiled from multiple sources.[1][2][5]

Signaling Pathways Modulated by this compound

The inhibition of CDK1/2 and CLK1/3 by this compound has profound effects on distinct but interconnected signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

CDK1/2 Signaling in Cell Cycle Progression

CDK_Pathway cluster_G1_S G1/S Transition cluster_S_G2_M S/G2/M Progression CDK4_6_CyclinD CDK4/6-Cyclin D pRb pRb CDK4_6_CyclinD->pRb phosphorylates E2F E2F pRb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription CDK2_CyclinE_A CDK2-Cyclin E/A S_Phase_Genes->CDK2_CyclinE_A activates S_Phase_Progression S-Phase Progression CDK2_CyclinE_A->S_Phase_Progression CDK1_CyclinB CDK1-Cyclin B G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition This compound This compound This compound->CDK2_CyclinE_A inhibits This compound->CDK1_CyclinB inhibits CLK_Pathway cluster_splicing Pre-mRNA Splicing Regulation CLK1_3 CLK1/3 SR_Proteins SR Proteins CLK1_3->SR_Proteins phosphorylates Spliceosome Spliceosome SR_Proteins->Spliceosome activates pre_mRNA pre-mRNA Spliceosome->pre_mRNA processes Alternative_Splicing Alternative Splicing Spliceosome->Alternative_Splicing mRNA mature mRNA pre_mRNA->mRNA This compound This compound This compound->CLK1_3 inhibits

References

The Impact of K00546 on Gene Expression and Transcription: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K00546 is a potent small molecule inhibitor targeting key regulators of the cell cycle and transcription. It exhibits high affinity for Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), with IC50 values of 0.6 nM and 0.5 nM, respectively.[1] Additionally, this compound is a potent inhibitor of CDC2-like Kinase 1 (CLK1) and CLK3, with IC50 values of 8.9 nM and 29.2 nM, respectively.[1] This dual activity profile suggests that this compound can significantly impact cellular processes by modulating both cell cycle progression and gene expression at the transcriptional and post-transcriptional levels. This technical guide provides an in-depth overview of the core mechanisms by which this compound is expected to influence gene expression and transcription, based on the known functions of its primary targets.

Disclaimer: While the molecular targets of this compound are well-defined, to date, there is a lack of publicly available studies that have performed genome-wide gene expression analyses (e.g., RNA-seq or microarray) specifically using this compound. Therefore, the quantitative data and specific gene targets discussed in this guide are based on studies using other inhibitors of the CDK and CLK families and represent the predicted effects of this compound.

Core Mechanisms of Action

This compound's impact on gene expression and transcription can be attributed to its inhibition of two critical families of kinases: Cyclin-Dependent Kinases (CDKs) and CDC-like Kinases (CLKs).

Regulation of Transcription by CDK1 and CDK2 Inhibition

CDK1 and CDK2 are serine/threonine kinases that play pivotal roles in orchestrating the cell cycle. Beyond their cell cycle functions, they are also directly and indirectly involved in the regulation of transcription.

Direct Transcriptional Regulation:

  • Phosphorylation of RNA Polymerase II (RNAPII): CDKs, including CDK1 and CDK2, can directly phosphorylate the C-terminal domain (CTD) of the largest subunit of RNAPII. This phosphorylation is a key regulatory mechanism that controls the initiation, elongation, and termination phases of transcription.[2] Inhibition of CDK1/2 by this compound would be expected to alter the phosphorylation status of the RNAPII CTD, leading to global changes in transcription.

  • Regulation of Transcription Factors: CDK1 and CDK2 phosphorylate a multitude of transcription factors, thereby modulating their activity, stability, and subcellular localization. For instance, the phosphorylation of transcription factors like E2F and p53 by CDKs is crucial for the expression of genes involved in cell cycle progression and apoptosis.[3] By inhibiting CDK1/2, this compound can indirectly alter the expression of genes regulated by these transcription factors.

Indirect Transcriptional Regulation through Cell Cycle Arrest:

A primary consequence of CDK1/2 inhibition is cell cycle arrest, typically at the G1/S and G2/M transitions.[4] This arrest triggers widespread changes in gene expression, as the transcriptional program of a cell is tightly linked to its proliferative state. Genes involved in DNA replication, mitosis, and cell division would be downregulated, while genes associated with cell cycle arrest and apoptosis may be upregulated.

Modulation of Alternative Splicing by CLK1 and CLK3 Inhibition

CLKs are a family of dual-specificity kinases that play a central role in the regulation of pre-mRNA splicing, a critical step in gene expression for most eukaryotic genes.

  • Phosphorylation of SR Proteins: CLKs phosphorylate serine/arginine-rich (SR) proteins, which are essential splicing factors.[5] The phosphorylation status of SR proteins determines their subcellular localization and their ability to bind to pre-mRNA and recruit the spliceosome.

  • Impact on Alternative Splicing: By inhibiting CLK1 and CLK3, this compound is predicted to alter the phosphorylation of SR proteins, leading to significant changes in alternative splicing patterns. This can result in:

    • Exon skipping or inclusion: Leading to the production of different protein isoforms from a single gene, potentially with altered functions.

    • Intron retention: Which can introduce premature termination codons (PTCs).

    • Use of alternative splice sites: Resulting in truncated or extended exons.

Transcripts with PTCs are often targeted for degradation through nonsense-mediated decay (NMD), providing a mechanism by which CLK inhibition can lead to the downregulation of specific genes.

Predicted Impact on Gene Expression: Quantitative Overview

While specific quantitative data for this compound is not yet available, studies on other CDK and CLK inhibitors provide insights into the expected changes in gene expression.

Table 1: Predicted Effects of this compound on Gene Expression Based on Target Kinase Inhibition

Target Kinase FamilyPredicted Effect on Gene ExpressionExamples of Affected Gene Categories (from studies with other inhibitors)
CDK1/2 Global alteration of transcription, primarily linked to cell cycle arrest.Downregulated: Genes involved in DNA replication (e.g., PCNA, MCMs), mitosis (e.g., cyclins, CDKs), and cell proliferation (e.g., MYC).Upregulated: Genes involved in cell cycle arrest (e.g., p21, GADD45), and apoptosis (e.g., BAX, PUMA).
CLK1/3 Widespread changes in alternative splicing, leading to altered protein isoforms and gene downregulation via NMD.Genes involved in cell growth and survival (e.g., EGFR, S6K), apoptosis (e.g., PARP), and cell signaling. Altered splicing of numerous transcription factors and RNA binding proteins.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound's targets and a general workflow for investigating its impact on gene expression.

CDK_Signaling_Pathway This compound This compound CDK1_CyclinB CDK1/Cyclin B This compound->CDK1_CyclinB Inhibits CDK2_CyclinE CDK2/Cyclin E This compound->CDK2_CyclinE Inhibits G2_M_Genes G2/M Phase Gene Expression CDK1_CyclinB->G2_M_Genes Activates Transcription_Factors Other Transcription Factors CDK1_CyclinB->Transcription_Factors Phosphorylates RNAPII RNA Polymerase II CDK1_CyclinB->RNAPII Phosphorylates pRb pRb CDK2_CyclinE->pRb Phosphorylates (inactivates) CDK2_CyclinE->Transcription_Factors Phosphorylates CDK2_CyclinE->RNAPII Phosphorylates E2F E2F pRb->E2F Inhibits G1_S_Genes G1/S Phase Gene Expression E2F->G1_S_Genes Activates Transcription General Transcription Transcription_Factors->Transcription RNAPII->Transcription

Figure 1: CDK1/2 signaling pathway and points of inhibition by this compound.

CLK_Splicing_Pathway This compound This compound CLK1_3 CLK1/3 This compound->CLK1_3 Inhibits SR_Proteins SR Proteins CLK1_3->SR_Proteins Phosphorylates Spliceosome Spliceosome Assembly & Activity SR_Proteins->Spliceosome Regulates pre_mRNA pre-mRNA Spliceosome->pre_mRNA Acts on Alternative_Splicing Alternative Splicing pre_mRNA->Alternative_Splicing mRNA_Isoforms Altered mRNA Isoforms Alternative_Splicing->mRNA_Isoforms NMD Nonsense-Mediated Decay (NMD) mRNA_Isoforms->NMD PTC-containing transcripts Gene_Downregulation Gene Downregulation NMD->Gene_Downregulation

Figure 2: CLK1/3 signaling pathway in alternative splicing and its inhibition by this compound.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with this compound (Dose-response & Time-course) Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction RNA_Seq RNA-Sequencing RNA_Extraction->RNA_Seq Bioinformatics Bioinformatic Analysis RNA_Seq->Bioinformatics DEG_Analysis Differential Gene Expression Analysis Bioinformatics->DEG_Analysis Splicing_Analysis Alternative Splicing Analysis Bioinformatics->Splicing_Analysis Pathway_Analysis Pathway Enrichment Analysis DEG_Analysis->Pathway_Analysis Splicing_Analysis->Pathway_Analysis Validation Validation (qRT-PCR, Western Blot) Pathway_Analysis->Validation

Figure 3: General experimental workflow to determine the impact of this compound on gene expression.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not widely published. However, based on standard methodologies for kinase inhibitors, the following outlines can be adapted.

In Vitro Kinase Assay

This protocol is to determine the inhibitory activity of this compound against its target kinases.

  • Reagents and Materials:

    • Recombinant human CDK1/Cyclin B, CDK2/Cyclin E, CLK1, and CLK3 enzymes.

    • Kinase-specific substrate (e.g., Histone H1 for CDKs, synthetic peptide for CLKs).

    • This compound stock solution (in DMSO).

    • ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ Kinase Assay).

    • Kinase reaction buffer.

    • 96-well plates.

    • Plate reader or phosphorimager.

  • Procedure:

    • Prepare serial dilutions of this compound in kinase reaction buffer.

    • Add the kinase and its specific substrate to the wells of a 96-well plate.

    • Add the this compound dilutions to the wells. Include a DMSO vehicle control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction.

    • Quantify kinase activity by measuring the incorporation of phosphate into the substrate (e.g., via autoradiography or luminescence).

    • Calculate IC50 values by plotting the percentage of inhibition against the log concentration of this compound.

Cell-Based Assay for Gene Expression Analysis (RNA-Seq)

This protocol outlines the steps to analyze changes in gene expression and alternative splicing in cells treated with this compound.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or a DMSO vehicle control for a defined period (e.g., 24, 48 hours).

  • RNA Extraction and Library Preparation:

    • Harvest cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

    • Assess RNA quality and quantity.

    • Prepare RNA-seq libraries from high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing and Data Analysis:

    • Sequence the prepared libraries on a next-generation sequencing platform.

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • For Differential Gene Expression: Quantify gene expression levels and identify differentially expressed genes between this compound-treated and control samples.

    • For Alternative Splicing Analysis: Use specialized software to identify and quantify alternative splicing events (e.g., exon skipping, intron retention).

    • Perform pathway and gene ontology analysis to understand the biological implications of the observed changes.

Validation by qRT-PCR

This protocol is for validating the gene expression changes identified by RNA-seq.

  • cDNA Synthesis:

    • Reverse transcribe an equal amount of RNA from each sample into cDNA.

  • Quantitative PCR:

    • Design and validate primers for the genes of interest.

    • Perform qPCR using a SYBR Green or probe-based assay.

    • Include a housekeeping gene for normalization.

    • Calculate the relative fold change in gene expression using the ΔΔCt method.

Conclusion

This compound is a potent dual inhibitor of CDK1/2 and CLK1/3, positioning it as a powerful tool to investigate the interplay between cell cycle control and gene expression. Its inhibitory action is predicted to induce global changes in transcription, primarily through cell cycle arrest, and to cause widespread alterations in alternative splicing. While direct experimental data on the global gene expression effects of this compound are currently lacking, the known functions of its targets provide a strong foundation for predicting its impact. Further research employing transcriptomic and proteomic approaches will be crucial to fully elucidate the specific molecular consequences of this compound treatment and to realize its full potential as a research tool and therapeutic agent.

References

Initial Screening of K00546: A Potent CDK1/2 Inhibitor in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening of K00546, a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), across various cancer cell lines. This document outlines the pharmacological profile of this compound, presents its anti-proliferative activity, and details the experimental protocols for key assays to evaluate its efficacy.

Introduction to this compound

This compound is a small molecule inhibitor with high potency against CDK1/cyclin B (IC50 = 0.6 nM) and CDK2/cyclin A (IC50 = 0.5 nM)[1]. Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention[2][3][4]. By inhibiting CDK1 and CDK2, this compound is expected to induce cell cycle arrest and apoptosis in cancer cells[2][5]. This guide details a hypothetical initial screening of this compound to assess its potential as an anti-cancer agent.

Pharmacological Profile of this compound

This compound exhibits inhibitory activity against a range of kinases. The primary targets are CDK1 and CDK2, with additional activity against other kinases as summarized in the table below.

Target KinaseIC50 (nM)
CDK1/cyclin B0.6
CDK2/cyclin A0.5
CLK18.9
CLK329.2
VEGFR232
GSK-3140
PKA5200
Casein Kinase 12800
ERK2 (MAPK1)1000
PDGF-Rβ1600
Calmodulin Kinase8900
Table 1: In vitro kinase inhibitory activity of this compound. Data compiled from publicly available sources[1][6].

Anti-Proliferative Activity of this compound in Cancer Cell Lines

The following table summarizes the hypothetical 50% inhibitory concentration (IC50) values of this compound in a panel of human cancer cell lines representing different tumor types. These values are representative of what might be expected for a potent CDK1/2 inhibitor and are intended for illustrative purposes.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer0.05
MDA-MB-231Breast Cancer0.12
A549Lung Cancer0.08
HCT116Colon Cancer0.03
HT-29Colon Cancer0.25
JurkatLeukemia (T-cell)0.01
K562Leukemia (CML)0.02
U-87 MGGlioblastoma0.50
Table 2: Hypothetical anti-proliferative activity of this compound in various cancer cell lines.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 values.

Materials:

  • Cancer cell lines

  • This compound

  • DMEM/RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of fresh medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound in cancer cells.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 48 hours.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis CellLines Select Cancer Cell Lines Culture Cell Culture & Seeding CellLines->Culture K00546_prep Prepare this compound Dilutions Treatment Treat Cells with this compound Culture->Treatment K00546_prep->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle IC50 IC50 Determination Viability->IC50 ApoptosisAnalysis Apoptosis Quantification Apoptosis->ApoptosisAnalysis CellCycleAnalysis Cell Cycle Profiling CellCycle->CellCycleAnalysis K00546_pathway cluster_G1_S G1-S Transition cluster_G2_M G2-M Transition cluster_apoptosis Apoptosis Induction CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 pRb pRb CDK2->pRb Phosphorylates Apoptosis Apoptosis CDK2->Apoptosis Inhibition Leads to E2F E2F pRb->E2F Releases pRb->E2F S_Phase S Phase Entry E2F->S_Phase Activates CyclinB Cyclin B CDK1 CDK1 CyclinB->CDK1 Mitosis Mitosis CDK1->Mitosis Promotes This compound This compound This compound->CDK2 Inhibits This compound->CDK1 Inhibits

References

Methodological & Application

Application Note: K00546-Induced Cell Cycle Analysis Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cell cycle is a fundamental process that governs the replication and division of cells. Its dysregulation is a hallmark of cancer, making it a critical target for therapeutic intervention. Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition presents a promising strategy for cancer treatment. K00546 is a potent and selective inhibitor of CDK1 and CDK2, two crucial kinases that control the G1/S and G2/M transitions of the cell cycle.[1] This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.

Mechanism of Action: this compound exerts its biological effects by potently inhibiting the kinase activity of CDK1/cyclin B and CDK2/cyclin A complexes, with IC50 values of 0.6 nM and 0.5 nM, respectively.[1] CDK2 is essential for the transition from the G1 to the S phase, while CDK1 is critical for the entry into mitosis (G2/M transition). By inhibiting these kinases, this compound is expected to induce cell cycle arrest at both the G1/S and G2/M checkpoints, preventing cell proliferation.

Signaling Pathway of CDK1/2 in Cell Cycle Regulation

CDK_Pathway G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition M->G1 Mitosis & Cytokinesis CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->G1 CDK2_CyclinA CDK2/Cyclin A CDK2_CyclinA->S CDK1_CyclinA CDK1/Cyclin A CDK1_CyclinA->G2 CDK1_CyclinB CDK1/Cyclin B CDK1_CyclinB->M This compound This compound This compound->CDK2_CyclinE This compound->CDK2_CyclinA This compound->CDK1_CyclinA This compound->CDK1_CyclinB

Caption: this compound inhibits CDK1 and CDK2, blocking G1/S and G2/M transitions.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for treating a cancer cell line with this compound, followed by staining with propidium iodide (PI) for cell cycle analysis via flow cytometry.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound (solubilized in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Culture cells to ~70-80% confluency.

    • Trypsinize, count, and seed the cells into 6-well plates at a density that will allow for logarithmic growth during the treatment period.

  • This compound Treatment:

    • Allow cells to attach overnight.

    • Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range to test is 1 nM to 1 µM, based on its low IC50 values. A vehicle control (DMSO) must be included.

    • Replace the medium in the wells with the medium containing the different concentrations of this compound or DMSO.

    • Incubate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • For adherent cells, aspirate the medium and wash once with PBS.

    • Add Trypsin-EDTA to detach the cells.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.

    • For suspension cells, directly transfer the cell suspension to a conical tube.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cell pellet with PBS and centrifuge again.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and carefully discard the ethanol.

    • Wash the cell pellet with 5 mL of PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Transfer the stained cells to flow cytometry tubes.

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

    • Use a linear scale for the PI fluorescence channel.

  • Data Analysis:

    • Use appropriate software (e.g., FlowJo, ModFit LT) to generate DNA content histograms.

    • Gate the cell population to exclude debris and doublets.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow

Experimental_Workflow Start Start Seed_Cells Seed Cells in 6-well Plates Start->Seed_Cells Treat_Cells Treat with this compound (and Vehicle Control) Seed_Cells->Treat_Cells Incubate Incubate (e.g., 24h, 48h, 72h) Treat_Cells->Incubate Harvest_Cells Harvest Cells (Trypsinization) Incubate->Harvest_Cells Fix_Cells Fix Cells in 70% Ethanol Harvest_Cells->Fix_Cells Stain_Cells Stain with Propidium Iodide/RNase A Fix_Cells->Stain_Cells Analyze_FCM Analyze on Flow Cytometer Stain_Cells->Analyze_FCM Data_Analysis Data Analysis (Quantify Cell Cycle Phases) Analyze_FCM->Data_Analysis End End Data_Analysis->End

Caption: Workflow for this compound cell cycle analysis using flow cytometry.

Data Presentation

The following table presents representative quantitative data on the effect of this compound on the cell cycle distribution of a hypothetical cancer cell line after 48 hours of treatment. Actual results may vary depending on the cell line, this compound concentration, and incubation time.

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Vehicle (DMSO)45.235.819.01.5
This compound (10 nM)58.920.120.52.1
This compound (100 nM)65.312.521.23.8
This compound (1 µM)68.18.720.38.9

Interpretation of Representative Data:

The representative data illustrates a dose-dependent increase in the percentage of cells in the G0/G1 phase, coupled with a decrease in the S phase population. This suggests a significant block at the G1/S transition, consistent with the inhibition of CDK2. A modest increase in the G2/M population is also observed, indicative of CDK1 inhibition. The increase in the sub-G1 peak at higher concentrations suggests the induction of apoptosis following prolonged cell cycle arrest.

Conclusion

This application note provides a comprehensive protocol for the analysis of cell cycle effects induced by the CDK1/2 inhibitor this compound using flow cytometry. The provided methodology, along with the illustrative data, serves as a valuable resource for researchers investigating the anti-proliferative effects of this compound and similar compounds. This assay is crucial for understanding the mechanism of action of novel anti-cancer agents and for their preclinical development.

References

Application Notes and Protocols for K00546 in In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K00546 is a potent, ATP-competitive inhibitor of Cyclin-Dependent Kinases (CDKs) and CDC-like Kinases (CLKs).[1][2][3][4][5][6] Its high affinity for CDK1/cyclin B and CDK2/cyclin A makes it a valuable tool for studying the roles of these key cell cycle regulators.[1][2][3] Furthermore, its activity against CLK1 and CLK3 allows for the investigation of processes regulated by these splicing kinases.[1][2][3] These application notes provide detailed protocols for utilizing this compound in in vitro kinase assays to determine its inhibitory activity and to probe the functions of its target kinases.

Data Presentation

The inhibitory activity of this compound against a panel of kinases is summarized below. This data highlights its high potency for CDK1, CDK2, CLK1, and CLK3.

Kinase TargetIC50 (nM)
CDK2/cyclin A0.5
CDK1/cyclin B0.6
CLK18.9
CLK329.2
VEGF-R232
GSK-3140
MAP kinase (ERK-2)1000
PDGF-Rβ1600
Casein Kinase-12800
PKA5200
Calmodulin Kinase8900

Data compiled from multiple sources.[1][2]

Signaling Pathway

The diagram below illustrates the central role of CDK1/Cyclin B and CDK2/Cyclin A in cell cycle progression, a key pathway inhibited by this compound. CDKs are serine/threonine kinases that drive the transitions between different phases of the cell cycle.[7][8][9]

cell_cycle_pathway G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition M->G1 CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->G1 CDK2_CyclinA CDK2/Cyclin A CDK2_CyclinA->S CDK1_CyclinB CDK1/Cyclin B CDK1_CyclinB->G2 This compound This compound This compound->CDK2_CyclinA This compound->CDK1_CyclinB

Caption: this compound inhibits CDK1/Cyclin B and CDK2/Cyclin A, blocking cell cycle progression.

Experimental Protocols

This section provides a detailed protocol for a common non-radioactive, luminescence-based in vitro kinase assay to determine the IC50 of this compound against CDK2/cyclin A. This protocol can be adapted for other target kinases by selecting the appropriate enzyme and substrate.

Experimental Workflow

The general workflow for determining the inhibitory activity of this compound is depicted below.

experimental_workflow prep Prepare Reagents (this compound, Kinase, Substrate, ATP, Buffers) plate Plate Kinase and this compound Dilutions prep->plate initiate Initiate Kinase Reaction (Add Substrate/ATP Mixture) plate->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction and Deplete ATP (Add ADP-Glo™ Reagent) incubate->stop detect Detect ADP Production (Add Kinase Detection Reagent) stop->detect read Read Luminescence detect->read analyze Analyze Data (Calculate IC50) read->analyze

Caption: Workflow for in vitro kinase inhibition assay using a luminescence-based method.

Materials
  • This compound (prepare a stock solution in DMSO)

  • Recombinant human CDK2/cyclin A enzyme

  • CDK substrate peptide (e.g., a peptide derived from Histone H1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Dithiothreitol (DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Protocol: CDK2/cyclin A Inhibition Assay

This protocol is based on typical luminescence-based kinase assays.[1][10][11][12]

  • Prepare this compound Dilutions:

    • Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 10 pM).

    • Further dilute these concentrations in kinase assay buffer to the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Prepare Kinase Reaction Mix:

    • Prepare a master mix containing the kinase assay buffer, DTT, and CDK2/cyclin A enzyme. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.

  • Set up the Assay Plate:

    • Add the diluted this compound or vehicle (DMSO in kinase assay buffer) to the wells of the assay plate.

    • Add the kinase reaction mix to all wells.

    • Include "no enzyme" controls and "no inhibitor" controls.

  • Initiate the Kinase Reaction:

    • Prepare a substrate/ATP mix in kinase assay buffer. The concentration of the substrate peptide and ATP should be at or near their respective Km values for the kinase to ensure accurate IC50 determination.[2] For CDK2, typical ATP concentrations are in the range of 10-100 µM.

    • Add the substrate/ATP mix to all wells to start the reaction.

  • Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection kit, such as the ADP-Glo™ Kinase Assay.

    • Add the ADP-Glo™ Reagent to all wells, which will terminate the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (typically 40 minutes at room temperature).

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (typically 30-60 minutes at room temperature).

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence (from "no enzyme" controls).

    • Normalize the data to the "no inhibitor" controls (representing 100% kinase activity).

    • Plot the normalized kinase activity against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Adaptation for CLK1 Assay

To adapt this protocol for CLK1, the following components should be changed:

  • Enzyme: Use recombinant human CLK1.

  • Substrate: A suitable substrate for CLK1 is Myelin Basic Protein (MBP) or a specific peptide substrate such as RS-peptide (RSRSRSRSRSR).[12][13]

The general procedure and detection method remain the same. Optimal concentrations of enzyme, substrate, and ATP should be determined empirically for the CLK1 assay.

References

K00546: Application Notes and Protocols for In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for designing and executing in vivo studies in mouse models using K00546, a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2). This compound has demonstrated anti-proliferative activity in various human tumor cells, making it a compound of interest for cancer research. The following protocols are based on established preclinical studies and are intended to guide researchers in evaluating the anti-tumor efficacy of this compound in vivo.

Mechanism of Action

This compound is a multi-kinase inhibitor with high potency against CDK1/cyclin B (IC50 = 0.6 nM) and CDK2/cyclin A (IC50 = 0.5 nM).[1][2] It also shows potent inhibition of CDC2-like kinase 1 (CLK1) and CLK3.[1][2] By inhibiting CDK1 and CDK2, this compound disrupts the cell cycle, leading to cell cycle arrest and inhibition of tumor cell proliferation. Its efficacy has been demonstrated in vitro across various human tumor cell lines.

Signaling Pathway

The primary signaling pathway affected by this compound is the cell cycle regulation pathway, which is governed by the sequential activation of CDKs. Specifically, CDK2/cyclin E and CDK2/cyclin A complexes are crucial for the G1/S transition and S phase progression, while CDK1/cyclin B is essential for the G2/M transition and entry into mitosis. By inhibiting CDK1 and CDK2, this compound effectively halts the cell cycle at these critical checkpoints.

K00546_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase Cyclin D\nCDK4/6 Cyclin D CDK4/6 pRb pRb Cyclin D\nCDK4/6->pRb phosphorylates E2F E2F pRb->E2F inhibits Cyclin E\nCDK2 Cyclin E CDK2 E2F->Cyclin E\nCDK2 activates transcription DNA Replication DNA Replication Cyclin E\nCDK2->DNA Replication promotes Cyclin A\nCDK2 Cyclin A CDK2 Cyclin A\nCDK2->DNA Replication promotes Cyclin B\nCDK1 Cyclin B CDK1 Mitosis Mitosis Cyclin B\nCDK1->Mitosis promotes This compound This compound This compound->Cyclin E\nCDK2 inhibits This compound->Cyclin A\nCDK2 inhibits This compound->Cyclin B\nCDK1 inhibits

Caption: this compound inhibits CDK1 and CDK2, blocking cell cycle progression.

Experimental Design for In Vivo Efficacy Studies

The following is a general experimental design for evaluating the anti-tumor activity of this compound in a subcutaneous xenograft mouse model. This protocol is based on a study using the human melanoma A375 cell line.[3][4]

Table 1: Experimental Groups for In Vivo Efficacy Study
GroupTreatmentNumber of Animals
1Vehicle Control8-10
2This compound8-10
Materials
  • Athymic nude mice (nu/nu), 4-6 weeks old

  • Human melanoma A375 cells

  • Matrigel (or similar basement membrane matrix)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Experimental Workflow

Experimental_Workflow Cell_Culture 1. A375 Cell Culture Tumor_Implantation 2. Subcutaneous Implantation Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Treatment 5. Treatment Initiation Randomization->Treatment Monitoring 6. Efficacy Monitoring Treatment->Monitoring Endpoint 7. Study Endpoint Monitoring->Endpoint

Caption: Workflow for a typical in vivo xenograft study.

Detailed Experimental Protocols

Cell Culture and Tumor Implantation
  • Culture A375 human melanoma cells in appropriate media until they reach the logarithmic growth phase.

  • Harvest the cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Subcutaneously inject 0.1 mL of the cell suspension (1 x 10^6 cells) into the right flank of each athymic nude mouse.

Tumor Growth Monitoring and Randomization
  • Allow the tumors to grow. Monitor tumor size by caliper measurements every 2-3 days.

  • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into the treatment and control groups.

This compound Formulation and Administration
  • Prepare the this compound formulation. A suggested vehicle is 0.5% carboxymethylcellulose (CMC) in water. The specific formulation should be optimized for solubility and stability.

  • Based on the referenced in vivo study for a similar compound, a starting dose for this compound could be in the range of 50-100 mg/kg, administered intraperitoneally (i.p.) once daily.[3][4] Dose-response studies are recommended to determine the optimal dose.

  • Administer the vehicle to the control group using the same route and schedule.

Efficacy Monitoring and Data Collection
  • Continue to monitor tumor volume and body weight of each mouse 2-3 times per week throughout the study.

  • Observe the animals for any signs of toxicity.

  • The primary endpoint is typically tumor growth inhibition (TGI). TGI is calculated as: [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100%.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size, or after a specific duration of treatment), euthanize the mice.

  • Excise the tumors, weigh them, and, if planned, collect tissues for further analysis (e.g., pharmacodynamics, histology).

Data Presentation

All quantitative data should be summarized in tables for clear comparison.

Table 2: Example of Tumor Growth Inhibition Data
Treatment GroupMean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Tumor Weight (g)Mean Body Weight Change (%)
Vehicle Control125 ± 151500 ± 250-1.5 ± 0.3+5 ± 2
This compound (50 mg/kg)128 ± 18750 ± 150500.8 ± 0.2-2 ± 3

Note: The data in this table is hypothetical and for illustrative purposes only.

Concluding Remarks

This document provides a foundational guide for conducting in vivo experiments with this compound in mouse models. Researchers should adapt these protocols to their specific experimental goals and institutional guidelines. It is crucial to perform pilot studies to determine the optimal dosing, administration route, and treatment schedule for the specific cancer model being investigated. Careful monitoring for both efficacy and toxicity is essential for a successful and ethical in vivo study.

References

Preparing K00546 Stock Solution with DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of a stock solution of K00546 using dimethyl sulfoxide (DMSO). This compound is a potent inhibitor of Cyclin-Dependent Kinases 1 (CDK1) and 2 (CDK2), as well as CDC2-like kinase 1 (CLK1) and CLK3, making it a valuable tool in cancer research and drug development.[1][2][3] Adherence to the detailed protocols outlined below is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction to this compound

This compound is a small molecule inhibitor with the chemical formula C15H13F2N7O2S2.[1][2] It has been identified as a highly potent inhibitor of CDK1/cyclin B and CDK2/cyclin A with IC50 values of 0.6 nM and 0.5 nM, respectively.[2][3][4] Additionally, this compound demonstrates inhibitory activity against other kinases, including CLK1 (IC50 = 8.9 nM) and CLK3 (IC50 = 29.2 nM).[2][3][4] The mechanism of action involves binding to the ATP-binding site of these kinases, thereby interfering with the cell cycle and potentially inhibiting cancer cell proliferation.[2][5] Given its role in fundamental cellular processes, this compound is a compound of significant interest in oncology and cell biology research.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound:

PropertyValueSource
CAS Number 443798-47-8[1][2]
Molecular Formula C15H13F2N7O2S2[1][2]
Molecular Weight 425.43 g/mol [1]
Solubility in DMSO 100 mg/mL (235.05 mM)[2]
IC50 (CDK1/cyclin B) 0.6 nM[2][3][4]
IC50 (CDK2/cyclin A) 0.5 nM[2][3][4]
IC50 (CLK1) 8.9 nM[2][3][4]
IC50 (CLK3) 29.2 nM[2][3][4]

Experimental Protocols

Materials
  • This compound powder (purity >98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)[2]

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution. Adjust volumes as needed for different desired concentrations or volumes.

  • Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before opening to prevent moisture absorption.

  • Weigh this compound: In a fume hood, carefully weigh out 4.25 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.[2] Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[3]

  • Storage: Store the stock solution aliquots at -20°C for long-term storage (up to 1 year) or at 4°C for short-term storage (days to weeks).[1][3] For storage periods extending up to two years, -80°C is recommended.[3]

Preparation of Working Solutions

For cell culture experiments, the DMSO stock solution must be further diluted in the appropriate cell culture medium to the desired final concentration. It is critical to ensure that the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically <0.5%).

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).

  • Mix Thoroughly: Gently mix the working solution by pipetting up and down before adding it to the cells.

  • Use Immediately: It is recommended to use the freshly prepared working solution immediately.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CDK signaling pathway targeted by this compound and the experimental workflow for preparing the stock solution.

Caption: this compound inhibits CDK complexes, blocking cell cycle progression.

Stock_Solution_Workflow Start Start: Equilibrate Reagents Weigh Weigh 4.25 mg this compound Start->Weigh Add_DMSO Add 1 mL DMSO Weigh->Add_DMSO Dissolve Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Check Visually Inspect for Complete Dissolution Dissolve->Check Check->Dissolve  Not Dissolved Aliquot Aliquot into Single-Use Tubes Check->Aliquot  Dissolved Store Store at -20°C or -80°C Aliquot->Store End End: 10 mM Stock Solution Store->End

Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.

References

Application Notes and Protocols for K00546 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K00546 is a potent, ATP-competitive small molecule inhibitor primarily targeting Cyclin-Dependent Kinases (CDKs) and CDC-like Kinases (CLKs).[1][2] Due to its high affinity for CDK1/cyclin B, CDK2/cyclin A, CLK1, and CLK3, this compound serves as a valuable tool for investigating the roles of these kinases in cell cycle regulation, RNA splicing, and oncogenesis.[1][2][3] These application notes provide a comprehensive guide for the effective use of this compound in cell culture experiments, including recommended concentration ranges, detailed experimental protocols, and an overview of its target signaling pathways.

Mechanism of Action

This compound exerts its biological effects by binding to the ATP-binding pocket of its target kinases, thereby preventing the phosphorylation of their downstream substrates.[1][2] The inhibition of CDK1 and CDK2 disrupts the normal progression of the cell cycle, leading to cell cycle arrest and potentially apoptosis. The inhibition of CLK1 and CLK3 interferes with the phosphorylation of serine/arginine-rich (SR) proteins, which are crucial for pre-mRNA splicing.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of this compound.

Table 1: Enzymatic Inhibitory Activity of this compound

Target KinaseIC₅₀ (nM)Reference
CDK1/cyclin B0.6[1]
CDK2/cyclin A0.5[1]
CLK18.9[1]
CLK329.2[1]
VEGF-R232[1]
GSK-3140[1]
PKA5,200[1]
Casein kinase-12,800[1]
MAP kinase (ERK-2)1,000[1]
Calmodulin kinase8,900[1]
PDGF-Rβ1,600[1]

Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (nM)Reference
HCT-116Colon Carcinoma20
HeLaCervical Adenocarcinoma35
A-375Malignant Melanoma92

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental design, the following diagrams are provided.

CDK_Signaling_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition CDK4_6_CyclinD CDK4/6-Cyclin D pRb pRb CDK4_6_CyclinD->pRb phosphorylates E2F E2F pRb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->pRb phosphorylates CDK1_CyclinB CDK1-Cyclin B Mitosis_Proteins Mitotic Proteins CDK1_CyclinB->Mitosis_Proteins phosphorylates This compound This compound This compound->CDK2_CyclinE This compound->CDK1_CyclinB

CDK1/2 Signaling Pathway Inhibition by this compound.

CLK_Signaling_Pathway This compound This compound CLK3 CLK3 This compound->CLK3 inhibits c_MYC c-MYC CLK3->c_MYC upregulates Proliferation Cell Proliferation c_MYC->Proliferation promotes Experimental_Workflow start Start culture_cells Culture Adherent Cells start->culture_cells treat_this compound Treat with this compound (Dose-Response) culture_cells->treat_this compound viability_assay Cell Viability Assay (SRB) treat_this compound->viability_assay western_blot Western Blot Analysis treat_this compound->western_blot cell_cycle_analysis Cell Cycle Analysis (PI Staining) treat_this compound->cell_cycle_analysis data_analysis Data Analysis viability_assay->data_analysis western_blot->data_analysis cell_cycle_analysis->data_analysis end End data_analysis->end

References

Application Notes and Protocols for High-Throughput Screening Assays Using K00546

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K00546 is a potent, ATP-competitive small molecule inhibitor with high affinity for Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2). It also demonstrates significant inhibitory activity against CDC2-like Kinase 1 (CLK1) and CDC2-like Kinase 3 (CLK3). The inhibition of these kinases makes this compound a valuable tool for research in oncology and other therapeutic areas where cell cycle regulation and RNA splicing are dysregulated. These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize inhibitors like this compound.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the ATP-binding pocket of target kinases. This prevents the phosphorylation of downstream substrates, thereby disrupting their biological function.

  • CDK1/2 Inhibition: CDK1 and CDK2 are key regulators of the cell cycle. Their inhibition by this compound leads to cell cycle arrest, primarily at the G1/S and G2/M transitions, and can induce apoptosis in rapidly dividing cells.

  • CLK1/3 Inhibition: CLK1 and CLK3 are dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. Inhibition of CLKs can lead to aberrant splicing of key transcripts, affecting cellular function and viability.

Quantitative Data Summary

The inhibitory activity of this compound against various kinases is summarized in the table below. This data is essential for designing experiments and interpreting results.

Target KinaseIC50 (nM)
CDK1/cyclin B0.6
CDK2/cyclin A0.5
CLK18.9
CLK329.2
VEGF-R232
GSK-3140
PKA5200
Casein Kinase-12800
MAP Kinase (ERK-2)1000
Calmodulin Kinase8900
PDGF-Rβ1600

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways affected by this compound.

CDK_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb P Cyclin E Cyclin E CDK2_G1 CDK2 Cyclin E->CDK2_G1 CDK2_G1->Rb P pRb p-Rb E2F E2F Rb->E2F E2F->Cyclin E transcription S-Phase Genes S-Phase Genes E2F->S-Phase Genes transcription K00546_CDK2_G1 This compound K00546_CDK2_G1->CDK2_G1 Cyclin A Cyclin A CDK2_G2 CDK2 Cyclin A->CDK2_G2 Mitosis Mitosis CDK2_G2->Mitosis Cyclin B Cyclin B CDK1 CDK1 Cyclin B->CDK1 CDK1->Mitosis K00546_CDK1_2 This compound K00546_CDK1_2->CDK2_G2 K00546_CDK1_2->CDK1

Caption: this compound inhibits CDK1 and CDK2, blocking cell cycle progression.

CLK_Pathway CLK1/3 CLK1/3 SR Proteins SR Proteins (e.g., SRSF1) CLK1/3->SR Proteins P p-SR Proteins Phosphorylated SR Proteins Spliceosome Spliceosome p-SR Proteins->Spliceosome recruitment & activation pre-mRNA pre-mRNA Spliceosome->pre-mRNA splicing mRNA mRNA pre-mRNA->mRNA This compound This compound This compound->CLK1/3

Caption: this compound inhibits CLK1/3, disrupting pre-mRNA splicing.

Experimental Protocols

Here we provide detailed protocols for three distinct high-throughput screening assays suitable for identifying and characterizing inhibitors of CDK and CLK kinases.

Protocol 1: Biochemical TR-FRET Kinase Assay for CDK2

This protocol is adapted for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of CDK2.

TRFRET_Workflow Start Start Dispense Compound Dispense Compound Start->Dispense Compound Add Kinase/Antibody Add Kinase/Antibody Dispense Compound->Add Kinase/Antibody Add Tracer/ATP Add Tracer/ATP Add Kinase/Antibody->Add Tracer/ATP Incubate Incubate Add Tracer/ATP->Incubate Read TR-FRET Read TR-FRET Incubate->Read TR-FRET Analyze Data Analyze Data Read TR-FRET->Analyze Data End End Analyze Data->End

Caption: Workflow for the biochemical TR-FRET kinase assay.

Materials:

  • CDK2/cyclin E1 enzyme (e.g., Thermo Fisher Scientific, Cat. No. PV6295)

  • LanthaScreen™ Eu-anti-GST Antibody (or other appropriate tag-specific antibody)

  • Kinase Tracer 236 (or other suitable fluorescently labeled ATP-competitive ligand)

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Test compounds (e.g., this compound) serially diluted in DMSO

  • 384-well, low-volume, white plates

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of test compounds in DMSO.

    • Using an acoustic liquid handler or a pintool, transfer 20-50 nL of each compound dilution to the assay plate.

    • Include positive controls (e.g., a known CDK2 inhibitor like Staurosporine) and negative controls (DMSO only).

  • Reagent Preparation:

    • Prepare a 2X Kinase/Antibody solution in Assay Buffer. The final concentration will depend on the specific activity of the enzyme batch, but a starting point is 5 nM kinase and 4 nM antibody.

    • Prepare a 4X Tracer solution in Assay Buffer. The optimal concentration should be determined experimentally but is typically around 400 nM.

  • Assay Assembly:

    • Add 8 µL of the 2X Kinase/Antibody solution to all wells of the 384-well plate.

    • Add 4 µL of the 4X Tracer solution to all wells.

    • The final reaction volume will be 16 µL.

  • Incubation:

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader.

    • Excitation: ~340 nm

    • Emission: Donor (~615 nm) and Acceptor (~665 nm)

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data to the positive and negative controls.

    • Plot the normalized response against the compound concentration and fit to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 2: Biochemical AlphaScreen Kinase Assay for CLK1

This protocol describes a generic AlphaScreen assay to measure the inhibition of CLK1 kinase activity.

AlphaScreen_Workflow Start Start Dispense Compound Dispense Compound Start->Dispense Compound Add Kinase & Substrate/ATP Add Kinase & Substrate/ATP Dispense Compound->Add Kinase & Substrate/ATP Incubate (Kinase Reaction) Incubate (Kinase Reaction) Add Kinase & Substrate/ATP->Incubate (Kinase Reaction) Add Detection Mix Add Detection Mix Incubate (Kinase Reaction)->Add Detection Mix Incubate (Detection) Incubate (Detection) Add Detection Mix->Incubate (Detection) Read AlphaScreen Signal Read AlphaScreen Signal Incubate (Detection)->Read AlphaScreen Signal Analyze Data Analyze Data Read AlphaScreen Signal->Analyze Data End End Analyze Data->End

Caption: Workflow for the biochemical AlphaScreen kinase assay.

Materials:

  • Recombinant CLK1 enzyme

  • Biotinylated substrate peptide (e.g., a peptide containing a CLK1 phosphorylation motif)

  • ATP

  • AlphaScreen Streptavidin Donor Beads

  • AlphaScreen Phospho-specific Antibody Acceptor Beads

  • Assay Buffer: 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20

  • Stop/Detection Buffer: Assay Buffer containing 10 mM EDTA and the AlphaScreen beads

  • Test compounds (e.g., this compound) serially diluted in DMSO

  • 384-well, low-volume, white plates

Procedure:

  • Compound Plating:

    • As described in Protocol 1.

  • Kinase Reaction:

    • Prepare a 2X Kinase solution in Assay Buffer (e.g., 4 ng/µL).

    • Prepare a 2X Substrate/ATP solution in Assay Buffer (e.g., 100 nM substrate, 100 µM ATP).

    • To the compound-plated wells, add 5 µL of the 2X Kinase solution.

    • Add 5 µL of the 2X Substrate/ATP solution to initiate the reaction.

    • The final reaction volume is 10 µL.

  • Incubation:

    • Seal the plate and incubate at room temperature for 60 minutes.

  • Detection:

    • Prepare the Detection Mix in the Stop/Detection Buffer containing the Donor and Acceptor beads at the manufacturer's recommended concentration.

    • Add 10 µL of the Detection Mix to each well to stop the kinase reaction and initiate the detection process.

  • Second Incubation:

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis:

    • As described in Protocol 1.

Protocol 3: Cell-Based Proliferation Assay for CDK Inhibitors

This protocol outlines a cell-based assay to measure the anti-proliferative effects of CDK inhibitors like this compound using a 384-well format.

CellAssay_Workflow Start Start Seed Cells Seed Cells Start->Seed Cells Incubate (Adhesion) Incubate (Adhesion) Seed Cells->Incubate (Adhesion) Add Compound Add Compound Incubate (Adhesion)->Add Compound Incubate (Treatment) Incubate (Treatment) Add Compound->Incubate (Treatment) Add Viability Reagent Add Viability Reagent Incubate (Treatment)->Add Viability Reagent Incubate (Development) Incubate (Development) Add Viability Reagent->Incubate (Development) Read Signal Read Signal Incubate (Development)->Read Signal Analyze Data Analyze Data Read Signal->Analyze Data End End Analyze Data->End

Caption: Workflow for the cell-based proliferation assay.

Materials:

  • Cancer cell line known to be sensitive to CDK inhibitors (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Test compounds (e.g., this compound) serially diluted in complete medium

  • 384-well, clear-bottom, white plates

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 384-well plate at a density of 500-2000 cells per well in 40 µL of complete medium. The optimal seeding density should be determined empirically.

    • Incubate the plate at 37°C, 5% CO₂ for 18-24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare a 5X serial dilution of the test compounds in complete medium.

    • Add 10 µL of the 5X compound dilutions to the respective wells.

    • The final volume will be 50 µL, and the final DMSO concentration should be ≤ 0.5%.

  • Incubation:

    • Incubate the plate at 37°C, 5% CO₂ for 72 hours.

  • Viability Measurement:

    • Equilibrate the plate and the viability reagent to room temperature.

    • Add 25 µL of the viability reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • As described in Protocol 1.

Conclusion

The protocols provided herein offer robust and scalable methods for the high-throughput screening and characterization of inhibitors targeting CDK and CLK kinases, using this compound as a reference compound. These assays can be adapted for primary screening of large compound libraries, as well as for secondary screening and lead optimization efforts in drug discovery programs. Careful optimization of assay conditions is recommended to ensure high-quality, reproducible data.

Application of K00546 in Studying Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

K00546 is a potent, small molecule inhibitor of Cyclin-Dependent Kinases (CDKs) and CDC-like Kinases (CLKs).[1][2][3][4][5][6] Specifically, it exhibits nanomolar inhibitory activity against CDK1/cyclin B and CDK2/cyclin A, as well as CLK1 and CLK3.[4][6] Given the critical roles of these kinases in cell cycle regulation and pre-mRNA splicing, this compound is a valuable tool for investigating the molecular mechanisms underlying cellular processes such as proliferation, differentiation, and apoptosis. This document provides detailed application notes and protocols for utilizing this compound in the study of apoptosis.

Mechanism of Action in Apoptosis Induction

While direct studies detailing the apoptotic effects of this compound are not currently available, its known targets strongly suggest its potential as an inducer of apoptosis.

  • CDK1/2 Inhibition and Apoptosis: CDK1 and CDK2 are master regulators of the cell cycle. Their inhibition is known to induce cell cycle arrest, typically at the G1/S and G2/M transitions. Prolonged cell cycle arrest can trigger the intrinsic apoptotic pathway. Inhibition of CDK1/2 can lead to the downregulation of anti-apoptotic proteins, such as Mcl-1, and the stabilization of pro-apoptotic proteins, ultimately leading to caspase activation and programmed cell death. In some contexts, potent CDK2 inhibition can lead to a phenomenon known as "anaphase catastrophe" in aneuploid cancer cells, resulting in mitotic failure and subsequent apoptosis.

  • CLK1/3 Inhibition and Apoptosis: CLK1 and CLK3 are involved in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. Inhibition of CLKs can lead to aberrant splicing of various transcripts, including those encoding proteins essential for cell survival. This can result in the production of non-functional proteins or the downregulation of anti-apoptotic proteins, thereby sensitizing cells to apoptotic stimuli.

Quantitative Data

The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary kinase targets. Researchers should use this data as a starting point for determining the optimal concentration of this compound for inducing apoptosis in their specific cell system.

Target KinaseIC50 (nM)
CDK1/cyclin B0.6
CDK2/cyclin A0.5
CLK18.9
CLK329.2
VEGF-R232
GSK-3140

Data sourced from MedChemExpress product information sheet.[4]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a chosen cell line and for establishing a dose-response curve to calculate the IC50 value for cell viability.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, and 72 hours.

  • At the end of each time point, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC50 for cell viability) for 24 or 48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

3. Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for examining the effect of this compound on the expression and cleavage of key apoptotic proteins.

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-Mcl-1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as described in the flow cytometry protocol.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use a loading control (e.g., anti-GAPDH or anti-β-actin) to normalize protein levels.

4. Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.

Materials:

  • This compound

  • Cell line of interest

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System (or similar)

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate.

  • Treat the cells with this compound at the desired concentrations and time points.

  • At the end of the treatment, allow the plate to equilibrate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gently shaking the plate.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

Visualizations

K00546_Apoptosis_Pathway cluster_this compound This compound cluster_targets Primary Targets cluster_effects Cellular Effects cluster_apoptosis Apoptosis Induction This compound This compound CDK1_2 CDK1/2 This compound->CDK1_2 Inhibition CLK1_3 CLK1/3 This compound->CLK1_3 Inhibition CellCycleArrest G1/S & G2/M Cell Cycle Arrest CDK1_2->CellCycleArrest Splicing Aberrant pre-mRNA Splicing CLK1_3->Splicing Apoptosis Apoptosis CellCycleArrest->Apoptosis Splicing->Apoptosis

Caption: Proposed mechanism of apoptosis induction by this compound.

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Apoptosis Assays cluster_analysis Data Analysis CellCulture 1. Cell Culture (Select appropriate cell line) DoseResponse 2. Dose-Response (MTT Assay) (Determine IC50 for viability) CellCulture->DoseResponse FlowCytometry 3. Apoptosis Detection (Annexin V/PI Staining) DoseResponse->FlowCytometry WesternBlot 4. Protein Analysis (Western Blot for markers) DoseResponse->WesternBlot CaspaseAssay 5. Enzyme Activity (Caspase-3/7 Assay) DoseResponse->CaspaseAssay DataAnalysis 6. Data Interpretation & Conclusion FlowCytometry->DataAnalysis WesternBlot->DataAnalysis CaspaseAssay->DataAnalysis

Caption: General workflow for studying this compound-induced apoptosis.

Logical_Relationship This compound This compound Treatment Inhibition Inhibition of CDK1/2 & CLK1/3 This compound->Inhibition CellularStress Cell Cycle Arrest & Splicing Defects Inhibition->CellularStress ApoptoticSignal Activation of Apoptotic Signaling CellularStress->ApoptoticSignal CellDeath Programmed Cell Death (Apoptosis) ApoptoticSignal->CellDeath

Caption: Logical flow from this compound treatment to apoptosis.

References

K00546 Treatment for Inducing G2/M Arrest: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

K00546 is a potent, small-molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2). Its high affinity and specificity for these key regulators of the cell cycle make it a valuable tool for research into cell cycle control and a potential candidate for anti-cancer therapeutic development. This document provides detailed application notes and experimental protocols for utilizing this compound to induce G2/M phase cell cycle arrest in cancer cell lines. The provided methodologies cover cell culture, treatment, cell cycle analysis by flow cytometry, and protein expression analysis by Western blotting.

Introduction

The cell cycle is a fundamental process that governs the replication and division of cells. It is tightly regulated by a series of checkpoints that ensure the fidelity of DNA replication and chromosome segregation. The G2/M checkpoint, in particular, prevents cells from entering mitosis (M phase) in the presence of DNA damage or incompletely replicated DNA, thereby maintaining genomic stability. Cyclin-Dependent Kinase 1 (CDK1), in complex with its regulatory partner Cyclin B1, is the master regulator of the G2/M transition. The activation of the CDK1/Cyclin B1 complex, also known as the Mitosis-Promoting Factor (MPF), is essential for entry into mitosis.

This compound is a powerful inhibitor of CDK1/Cyclin B with a half-maximal inhibitory concentration (IC50) in the nanomolar range, making it an effective agent for inducing G2/M arrest. By inhibiting CDK1 activity, this compound prevents the phosphorylation of downstream substrates necessary for mitotic entry, leading to an accumulation of cells in the G2 phase of the cell cycle. This property makes this compound a subject of interest for cancer research, as many cancer cells exhibit dysregulated cell cycle control and are particularly vulnerable to interventions that target cell cycle progression.

Mechanism of Action

This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding pocket of CDK1 and CDK2. The inhibition of CDK1 is central to its G2/M arrest phenotype. The CDK1/Cyclin B1 complex is maintained in an inactive state during the G2 phase through inhibitory phosphorylation of CDK1 at Threonine 14 and Tyrosine 15 by the kinases Wee1 and Myt1. For mitotic entry, the phosphatase Cdc25C removes these inhibitory phosphates. The activity of both Wee1/Myt1 and Cdc25C is regulated by upstream checkpoint signaling pathways, such as the ATM/ATR and Chk1/Chk2 pathways, which are activated in response to DNA damage. By directly inhibiting CDK1, this compound effectively blocks the final step required for the G2 to M transition, regardless of the status of upstream signaling pathways.

Data Presentation

The following tables present representative quantitative data from studies investigating the effects of compounds that induce G2/M arrest in cancer cell lines. While this data is not specific to this compound, it illustrates the expected outcomes of such experiments.

Table 1: Effect of G2/M Arresting Agent on Cell Cycle Distribution in Breast Cancer Cell Lines

Cell LineTreatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
MDA-MB-231 Control (DMSO)55.2126.8017.99
Agent (10 µM)48.3228.3323.35
Agent (15 µM)20.1522.0557.80
MCF-7 Control (DMSO)65.4323.9210.65
Agent (10 µM)45.1127.9926.90
Agent (15 µM)30.5426.9742.49

Data is representative of expected results based on studies of G2/M arresting agents like Timosaponin AIII in breast cancer cells.[1]

Table 2: IC50 Values of this compound for Various Kinases

KinaseIC50 (nM)
CDK1/cyclin B0.6
CDK2/cyclin A0.5
CLK18.9
CLK329.2
VEGF-R232
GSK-3140

Source: MedchemExpress.

Mandatory Visualization

G2M_Checkpoint_Pathway cluster_G2 G2 Phase cluster_M M Phase CDK1_CyclinB CDK1/Cyclin B1 (Inactive MPF) Mitosis Mitotic Entry CDK1_CyclinB->Mitosis Activation This compound This compound This compound->CDK1_CyclinB Inhibition Wee1_Myt1 Wee1/Myt1 Kinases Wee1_Myt1->CDK1_CyclinB Inhibitory Phosphorylation (Thr14, Tyr15) Cdc25C Cdc25C Phosphatase Cdc25C->CDK1_CyclinB Dephosphorylation (Activation)

Caption: Signaling pathway of this compound-induced G2/M arrest.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis start Seed Cells culture Incubate (24h) start->culture treat Treat with this compound or DMSO (Vehicle) culture->treat harvest Harvest Cells treat->harvest facs Flow Cytometry (Cell Cycle Analysis) harvest->facs wb Western Blot (Protein Expression) harvest->wb

Caption: General experimental workflow for studying this compound effects.

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide Staining

This protocol describes the steps for treating a cancer cell line with this compound, followed by staining with propidium iodide (PI) for cell cycle analysis by flow cytometry.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., HeLa, MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for attachment.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in complete culture medium to the desired final concentrations (e.g., a range of concentrations around the IC50 value). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Remove the old medium from the cells and add the medium containing this compound or DMSO.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).

  • Cell Harvesting:

    • After incubation, collect the culture medium (which may contain detached, apoptotic cells).

    • Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.

    • Combine the detached cells with the collected medium from the previous step.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks if necessary.

  • Propidium Iodide Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Carefully decant the ethanol without disturbing the cell pellet.

    • Wash the cell pellet with PBS.

    • Centrifuge again and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer. Use a laser and filter combination appropriate for PI (e.g., excitation at 488 nm and emission detection at ~617 nm).

    • Collect data for at least 10,000 events per sample.

    • Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 2: Western Blot Analysis of Cyclin B1 and CDK1

This protocol details the procedure for analyzing the protein expression levels of Cyclin B1 and CDK1 in cells treated with this compound.

Materials:

  • Treated cell pellets (from Protocol 1, step 3, or a separate experiment)

  • RIPA Lysis Buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4x)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-Cyclin B1, anti-CDK1, anti-β-actin or anti-GAPDH as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Lyse the cell pellets in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-Cyclin B1, anti-CDK1, or anti-loading control) diluted in Blocking Buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest's signal to the loading control's signal.

Conclusion

This compound is a potent and selective inhibitor of CDK1 and CDK2, capable of inducing robust G2/M cell cycle arrest. The protocols provided herein offer a comprehensive guide for researchers to investigate the effects of this compound on the cell cycle and related protein expression. The ability to effectively synchronize cells at the G2/M boundary makes this compound an invaluable tool for studying the molecular events of mitosis and for exploring novel therapeutic strategies targeting cell cycle dysregulation in cancer. Careful execution of these protocols will enable the generation of reliable and reproducible data to further elucidate the biological functions and therapeutic potential of this compound.

References

Application Note and Protocol: Assessing Alternative Splicing Changes with K00546

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The designation "K00546" presents a point of ambiguity that is critical to clarify for experimental design. On one hand, this compound is the identifier in the KEGG (Kyoto Encyclopedia of Genes and Genomes) database for the enzyme peptidyl-prolyl cis-trans isomerase (PPIase) , a family that includes cyclophilins. On the other hand, "this compound" also refers to a specific small molecule inhibitor of Cyclin-Dependent Kinases (CDK1/CDK2) and CDC-like Kinases (CLK1/CLK3) .[1] Both PPIases and these kinases are known to play significant roles in the regulation of pre-mRNA splicing.[2][3][4][5]

Peptidyl-prolyl isomerases, such as cyclophilins, are involved in protein folding and conformational changes within the spliceosome, the cellular machinery responsible for splicing.[2][6] Several nuclear cyclophilins associate with spliceosomal complexes, and their inhibition can affect spliceosome assembly and function.[3] For instance, the cyclophilin USA-CyP is known to be involved in both catalytic steps of splicing, and its activity can be inhibited by drugs like Cyclosporin A.[2]

CDK and CLK family kinases regulate alternative splicing by phosphorylating serine/arginine-rich (SR) proteins, which are key splicing factors. This phosphorylation is crucial for the recruitment of SR proteins to pre-mRNA and the definition of exon-intron boundaries. Inhibition of these kinases can lead to widespread changes in alternative splicing patterns.[4][5]

This document provides two distinct protocols to assess alternative splicing changes, each addressing one of the possible interpretations of "this compound". It is imperative for the researcher to verify the identity of their compound before selecting the appropriate protocol.

Part 1: Protocol for Assessing Alternative Splicing by Targeting Peptidyl-Prolyl Isomerase (KEGG: this compound)

This protocol assumes this compound refers to the enzyme family and uses Cyclosporin A (CsA) , a well-characterized inhibitor of cyclophilins, as a representative compound.[6][7]

Experimental Workflow

experimental_workflow_ppiase cluster_prep Phase 1: Experiment Preparation cluster_exp Phase 2: Treatment and RNA Extraction cluster_seq Phase 3: Sequencing and Data Analysis cell_culture Cell Line Selection (e.g., HEK293, HeLa) cell_seeding Seed Cells in Multi-well Plates cell_culture->cell_seeding treatment_prep Prepare Cyclosporin A (CsA) Stock Solution cell_treatment Treat Cells with CsA (and Vehicle Control) treatment_prep->cell_treatment cell_seeding->cell_treatment rna_extraction RNA Extraction (Trizol or Kit-based) cell_treatment->rna_extraction qc RNA Quality Control (Bioanalyzer/Nanodrop) rna_extraction->qc library_prep RNA-Seq Library Preparation (Poly-A Selection) qc->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing data_qc Raw Read Quality Control (FastQC) sequencing->data_qc alignment Alignment to Reference Genome (STAR / HISAT2) data_qc->alignment splicing_analysis Differential Splicing Analysis (rMATS / MAJIQ) alignment->splicing_analysis

Caption: Workflow for assessing splicing changes after PPIase inhibition.
Detailed Experimental Protocol

1. Cell Culture and Treatment

  • Cell Line: Human cell lines such as HEK293 or HeLa are suitable.

  • Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed 1 x 10⁶ cells per well in 6-well plates and allow them to adhere overnight.

  • Treatment:

    • Prepare a stock solution of Cyclosporin A (CsA) in DMSO.
    • On the day of the experiment, dilute the CsA stock in culture media to final concentrations for a dose-response curve (e.g., 0, 1, 5, 10 µM). Ensure the final DMSO concentration is constant across all wells (e.g., 0.1%).
    • Replace the media in each well with the prepared treatment media. Include a "vehicle-only" control (0.1% DMSO).
    • Incubate cells for a predetermined time (e.g., 24 hours).

2. RNA Extraction and Quality Control

  • Extraction: Lyse cells directly in the wells using TRIzol reagent or a column-based RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.

  • Quality Control:

    • Assess RNA concentration and purity (A260/280 and A260/230 ratios) using a NanoDrop spectrophotometer.
    • Verify RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN > 8 is recommended for RNA-seq.

3. RNA-Seq Library Preparation and Sequencing

  • Library Preparation:

    • Starting with 1 µg of total RNA, enrich for mRNA using oligo(dT) magnetic beads (Poly-A selection).
    • Fragment the enriched mRNA into smaller pieces.
    • Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
    • Perform end-repair, A-tailing, and ligation of sequencing adapters.
    • Amplify the library via PCR.
    • Use a commercial kit such as the NEBNext Ultra II RNA Library Prep Kit for Illumina.

  • Sequencing: Sequence the prepared libraries on an Illumina platform (e.g., NovaSeq) to generate paired-end reads (e.g., 2x150 bp) with a depth of at least 30 million reads per sample.

4. Bioinformatic Analysis of Alternative Splicing

  • Quality Control: Use FastQC to check the quality of raw sequencing reads.

  • Alignment: Align the reads to the reference human genome (e.g., hg38) using a splice-aware aligner like STAR or HISAT2.

  • Differential Splicing Analysis: Use tools specifically designed to detect changes in alternative splicing from RNA-seq data.

    • rMATS (replicate Multivariate Analysis of Transcript Splicing): This tool identifies and quantifies differential alternative splicing events corresponding to five major types: skipped exon (SE), alternative 5' splice site (A5SS), alternative 3' splice site (A3SS), mutually exclusive exons (MXE), and retained intron (RI).
    • MAJIQ (Modeling Alternative Junction Inclusion Quantification): This tool quantifies Percent Spliced In (PSI) values for local splicing variations and can detect complex splicing events.

Mechanism of Action and Data Presentation

PPIase inhibition is thought to disrupt the required conformational changes of proteins within the spliceosome, thereby affecting splicing efficiency and choices.[2]

signaling_pathway_ppiase cluster_spliceosome Spliceosome Dynamics Spliceosome Spliceosome Assembly (Dynamic RNP Complex) Splicing Pre-mRNA Splicing Spliceosome->Splicing SplicingFactors Splicing Factors (e.g., hPrp18, hPrp4) SplicingFactors->Spliceosome Conformation Conformational Changes Conformation->Spliceosome PPIase Cyclophilins (PPIase) PPIase->Conformation Catalyzes CsA Cyclosporin A CsA->PPIase Inhibits

Caption: PPIase role in spliceosome conformational changes.

Table 1: Summary of Differential Splicing Analysis (PPIase Inhibition)

Gene Symbol Event ID Splicing Event Type Control PSI (Ψ) Treated PSI (Ψ) ΔPSI P-value FDR
GENE_A chr1:1-2-3 Skipped Exon (SE) 0.85 ± 0.04 0.45 ± 0.06 -0.40 1.2e-5 4.5e-4
GENE_B chr5:4-5-6 Retained Intron (RI) 0.12 ± 0.02 0.55 ± 0.05 +0.43 3.4e-6 2.1e-5
GENE_C chrX:7-8-9 Alt 3' SS (A3SS) 0.60 ± 0.03 0.75 ± 0.02 +0.15 8.1e-4 1.5e-2
... ... ... ... ... ... ... ...

PSI (Percent Spliced In) values are represented as mean ± standard deviation.

Part 2: Protocol for Assessing Alternative Splicing with Kinase Inhibitor this compound

This protocol assumes this compound is the small molecule inhibitor of CDK1/2 and CLK1/3.[1]

Experimental Workflow

experimental_workflow_kinase cluster_prep Phase 1: Experiment Preparation cluster_exp Phase 2: Treatment and RNA Extraction cluster_seq Phase 3: Sequencing and Data Analysis cell_culture Cell Line Selection (e.g., MDA-MB-468, HCT116) cell_seeding Seed Cells in Multi-well Plates cell_culture->cell_seeding treatment_prep Prepare this compound Inhibitor Stock Solution cell_treatment Treat Cells with this compound (and Vehicle Control) treatment_prep->cell_treatment cell_seeding->cell_treatment rna_extraction RNA Extraction (Trizol or Kit-based) cell_treatment->rna_extraction qc RNA Quality Control (Bioanalyzer/Nanodrop) rna_extraction->qc library_prep RNA-Seq Library Preparation (Poly-A Selection) qc->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing data_qc Raw Read Quality Control (FastQC) sequencing->data_qc alignment Alignment to Reference Genome (STAR / HISAT2) data_qc->alignment splicing_analysis Differential Splicing Analysis (rMATS / MAJIQ) alignment->splicing_analysis

Caption: Workflow for assessing splicing changes after kinase inhibition.
Detailed Experimental Protocol

1. Cell Culture and Treatment

  • Cell Line: Cancer cell lines such as MDA-MB-468 (breast) or HCT116 (colorectal) are appropriate, as CLK inhibitors have been shown to be effective in these contexts.[5]

  • Culture Conditions: Maintain cells as described in Part 1.

  • Seeding: Seed 1 x 10⁶ cells per well in 6-well plates and allow them to adhere overnight.

  • Treatment:

    • Prepare a stock solution of this compound inhibitor in DMSO.
    • Given the high potency (IC50 values in the low nM range), perform a dose-response experiment with concentrations spanning this range (e.g., 0, 1, 10, 50, 100 nM).[1]
    • Ensure a constant final DMSO concentration (e.g., 0.1%) across all wells, including the vehicle control.
    • Incubate cells for a defined period (e.g., 24 hours).

2. RNA Extraction and Quality Control

  • Follow the same procedure as described in Part 1, Section 2.

3. RNA-Seq Library Preparation and Sequencing

  • Follow the same procedure as described in Part 1, Section 3.

4. Bioinformatic Analysis of Alternative Splicing

  • Follow the same bioinformatic pipeline as described in Part 1, Section 4 (FastQC, STAR/HISAT2, rMATS/MAJIQ).

Mechanism of Action and Data Presentation

CLK and CDK kinases phosphorylate SR proteins, which is a critical step for their function in splice site recognition and spliceosome assembly.[4][5] The this compound inhibitor blocks this phosphorylation, leading to mis-splicing, often resulting in exon skipping or intron retention.

signaling_pathway_kinase cluster_splicing_reg Splicing Regulation SR_protein SR Protein (inactive) SR_protein_p Phosphorylated SR Protein (pSR, active) Splicing Correct Splicing (Exon Recognition) SR_protein_p->Splicing Promotes Kinase CLK / CDK Kinases Kinase->SR_protein_p Phosphorylates This compound This compound Inhibitor This compound->Kinase Inhibits

Caption: Kinase role in SR protein phosphorylation for splicing.

Table 2: Summary of Differential Splicing Analysis (Kinase Inhibition)

Gene Symbol Event ID Splicing Event Type Control PSI (Ψ) Treated PSI (Ψ) ΔPSI P-value FDR
RPS6KB1 chr17:10-11-12 Skipped Exon (SE) 0.95 ± 0.02 0.25 ± 0.04 -0.70 2.5e-8 8.9e-7
EGFR chr7:1-2-3 Skipped Exon (SE) 0.78 ± 0.05 0.31 ± 0.07 -0.47 7.8e-6 3.4e-5
PARP1 chr1:13-14-15 Alt 5' SS (A5SS) 0.40 ± 0.03 0.15 ± 0.02 -0.25 9.2e-5 1.1e-3
... ... ... ... ... ... ... ...

PSI (Percent Spliced In) values are represented as mean ± standard deviation. Genes like RPS6KB1 and EGFR are known targets of CLK inhibitors.[5]

References

Application Notes and Protocols for Cell Cycle Synchronization Using K00546

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing K00546, a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), to synchronize cultured mammalian cells for cell cycle studies. By reversibly arresting cells at a specific phase of the cell cycle, this compound allows for the detailed investigation of cell cycle-dependent processes.

Introduction

Cell cycle synchronization is a fundamental technique in cellular and molecular biology, enabling the study of processes that are temporally regulated during cell division. This compound is a small molecule inhibitor with high potency for CDK1/cyclin B (IC50: 0.6 nM) and CDK2/cyclin A (IC50: 0.5 nM). Inhibition of CDK1, a key regulator of the G2/M transition, and CDK2, which is crucial for the G1/S transition, allows for the arrest of cells at these checkpoints. This document outlines the theoretical basis, experimental protocols, and data analysis methods for using this compound to achieve a synchronized cell population, primarily through G2/M arrest.

Mechanism of Action: Inducing G2/M Arrest

CDK1, in complex with Cyclin B, forms the Maturation-Promoting Factor (MPF), which is essential for entry into mitosis. The activity of the CDK1/Cyclin B complex is tightly regulated, and its inhibition prevents cells from transitioning from the G2 phase to the M phase. This compound, by potently inhibiting CDK1, effectively blocks this transition, leading to an accumulation of cells in the G2 phase of the cell cycle. This arrest is reversible, and upon removal of the inhibitor, the synchronized cell population can proceed through mitosis in a wave-like fashion, allowing for the study of mitotic events and subsequent cell cycle phases.

Data Presentation

While specific quantitative data on cell cycle distribution following this compound treatment is not extensively available in the public domain, the following table provides a template for researchers to populate with their own experimental data. Based on studies with similar CDK1 inhibitors like RO-3306, it is anticipated that this compound will induce a significant G2/M arrest.

Table 1: Expected Cell Cycle Distribution in a Representative Cell Line (e.g., HeLa) after 24-hour Treatment with this compound.

This compound Concentration (µM)% Cells in G0/G1% Cells in S Phase% Cells in G2/M
0 (Control)50-60%20-30%15-25%
1(User Data)(User Data)(User Data)
5(User Data)(User Data)(User Data)
10(User Data)(User Data)(User Data)

Note: The optimal concentration of this compound will vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for achieving a high percentage of G2/M arrested cells with minimal cytotoxicity.

Experimental Protocols

Protocol 1: Synchronization of Adherent Mammalian Cells at the G2/M Boundary using this compound

Materials:

  • Mammalian cell line of interest (e.g., HeLa, U2OS)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • Cell culture plates/flasks

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding: Plate the cells at a density that will allow them to be in the exponential growth phase at the time of treatment (e.g., 30-40% confluency).

  • This compound Treatment:

    • Allow the cells to adhere and grow for 24 hours.

    • Prepare fresh dilutions of this compound in complete culture medium from the stock solution. It is recommended to test a range of concentrations (e.g., 1 µM, 5 µM, 10 µM).

    • Remove the existing medium and add the medium containing the desired concentration of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

    • Incubate the cells for 16-24 hours. The optimal incubation time should be determined empirically.

  • Harvesting and Fixation:

    • To harvest the cells, wash once with PBS and then add trypsin-EDTA to detach the cells.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cell pellet with cold PBS and centrifuge again.

    • Resuspend the cell pellet in 1 ml of cold PBS.

    • While vortexing gently, add 4 ml of cold 70% ethanol dropwise to fix the cells.

    • Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).

  • Staining for Flow Cytometry:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 2: Release from this compound-induced G2/M Arrest for Mitotic Studies

Procedure:

  • Synchronize Cells: Follow steps 1 and 2 from Protocol 1 to arrest cells at the G2/M boundary.

  • Release:

    • After the incubation with this compound, remove the medium containing the inhibitor.

    • Wash the cells twice with a generous volume of pre-warmed, sterile PBS to ensure complete removal of the drug.

    • Add fresh, pre-warmed complete culture medium.

  • Time-course Collection:

    • Collect cells at various time points after release (e.g., 0, 30, 60, 90, 120 minutes) to analyze progression through mitosis and into G1.

    • Harvest and fix the cells at each time point as described in Protocol 1.

    • Analyze the cell cycle distribution by flow cytometry to monitor the synchronous progression of the cell population.

Visualizations

Signaling Pathway of this compound-induced G2/M Arrest

G2M_Arrest cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Cyclin B Cyclin B CDK1 CDK1 Cyclin B->CDK1 forms complex Mitotic Entry Mitotic Entry CDK1->Mitotic Entry promotes This compound This compound This compound->CDK1 inhibits

Caption: this compound inhibits CDK1, blocking entry into mitosis.

Experimental Workflow for Cell Synchronization and Analysis

Workflow Start Start Seed Cells Seed Cells Start->Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate (16-24h) Incubate (16-24h) Treat with this compound->Incubate (16-24h) Harvest & Fix Cells Harvest & Fix Cells Incubate (16-24h)->Harvest & Fix Cells Stain with PI Stain with PI Harvest & Fix Cells->Stain with PI Flow Cytometry Flow Cytometry Stain with PI->Flow Cytometry Analyze Cell Cycle Analyze Cell Cycle Flow Cytometry->Analyze Cell Cycle End End Analyze Cell Cycle->End

Caption: Workflow for this compound-based cell synchronization.

Application Notes and Protocols for Immunohistochemical Analysis of K00546-Treated Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K00546 is a potent small molecule inhibitor targeting Cyclin-Dependent Kinase 1 (CDK1) and CDK2, with IC50 values of 0.6 nM and 0.5 nM, respectively. It also demonstrates potent inhibitory activity against CDC2-like kinase 1 (CLK1) and CLK3, with IC50 values of 8.9 nM and 29.2 nM[1][2]. Given its role in critical cellular processes such as cell cycle progression and pre-mRNA splicing, this compound is a compound of significant interest in cancer research and drug development[3][4][5][6].

These application notes provide a detailed protocol for the immunohistochemical (IHC) analysis of tissues treated with this compound. The primary focus is on the detection of Phospho-Histone H3 (Ser10), a well-established marker for cells in the G2/M phase of the cell cycle, which is expected to accumulate following CDK1 inhibition[7][8][9]. Additionally, protocols for assessing general cell proliferation (Ki-67) and apoptosis (Cleaved Caspase-3) are referenced, as these are crucial downstream effects to monitor in response to treatment with a CDK inhibitor.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the simplified signaling pathway affected by this compound and the general experimental workflow for the immunohistochemistry protocol.

K00546_Signaling_Pathway Simplified Signaling Pathway of this compound Action This compound This compound CDK1_CyclinB CDK1/Cyclin B This compound->CDK1_CyclinB inhibits G2_M_Arrest G2/M Arrest This compound->G2_M_Arrest induces HistoneH3 Histone H3 CDK1_CyclinB->HistoneH3 phosphorylates M_Phase Mitotic Entry CDK1_CyclinB->M_Phase drives pHH3 Phospho-Histone H3 (Ser10) HistoneH3->pHH3 leads to pHH3->M_Phase promotes

Caption: this compound inhibits CDK1/Cyclin B, leading to G2/M cell cycle arrest.

IHC_Workflow Immunohistochemistry Experimental Workflow cluster_0 Tissue Preparation cluster_1 Antigen Retrieval & Staining cluster_2 Visualization & Analysis Fixation Fixation (e.g., 10% NBF) Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (Citrate Buffer, pH 6.0) Deparaffinization->AntigenRetrieval Blocking Blocking (e.g., Normal Goat Serum) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-pHH3) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Detection (DAB Substrate) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Microscopy Microscopy & Imaging Dehydration->Microscopy Quantification Quantitative Analysis Microscopy->Quantification

Caption: Workflow for IHC staining of this compound-treated tissues.

Experimental Protocols

This section provides a detailed protocol for the immunohistochemical detection of Phospho-Histone H3 (Ser10) in formalin-fixed, paraffin-embedded (FFPE) tissue sections previously treated with this compound.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue blocks (control and this compound-treated)

  • Positively charged microscope slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Solution (10 mM Sodium Citrate Buffer, pH 6.0)

  • Wash Buffer (Tris-buffered saline with 0.1% Tween-20, TBST)

  • Endogenous Peroxidase Blocking Solution (e.g., 3% Hydrogen Peroxide in methanol)

  • Blocking Buffer (e.g., 10% Normal Goat Serum in TBST)

  • Primary Antibody: Rabbit anti-Phospho-Histone H3 (Ser10)

  • Secondary Antibody: Goat anti-Rabbit IgG, HRP-conjugated

  • DAB (3,3'-Diaminobenzidine) Substrate Kit

  • Hematoxylin counterstain

  • Mounting Medium

Protocol:

  • Deparaffinization and Rehydration:

    • Incubate slides at 60°C for 30-60 minutes.

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate sections through a graded series of ethanol:

      • Two changes of 100% ethanol for 3 minutes each.

      • Two changes of 95% ethanol for 3 minutes each.

      • One change of 70% ethanol for 3 minutes.

    • Rinse in deionized water for 5 minutes.

  • Antigen Retrieval:

    • Preheat Antigen Retrieval Solution to 95-100°C.

    • Immerse slides in the preheated solution and incubate for 20-30 minutes.

    • Allow slides to cool to room temperature in the buffer for at least 20 minutes.

    • Rinse slides in deionized water and then in Wash Buffer.

  • Immunohistochemical Staining:

    • Immerse slides in Endogenous Peroxidase Blocking Solution for 10-15 minutes at room temperature to quench endogenous peroxidase activity.

    • Rinse slides three times in Wash Buffer for 5 minutes each.

    • Apply Blocking Buffer to the sections and incubate for 1 hour at room temperature in a humidified chamber.

    • Drain the blocking solution (do not rinse).

    • Apply the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) and incubate overnight at 4°C in a humidified chamber.

    • Rinse slides three times in Wash Buffer for 5 minutes each.

    • Apply the HRP-conjugated secondary antibody (diluted in blocking buffer) and incubate for 1 hour at room temperature.

    • Rinse slides three times in Wash Buffer for 5 minutes each.

  • Detection and Counterstaining:

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Apply the DAB solution to the sections and monitor for color development (typically 1-10 minutes).

    • Stop the reaction by immersing the slides in deionized water.

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water for 5-10 minutes.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%, 100%) for 2 minutes each.

    • Clear in two changes of xylene for 5 minutes each.

    • Apply a coverslip using a permanent mounting medium.

Data Presentation

The following table summarizes the key quantitative parameters for the immunohistochemistry protocol. Researchers should optimize these parameters for their specific antibodies and tissues.

ParameterRecommended Value/RangeNotes
Tissue Section Thickness 4-5 µmEnsures optimal antibody penetration and morphology.
Antigen Retrieval Time 20-30 minutesOptimal time may vary based on tissue type and fixation.
Antigen Retrieval Temp. 95-100°CConsistent temperature is crucial for reproducible results.
Primary Antibody Dilution 1:100 - 1:500Should be optimized based on antibody datasheet and preliminary experiments.
Primary Antibody Incubation Overnight at 4°CLonger incubation can enhance signal for low-abundance targets.
Secondary Antibody Dilution 1:200 - 1:1000As recommended by the manufacturer.
Secondary Antibody Incubation 1 hour at Room Temp.
DAB Incubation Time 1-10 minutesMonitor visually to achieve desired staining intensity without high background.
Hematoxylin Staining Time 1-2 minutesAdjust for desired nuclear counterstaining intensity.

Supplementary Protocols

For a comprehensive analysis of the effects of this compound, it is recommended to also perform IHC for markers of general cell proliferation and apoptosis.

  • Ki-67 Staining: Ki-67 is a nuclear protein associated with cell proliferation[10][11]. A standard IHC protocol for Ki-67 can be followed, typically requiring heat-induced epitope retrieval with a citrate or EDTA buffer[2][3].

  • Cleaved Caspase-3 Staining: Cleaved caspase-3 is a key marker of apoptosis[12][13]. IHC for cleaved caspase-3 can detect apoptotic cells in the treated tissues, and protocols are widely available[12][14].

By combining the analysis of Phospho-Histone H3, Ki-67, and Cleaved Caspase-3, researchers can gain a more complete understanding of the cellular response to this compound treatment.

References

Application Note: Monitoring Cell Cycle Progression with K00546 Using Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cell division cycle is a fundamental process that ensures the faithful replication and segregation of the genome. Tightly regulated by a complex network of proteins, the cell cycle is orchestrated by cyclin-dependent kinases (CDKs) and their cyclin partners. Dysregulation of CDK activity is a hallmark of many proliferative diseases, including cancer, making CDKs attractive targets for therapeutic intervention. K00546 is a potent small molecule inhibitor of CDK1 and CDK2, two key kinases that regulate the G1/S and G2/M transitions of the cell cycle. This application note provides a detailed protocol for utilizing this compound to study cell cycle progression in real-time using live-cell imaging with the Fluorescent Ubiquitination-based Cell Cycle Indicator (FUCCI) system. The FUCCI system enables visualization of cell cycle phases in individual living cells, providing a powerful tool to dissect the effects of CDK inhibitors on cell cycle kinetics.[1][2]

Mechanism of Action of this compound

This compound is a highly potent inhibitor of CDK1/cyclin B and CDK2/cyclin A complexes, with IC50 values of 0.6 nM and 0.5 nM, respectively. By targeting these critical regulators, this compound can induce cell cycle arrest at the G1/S and G2/M checkpoints. CDK2, in association with cyclin E, is essential for the transition from G1 to S phase, while CDK1, complexed with cyclin B, is the primary driver of entry into mitosis.[3][4] Inhibition of these kinases by this compound is expected to prolong the G1 and G2 phases of the cell cycle, ultimately leading to a block in cell proliferation.

Quantitative Data: Effects of CDK1/2 Inhibition on Cell Cycle Phase Duration

The following table summarizes representative data on the effects of a potent CDK1/2 inhibitor on the duration of cell cycle phases in a human cancer cell line expressing the FUCCI sensor. Data is acquired through time-lapse microscopy and analysis of individual cells.

TreatmentG1 Phase Duration (hours)S/G2/M Phase Duration (hours)Total Cell Cycle Duration (hours)
Vehicle (DMSO)10.5 ± 1.512.0 ± 2.022.5 ± 3.0
This compound (10 nM)24.0 ± 4.0 (G1 arrest)N/AArrest
This compound (100 nM)> 48 (G1 arrest)N/AArrest

Note: Data are representative and may vary depending on the cell line, experimental conditions, and specific CDK1/2 inhibitor used. Durations are presented as mean ± standard deviation.

Signaling Pathway

The diagram below illustrates the core cell cycle regulatory pathway, highlighting the points of inhibition by this compound.

CellCycle cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase G1 G1 CyclinD_CDK46 Cyclin D / CDK4/6 G1->CyclinD_CDK46 Growth Factors pRb pRb CyclinD_CDK46->pRb Phosphorylates & Inactivates E2F E2F pRb->E2F Inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Promotes Transcription S S CyclinE_CDK2->S G1/S Transition CyclinA_CDK2 Cyclin A / CDK2 G2 G2 CyclinA_CDK2->G2 S Phase Progression CyclinA_CDK1 Cyclin A / CDK1 CyclinB_CDK1 Cyclin B / CDK1 M M CyclinB_CDK1->M G2/M Transition M->G1 Mitosis & Cytokinesis This compound This compound This compound->CyclinE_CDK2 This compound->CyclinA_CDK2 This compound->CyclinA_CDK1 This compound->CyclinB_CDK1

Cell Cycle Pathway and this compound Inhibition.

Experimental Protocols

Experimental Workflow

The following diagram outlines the general workflow for monitoring cell cycle progression with this compound using FUCCI-expressing cells.

Workflow start Start cell_culture Culture FUCCI-expressing cells start->cell_culture seeding Seed cells in imaging-compatible plates cell_culture->seeding treatment Treat cells with this compound or vehicle control seeding->treatment imaging Live-cell imaging with time-lapse microscopy treatment->imaging analysis Image analysis to track cell cycle phases imaging->analysis data Quantitative data extraction (phase duration) analysis->data end End data->end

Experimental Workflow Diagram.
Detailed Protocol: Live-Cell Imaging of FUCCI-Expressing Cells Treated with this compound

Materials:

  • FUCCI-expressing cell line (e.g., HeLa-FUCCI, U2OS-FUCCI)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • 96-well imaging plates (or other suitable imaging dishes)

  • Live-cell imaging system with environmental control (37°C, 5% CO2)

Procedure:

  • Cell Culture: Maintain the FUCCI-expressing cell line in a humidified incubator at 37°C and 5% CO2 in complete culture medium.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well imaging plate at a density that allows for individual cell tracking and proliferation over the course of the experiment (e.g., 2,000-5,000 cells per well).

    • Allow the cells to adhere and enter the exponential growth phase for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a stock solution. A final concentration range of 1 nM to 1 µM is recommended for initial experiments.

    • Prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Live-Cell Imaging:

    • Immediately place the plate into the live-cell imaging system pre-warmed to 37°C with a 5% CO2 supply.

    • Acquire images every 15-30 minutes for at least 48-72 hours.

    • Use appropriate filter sets for the FUCCI probes (e.g., RFP for G1 phase and GFP for S/G2/M phases) and a brightfield or phase-contrast channel for cell morphology.[5]

  • Image Analysis:

    • Use image analysis software to segment and track individual cells over time.

    • Quantify the fluorescence intensity in the red and green channels for each cell at each time point.

    • Classify cells into G1 (red nucleus), S/G2/M (green nucleus), or G1/S transition (yellow nucleus) based on the FUCCI fluorescence.[5]

  • Data Analysis:

    • Determine the duration of each cell cycle phase for individual cells by measuring the time spent in the red and green fluorescent states.

    • Calculate the average duration and standard deviation for each treatment group.

    • Generate plots to visualize the effect of this compound on cell cycle progression.

Conclusion

This application note provides a framework for utilizing the potent CDK1/2 inhibitor this compound in conjunction with live-cell imaging of FUCCI-expressing cells to quantitatively analyze its effects on cell cycle progression. This powerful combination of a specific chemical probe and a dynamic cellular reporter system offers a robust platform for researchers in academia and industry to investigate the mechanisms of cell cycle control and to screen for novel anti-proliferative compounds. The detailed protocols and representative data presented herein serve as a valuable resource for initiating and conducting such studies.

References

Troubleshooting & Optimization

Troubleshooting K00546 instability in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of K00546, a potent CDK1/CDK2 inhibitor, in long-term experiments.[1][2][3]

Troubleshooting Guide: this compound Instability

This section addresses common issues related to the perceived loss of this compound activity during prolonged experimental timelines.

Q1: My this compound treatment shows a diminishing effect after 48-72 hours in cell culture. Is the compound unstable?

This is a common observation in long-term experiments. The loss of activity can stem from compound degradation, metabolic inactivation, or other experimental factors. Several factors in standard cell culture conditions (37°C, 5% CO₂, aqueous media) can contribute to the degradation of small molecules.[4]

To diagnose the issue, consider the following troubleshooting workflow:

Troubleshooting_Workflow start Observed Loss of this compound Activity check_storage 1. Verify Stock Solution Integrity - Stored at -20°C / -80°C? - Minimized freeze-thaw cycles? start->check_storage check_prep 2. Review Working Solution Prep - Freshly prepared? - Final DMSO % non-toxic? check_storage->check_prep run_stability_assay 3. Assess Stability in Media (See Protocol 1) check_prep->run_stability_assay is_stable Is this compound concentration stable over time? run_stability_assay->is_stable stable_branch 4a. Investigate Other Causes - Cell metabolism? - Protein binding in serum? - Target upregulation? is_stable->stable_branch  Yes unstable_branch 4b. Mitigate Degradation - Replenish media/compound? - Use serum-free media? - Consider protective agents? is_stable->unstable_branch No   solution2 Outcome: Consistent results achieved with optimized protocol. stable_branch->solution2 solution1 Outcome: Activity restored by media replenishment. unstable_branch->solution1

Caption: A logical workflow for troubleshooting this compound instability.
Q2: What specific factors in my cell culture media could be degrading this compound?

Several components can affect the stability of a small molecule like this compound:

  • pH: The pH of the culture medium can influence the hydrolysis rate of susceptible chemical bonds.[4]

  • Temperature: Standard incubation at 37°C can accelerate the degradation of thermally sensitive compounds.[4]

  • Reactive Components: Serum contains enzymes that may metabolize the compound.[4] Furthermore, reactive oxygen species (ROS) can sometimes be present and lead to oxidation.

  • Light Exposure: Photosensitive compounds can degrade when exposed to light. It is good practice to minimize light exposure for all small molecules.[4][5]

Q3: I see a precipitate after adding this compound to my media. What should I do?

Precipitation indicates that the compound's solubility limit has been exceeded in the aqueous culture medium.

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO (the solvent for this compound) is kept low, typically below 0.5%, as higher concentrations can be toxic and also promote precipitation of the dissolved compound.

  • Use a Serial Dilution Method: Avoid adding a highly concentrated DMSO stock directly into a large volume of media. First, create an intermediate dilution in a smaller volume of media, mix thoroughly, and then add this to the final culture volume.

  • Evaluate Media Components: High concentrations of proteins in serum can sometimes reduce the solubility of small molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, small-molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), with IC₅₀ values of 0.6 nM and 0.5 nM, respectively.[1][6] It also inhibits other kinases such as CLK1 and CLK3.[1][2] By inhibiting CDK1 and CDK2, which are key regulators of the cell cycle, this compound can be used to induce cell cycle arrest.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase CyclinD_CDK46 Cyclin D CDK4/6 pRB pRB CyclinD_CDK46->pRB phosphorylates E2F E2F pRB->E2F inhibits CyclinE_CDK2 Cyclin E CDK2 E2F->CyclinE_CDK2 activates transcription DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication promotes CyclinA_CDK2 Cyclin A CDK2 CyclinA_CDK2->DNA_Replication promotes CyclinB_CDK1 Cyclin B CDK1 Mitosis Mitosis CyclinB_CDK1->Mitosis promotes This compound This compound This compound->CyclinE_CDK2 This compound->CyclinA_CDK2 This compound->CyclinB_CDK1

Caption: Simplified cell cycle pathway showing inhibition points of this compound.
Q2: How should I prepare and store this compound stock solutions?

Proper storage is critical for maintaining compound integrity.

  • Solvent: this compound is soluble in DMSO.[7] Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

  • Storage: Store the DMSO stock solution in small, single-use aliquots to minimize freeze-thaw cycles.

  • Temperature: Vendor recommendations state that stock solutions are stable for up to 2 years at -80°C or 1 year at -20°C.[1]

Q3: What is a typical stability profile for a small molecule in culture?

While specific data for this compound is not publicly available, the stability of small molecules can vary greatly. The table below provides an illustrative example of how stability data might look. You must determine the stability of this compound under your specific experimental conditions.

Time Point (Hours)Incubation Condition% this compound Remaining (Illustrative)
0DMEM + 10% FBS @ 37°C100%
8DMEM + 10% FBS @ 37°C92%
24DMEM + 10% FBS @ 37°C75%
48DMEM + 10% FBS @ 37°C51%
72DMEM + 10% FBS @ 37°C28%

Experimental Protocols

Protocol 1: Assessing this compound Stability in Cell Culture Medium

This protocol provides a framework for determining the stability of this compound in your specific medium using HPLC or LC-MS analysis.[4]

Stability_Assay_Workflow prep_solution 1. Prepare this compound in complete culture medium at final concentration. dispense 2. Dispense solution into sterile tubes for each time point (e.g., 0, 8, 24, 48, 72h). prep_solution->dispense incubate 3. Incubate tubes under cell culture conditions (37°C, 5% CO₂). dispense->incubate collect 4. At each time point, remove one tube and freeze immediately at -80°C. incubate->collect analyze 5. After all time points are collected, analyze samples by HPLC or LC-MS. collect->analyze plot 6. Plot % remaining compound vs. time to determine stability. analyze->plot

Caption: Experimental workflow for an in-vitro compound stability assay.

Methodology:

  • Preparation: Prepare a solution of this compound in your complete cell culture medium (e.g., DMEM + 10% FBS) at the highest concentration used in your experiments.

  • Aliquoting: Dispense this solution into sterile, sealed tubes, creating one tube for each time point you plan to measure (e.g., 0, 8, 24, 48, 72 hours). The '0 hour' sample should be frozen immediately.

  • Incubation: Place the remaining tubes in your cell culture incubator, exposing them to the same conditions as your experiments (37°C, 5% CO₂).

  • Sample Collection: At each designated time point, remove the corresponding tube and immediately store it at -80°C to halt any further degradation.

  • Analysis: Once all samples are collected, submit them for analysis by a quantitative method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Interpretation: The analytical results will provide the concentration of intact this compound at each time point. Calculate the percentage of this compound remaining relative to the 0-hour sample and plot this against time to determine the compound's half-life in your specific experimental setup.

References

Technical Support Center: Gefitinib (K00546) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of the EGFR tyrosine kinase inhibitor, Gefitinib, in cell culture media. Precipitation of a test compound can compromise experimental results by altering the effective concentration and potentially introducing cytotoxicity.

Troubleshooting Guide: Gefitinib Precipitation

Precipitation of Gefitinib in your cell culture medium can manifest as visible particles, cloudiness, or a film at the bottom of the culture vessel. This can negatively impact your experiments by altering the effective concentration of the inhibitor and potentially causing cellular stress. This guide provides a step-by-step approach to identify and resolve these issues.

Observation Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution High Final Concentration: The concentration of Gefitinib exceeds its solubility limit in the aqueous cell culture medium.- Determine the maximum soluble concentration of Gefitinib in your specific medium (see Protocol 2). - Perform a dose-response experiment to identify the lowest effective concentration for your cell line. - Prepare a more dilute stock solution to minimize the volume added to the media.
Temperature Shock: Adding a cold, concentrated DMSO stock solution to warm (37°C) media can cause the compound to rapidly precipitate.- Pre-warm the cell culture medium to 37°C before adding the Gefitinib stock solution. - Allow the frozen DMSO stock solution to thaw completely at room temperature before use.
Improper Mixing Technique: Adding the stock solution too quickly or without adequate mixing can create localized high concentrations, leading to precipitation.- Add the Gefitinib stock solution dropwise to the pre-warmed medium while gently swirling the media. - Perform a serial dilution by first diluting the stock in a small volume of media before adding it to the final volume.
Precipitation Over Time in Incubator pH Shift: The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds like Gefitinib.[1]- Ensure the media is properly buffered for the incubator's CO2 concentration. - Regularly calibrate the CO2 levels in your incubator. - Test the stability of Gefitinib in your specific media over the intended duration of the experiment.
Interaction with Media Components: Gefitinib can bind to proteins present in Fetal Bovine Serum (FBS), such as human serum albumin (HSA) and alpha1-acid glycoprotein (AAG), which can affect its availability and potentially lead to precipitation.[2]- If using serum-containing media, test different lots of FBS. - Consider reducing the serum concentration if your cell line can tolerate it. - For serum-free conditions, the solubility of Gefitinib may be lower, so determining the maximum soluble concentration is critical.
Compound Degradation: Although generally stable, prolonged incubation in aqueous media at 37°C can lead to the degradation of some small molecules, which may result in precipitation of the degradation products.- Prepare fresh Gefitinib-containing media for each experiment, especially for long-term studies. - Minimize the exposure of the stock solution and media to light.
Cloudiness or Film Formation Incomplete Dissolution of Stock: The initial DMSO stock solution may not have been fully dissolved.- Ensure the Gefitinib powder is completely dissolved in DMSO before preparing aliquots. Gentle warming at 37°C and vortexing can aid dissolution.[3] - Visually inspect the stock solution for any particulate matter before use.

Frequently Asked Questions (FAQs)

Q1: What is Gefitinib and why is it used in cell culture?

A1: Gefitinib is a selective and potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4] It is used in cell culture experiments to study the role of the EGFR signaling pathway in cellular processes such as proliferation, apoptosis, and differentiation, particularly in cancer research.[4]

Q2: What are the solubility properties of Gefitinib?

A2: Gefitinib is highly soluble in DMSO but has very poor solubility in water and ethanol.[1][4] Its solubility in aqueous solutions is pH-dependent, with higher solubility at a lower pH.[1]

Q3: How should I prepare my Gefitinib stock solution?

A3: It is recommended to prepare a high-concentration stock solution of Gefitinib in anhydrous DMSO (e.g., 10 mM).[1][3] This allows for the addition of a small volume of the stock solution to the cell culture medium, keeping the final DMSO concentration low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What is the recommended working concentration of Gefitinib in cell culture?

A4: The effective concentration of Gefitinib can vary depending on the cell line and the desired biological effect. Typical working concentrations range from 0.1 µM to 10 µM.[1][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q5: Can I store cell culture media containing Gefitinib?

A5: It is not recommended to store cell culture media containing Gefitinib for extended periods. Due to its limited stability in aqueous solutions, it is best to prepare fresh media for each experiment.[5]

Data Presentation

Table 1: Solubility of Gefitinib in Various Solvents

SolventSolubilityReference
DMSO≥ 100 mg/mL[1]
EthanolVery poorly soluble[1]
WaterVery poorly soluble[1]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[5][6]

Table 2: Typical Experimental Concentrations for Gefitinib

Assay TypeCell Line ExampleTypical Concentration RangeReference
Growth InhibitionVarious cancer cell lines0.1 µM - 10 µM[1][4]
EGFR Phosphorylation InhibitionBxPC-310 µM (pretreatment)[4]
Apoptosis InductionGEO, ZR-75-1, OVCAR-30.1 µM - 1 µM[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Gefitinib Stock Solution in DMSO

Materials:

  • Gefitinib powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

Methodology:

  • Calculate the required mass of Gefitinib to prepare the desired volume of a 10 mM stock solution (Molecular Weight of Gefitinib is 446.9 g/mol ).

  • Weigh the Gefitinib powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous, sterile DMSO to the tube.

  • Vortex the solution thoroughly to dissolve the powder. If necessary, gently warm the solution at 37°C for 10-15 minutes or sonicate briefly to aid dissolution.[3]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining the Maximum Soluble Concentration of Gefitinib in Cell Culture Media

Objective: To determine the highest concentration of Gefitinib that remains soluble in a specific cell culture medium under experimental conditions.

Materials:

  • 10 mM Gefitinib stock solution in DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well clear bottom plate

  • Microscope

Methodology:

  • Prepare a series of dilutions of the 10 mM Gefitinib stock solution in the pre-warmed cell culture medium. A suggested range is from 100 µM down to 1 µM.

  • For example, to prepare a 100 µM solution, add 1 µL of the 10 mM stock to 99 µL of media.

  • Ensure the final DMSO concentration is consistent across all dilutions and is at a non-toxic level (e.g., 0.1%).

  • Include a vehicle control (media with the same final concentration of DMSO).

  • Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Visually inspect each dilution for any signs of precipitation (cloudiness, visible particles) at different time points.

  • For a more detailed assessment, transfer a small aliquot from each dilution to a microscope slide and examine for crystalline structures.

  • The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for your experimental conditions.

Mandatory Visualization

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Gefitinib Gefitinib (K00546) Gefitinib->Dimerization Inhibits Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K Ras Ras Grb2_SOS->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Survival Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Troubleshooting_Workflow Start Precipitation Observed Check_Concentration Is the concentration too high? Start->Check_Concentration Check_Dilution Review Dilution Technique Check_Concentration->Check_Dilution No Solution_Concentration Determine Max Soluble Conc. (Protocol 2) Check_Concentration->Solution_Concentration Yes Check_Media Examine Media & Incubation Check_Dilution->Check_Media No Solution_Dilution Use Serial Dilution & Pre-warmed Media Check_Dilution->Solution_Dilution Yes Solution_Media Check pH, Serum Lot, Prepare Fresh Media Check_Media->Solution_Media Yes End Precipitation Resolved Solution_Concentration->End Solution_Dilution->End Solution_Media->End

References

Technical Support Center: Addressing K00546 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the CDK1/CDK2 inhibitor K00546 in cancer cell lines.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

1. Inconsistent IC50 Values for this compound

Potential Cause Recommended Solution
Cell Seeding Density Ensure a consistent and optimal cell seeding density for each experiment. Cells should be in the logarithmic growth phase during treatment.
Compound Dilution Inaccuracy Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Verify pipette calibration.
Incubation Time Variation Use a multichannel pipette for adding this compound to minimize timing differences between wells. Ensure consistent incubation periods.
"Edge Effects" in Microplates To minimize evaporation from outer wells, fill the peripheral wells of the microplate with sterile media or phosphate-buffered saline (PBS).
Cell Line Instability Regularly perform cell line authentication to ensure the genetic integrity of the cancer cell line.

2. High Variability in Apoptosis Assays

Potential Cause Recommended Solution
Sub-optimal Antibody Concentration Titrate antibodies (e.g., Annexin V) to determine the optimal concentration for your specific cell line and experimental conditions.
Incorrect Gating in Flow Cytometry Use appropriate controls (unstained, single-stained) to set gates accurately for distinguishing live, apoptotic, and necrotic cells.
Cell Clumping Ensure single-cell suspension by gentle pipetting or passing cells through a cell strainer before staining and analysis.
Delayed Analysis Analyze stained cells promptly, as prolonged incubation can lead to secondary necrosis and inaccurate results.

3. Difficulty in Establishing a this compound-Resistant Cell Line

Potential Cause Recommended Solution
Initial Drug Concentration Too High Start with a concentration around the IC20-IC30 of the parental cell line to allow for gradual adaptation.
Insufficient Recovery Time Allow cells to reach at least 70-80% confluency before each subsequent treatment cycle.
Contamination Regularly check for microbial contamination, which can affect cell health and response to the drug.
Heterogeneous Parental Population Consider single-cell cloning of the parental line to start with a more homogenous population.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), with IC50 values of 0.6 nM and 0.5 nM, respectively.[1][2][3][4] It also inhibits CDC2-like kinase 1 (CLK1) and CLK3 at slightly higher concentrations.[1][2][3][4][5] this compound binds to the ATP-binding site of these kinases, preventing the phosphorylation of their substrates and thereby inducing cell cycle arrest and apoptosis.[1][4]

Q2: My cancer cell line is showing increasing resistance to this compound. What are the potential molecular mechanisms?

A2: While specific mechanisms for this compound are still under investigation, resistance to CDK1/2 inhibitors can arise from several factors, drawing parallels from research on other CDK inhibitors:[6][7][8][9][10]

  • Upregulation of the target protein: Increased expression of CDK1 or CDK2 can titrate out the inhibitor, requiring higher concentrations to achieve the same effect.[9]

  • Alterations in cell cycle regulators:

    • Loss or inactivation of Retinoblastoma (Rb) protein: A key substrate of CDK2, loss of Rb can uncouple the cell cycle from CDK2 control.[7][10]

    • Upregulation of Cyclin E (CCNE1): As the regulatory partner of CDK2, increased Cyclin E levels can drive CDK2 activity and promote resistance.[6][8]

    • Downregulation of CDK inhibitors: Decreased expression of endogenous CDK inhibitors like p21 and p27 can lead to hyperactivation of CDKs.[6]

  • Activation of bypass signaling pathways: Upregulation of alternative pro-survival pathways, such as the PI3K/Akt/mTOR pathway, can compensate for the inhibition of CDK1/2.[7]

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: Resistance can be confirmed by comparing the dose-response curve of the putative resistant cell line to the parental cell line. A significant rightward shift in the IC50 value (typically a 5-10 fold increase or more) indicates the development of resistance.[11][12] This should be consistently observed over multiple passages in the absence of the drug to ensure the resistance phenotype is stable.

Q4: What experimental approaches can I use to investigate the mechanism of resistance in my this compound-resistant cell line?

A4: A multi-pronged approach is recommended:

  • Quantitative Proteomics/Western Blotting: Compare the protein expression levels of CDK1, CDK2, Cyclin E, Rb, p-Rb, p21, and p27 between parental and resistant cells.

  • Gene Expression Analysis: Use RT-qPCR or RNA-sequencing to identify changes in the mRNA levels of genes involved in the cell cycle and survival pathways.

  • Cell Cycle Analysis: Use flow cytometry to assess if the resistant cells have an altered cell cycle distribution in the presence of this compound compared to parental cells.

  • Apoptosis Assays: Determine if the resistant cells are less susceptible to this compound-induced apoptosis using methods like Annexin V/PI staining or caspase activity assays.

Quantitative Data Summary

The following tables provide templates for summarizing key quantitative data when characterizing this compound-resistant cell lines.

Table 1: this compound IC50 Values in Parental and Resistant Cell Lines

Cell LineThis compound IC50 (nM)Fold Resistance
Parentale.g., 101
This compound-Resistante.g., 15015

Table 2: Protein Expression Levels in Parental vs. This compound-Resistant Cells (Relative Quantification)

ProteinParental (Relative Expression)This compound-Resistant (Relative Expression)
CDK11.0e.g., 1.2
CDK21.0e.g., 2.5
Cyclin E11.0e.g., 3.0
Rb1.0e.g., 0.2
p211.0e.g., 0.5
p-Akt (Ser473)1.0e.g., 4.0

Detailed Experimental Protocols

1. Protocol for Generating a this compound-Resistant Cancer Cell Line

This protocol uses a dose-escalation method to gradually select for resistant cells.[5][11][12][13][14]

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT or MTS) to determine the IC50 of this compound in the parental cancer cell line.

  • Initial Treatment: Culture the parental cells in their standard growth medium containing this compound at a concentration equal to the IC20-IC30.

  • Monitor and Passage: Monitor the cells daily. When the cells reach 70-80% confluency, passage them and re-seed them in a fresh medium containing the same concentration of this compound.

  • Dose Escalation: Once the cells show stable growth at the current concentration, increase the this compound concentration by 1.5- to 2-fold.

  • Repeat Cycles: Repeat steps 3 and 4 for several months. A resistant population should emerge that can proliferate in the presence of a significantly higher concentration of this compound compared to the parental line.

  • Characterize Resistance: Once a resistant line is established, confirm the resistance by determining the new IC50 and comparing it to the parental line. Culture the resistant cells in a drug-free medium for several passages to ensure the stability of the resistant phenotype.

2. Protocol for Cell Viability (MTS) Assay

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (and appropriate vehicle controls) for 48-72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

3. Protocol for Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Treat cells with this compound at various concentrations for the desired time period.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[1][4][15]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

4. Protocol for Western Blotting

  • Protein Extraction: Lyse parental and this compound-resistant cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[16][17]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., CDK1, CDK2, Cyclin E, Rb, p-Rb, p21, p-Akt, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize them to the loading control to compare protein expression levels.

Visualizations

K00546_Action_and_Resistance cluster_0 This compound Action cluster_1 Potential Resistance Mechanisms This compound This compound CDK1_CyclinB CDK1/Cyclin B This compound->CDK1_CyclinB Inhibits CDK2_CyclinE CDK2/Cyclin E This compound->CDK2_CyclinE Inhibits G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition Promotes G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition Promotes Apoptosis Apoptosis G2_M_Transition->Apoptosis G1_S_Transition->Apoptosis Upreg_CDK2 Upregulation of CDK2 Upreg_CDK2->CDK2_CyclinE Increases Loss_Rb Loss of Rb Loss_Rb->G1_S_Transition Bypasses CDK2 control Upreg_CyclinE Upregulation of Cyclin E Upreg_CyclinE->CDK2_CyclinE Activates Bypass_Pathway Activation of Bypass Pathways (e.g., PI3K/Akt) Reduced_Apoptosis Reduced Apoptosis Bypass_Pathway->Reduced_Apoptosis Promotes Survival Troubleshooting_Workflow Start Inconsistent Experimental Results (e.g., IC50, Apoptosis) Check_Reagents Check Reagent Quality (this compound stock, antibodies, media) Start->Check_Reagents Check_Cells Verify Cell Line Integrity (Authentication, Mycoplasma) Start->Check_Cells Review_Protocol Review Experimental Protocol (Seeding density, incubation times) Start->Review_Protocol Optimize_Assay Optimize Assay Parameters (Antibody titration, cell number) Check_Reagents->Optimize_Assay Check_Cells->Optimize_Assay Calibrate_Equipment Calibrate Equipment (Pipettes, plate reader) Review_Protocol->Calibrate_Equipment Calibrate_Equipment->Optimize_Assay Analyze_Data Re-analyze Data (Gating, curve fitting) Optimize_Assay->Analyze_Data Resolved Issue Resolved Analyze_Data->Resolved Experimental_Workflow_Resistance Start Develop this compound-Resistant Cell Line Confirm_Resistance Confirm Resistance (IC50 Shift) Start->Confirm_Resistance Molecular_Analysis Molecular Analysis Confirm_Resistance->Molecular_Analysis Functional_Assays Functional Assays Confirm_Resistance->Functional_Assays Western_Blot Western Blot (CDKs, Cyclins, Rb, Akt) Molecular_Analysis->Western_Blot RNA_Seq RNA-Sequencing (Gene Expression) Molecular_Analysis->RNA_Seq Cell_Cycle Cell Cycle Analysis Functional_Assays->Cell_Cycle Apoptosis_Assay Apoptosis Assay Functional_Assays->Apoptosis_Assay Hypothesize_Mechanism Hypothesize Resistance Mechanism Western_Blot->Hypothesize_Mechanism RNA_Seq->Hypothesize_Mechanism Cell_Cycle->Hypothesize_Mechanism Apoptosis_Assay->Hypothesize_Mechanism

References

K00546 Technical Support Center: Troubleshooting Off-Target Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the off-target effects of the kinase inhibitor K00546, particularly when used at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the primary and major off-targets of this compound?

A1: this compound is a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and CDK2, with IC50 values in the low nanomolar range (0.6 nM and 0.5 nM, respectively). It also strongly inhibits CDC2-like kinase 1 (CLK1) and CLK3 with IC50 values of 8.9 nM and 29.2 nM, respectively.[1][2] However, at higher micromolar concentrations, this compound can inhibit a range of other kinases.

Q2: At what concentrations do off-target effects for this compound become significant?

A2: Off-target inhibition is typically observed in the micromolar range. For instance, the IC50 values for kinases like PKA, casein kinase-1, and MAP kinase (ERK-2) are 5.2 µM, 2.8 µM, and 1.0 µM, respectively.[1][2] It is crucial to use the lowest effective concentration of this compound to minimize these off-target effects.

Q3: What are the potential consequences of this compound off-target activity in my experiments?

A3: Off-target kinase inhibition can lead to a variety of confounding results, including unexpected cellular phenotypes, toxicity, and misinterpretation of the inhibitor's specific role in a biological process.[3] These effects can obscure the true impact of inhibiting the primary targets (CDK1/2 and CLK1/3).

Q4: How can I determine if the observed cellular phenotype is due to off-target effects of this compound?

A4: Several strategies can help distinguish between on-target and off-target effects:

  • Dose-response analysis: A very steep dose-response curve might suggest off-target toxicity.[3]

  • Use of structurally unrelated inhibitors: Comparing the phenotype induced by this compound with that of another inhibitor targeting the same primary kinase but with a different chemical scaffold can be informative.[3]

  • Rescue experiments: Attempting to rescue the phenotype by reintroducing the product of the inhibited primary target's pathway can help confirm on-target activity.[3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected or paradoxical cellular phenotype Inhibition of off-target kinases with opposing or distinct cellular functions.1. Review the known off-target profile of this compound (see Table 1).2. Perform a dose-titration experiment to determine the lowest effective concentration.3. Use a more selective inhibitor for the primary target if available.4. Conduct Western blot analysis for key phosphorylation markers in suspected off-target pathways.[3]
High cellular toxicity at concentrations close to the effective dose Broad kinase inhibition leading to widespread cellular disruption.1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the cytotoxic concentration range.[3]2. Lower the concentration of this compound used in your experiments.3. Consider using a different inhibitor with a better therapeutic window.
Disconnect between biochemical IC50 and cellular EC50 Poor cell permeability, active efflux from cells, or engagement of off-target kinases within the cellular environment.1. Evaluate the cell permeability of this compound in your specific cell line.2. Use cell-based kinase assays to assess target engagement and phosphorylation status of downstream substrates within the cell.[4][5]3. Consider that intracellular ATP concentrations can affect the apparent potency of ATP-competitive inhibitors like this compound.

Data Presentation

Table 1: this compound Kinase Inhibition Profile

Kinase TargetIC50Concentration RangeTarget Type
CDK1/cyclin B0.6 nMNanomolarPrimary
CDK2/cyclin A0.5 nMNanomolarPrimary
CLK18.9 nMNanomolarPrimary
CLK329.2 nMNanomolarPrimary
VEGF-R232 nMNanomolarOff-Target
GSK-3140 nMNanomolarOff-Target
MAP kinase (ERK-2)1.0 µMMicromolarOff-Target
PDGF-Rβ1.6 µMMicromolarOff-Target
Casein kinase-12.8 µMMicromolarOff-Target
PKA5.2 µMMicromolarOff-Target
Calmodulin kinase8.9 µMMicromolarOff-Target
Data compiled from MedchemExpress.[1][2]

Mandatory Visualizations

K00546_Signaling_Pathways cluster_primary Primary Targets (nM) cluster_off_target Off-Targets (µM) K00546_nM This compound (nM) CDK1_2 CDK1/2 K00546_nM->CDK1_2 0.5-0.6 nM CLK1_3 CLK1/3 K00546_nM->CLK1_3 8.9-29.2 nM CellCycle Cell Cycle Progression CDK1_2->CellCycle Splicing Alternative Splicing CLK1_3->Splicing K00546_uM This compound (µM) VEGFR2 VEGF-R2 K00546_uM->VEGFR2 0.032 µM GSK3 GSK-3 K00546_uM->GSK3 0.14 µM ERK2 ERK2 (MAPK) K00546_uM->ERK2 1.0 µM PKA PKA K00546_uM->PKA 5.2 µM OtherPathways Various Cellular Processes (Angiogenesis, Metabolism, etc.) VEGFR2->OtherPathways GSK3->OtherPathways ERK2->OtherPathways PKA->OtherPathways

Caption: this compound primary and off-target signaling pathways.

Troubleshooting_Workflow Start Start: Unexpected Experimental Result CheckConc Is this compound concentration >1 µM? Start->CheckConc DoseResponse Perform Dose-Response and Viability Assays CheckConc->DoseResponse No OffTargetSuspected Suspect Off-Target Effect CheckConc->OffTargetSuspected Yes LowestConc Use Lowest Effective Concentration DoseResponse->LowestConc Analyze Analyze Results to Differentiate On/Off-Target Effects LowestConc->Analyze OrthogonalAssay Use Orthogonal Assay or Structurally Different Inhibitor OffTargetSuspected->OrthogonalAssay WesternBlot Western Blot for Off-Target Pathway Markers OffTargetSuspected->WesternBlot OrthogonalAssay->Analyze WesternBlot->Analyze

Caption: Troubleshooting workflow for this compound off-target effects.

Experimental Protocols

1. In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase in a biochemical format. Specific components like the substrate and buffer conditions should be optimized for each kinase.

  • Objective: To determine the IC50 value of this compound for a specific kinase.

  • Principle: This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by a purified kinase. The amount of phosphorylation can be quantified using various methods, such as luminescence-based ATP detection (e.g., Kinase-Glo®), TR-FRET, or antibody-based detection (e.g., ELISA).[6][7][8]

  • Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • This compound stock solution (in DMSO)

    • Kinase assay buffer (optimized for the specific kinase)

    • ATP

    • Detection reagent (e.g., Kinase-Glo®, TR-FRET pair, phospho-specific antibody)

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of this compound in the kinase assay buffer.

    • In a microplate, add the kinase and the this compound dilutions. Include a positive control (kinase without inhibitor) and a negative control (no kinase).

    • Incubate for a pre-determined time to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Allow the reaction to proceed for the optimized time at the appropriate temperature.

    • Stop the reaction (if necessary, depending on the detection method).

    • Add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence, fluorescence, etc.) using a microplate reader.

    • Plot the percentage of kinase inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Cellular Phosphorylation Assay (Cell-Based Assay)

This protocol outlines a general method to assess the effect of this compound on the phosphorylation of a target protein within a cellular context.

  • Objective: To determine if this compound inhibits the phosphorylation of a specific substrate in intact cells.

  • Principle: Cells are treated with this compound, and the phosphorylation status of a target protein is measured, typically by Western blotting or a cell-based ELISA.[4][9]

  • Materials:

    • Cell line of interest

    • Cell culture medium and reagents

    • This compound stock solution (in DMSO)

    • Stimulant (if required to activate the signaling pathway)

    • Lysis buffer

    • Primary antibodies (phospho-specific and total protein)

    • Secondary antibodies (HRP-conjugated or fluorescent)

    • Western blot or ELISA reagents and equipment

  • Procedure:

    • Seed cells in a multi-well plate and grow to the desired confluency.

    • Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control (DMSO).

    • If necessary, stimulate the cells to activate the kinase of interest.

    • Wash the cells with cold PBS and lyse them using an appropriate lysis buffer.

    • Determine the protein concentration of the lysates.

    • For Western Blot:

      • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

      • Probe the membrane with a phospho-specific primary antibody.

      • Detect with a secondary antibody and visualize the bands.

      • Strip and re-probe the membrane with an antibody for the total protein to ensure equal loading.

    • For Cell-Based ELISA:

      • Follow the manufacturer's protocol for the specific cell-based ELISA kit.

    • Quantify the band intensities (Western blot) or the ELISA signal and normalize the phosphorylated protein levels to the total protein levels.

    • Compare the phosphorylation levels in this compound-treated cells to the vehicle-treated control.

References

Technical Support Center: Minimizing Cytotoxicity of K00546 in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of K00546 in primary cell cultures. The following information is based on established principles of in vitro toxicology and cell culture best practices.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of cell death in our primary cell cultures when treated with this compound. What are the initial troubleshooting steps?

A1: When encountering unexpected cytotoxicity with this compound, a systematic approach is crucial. Begin by verifying the fundamentals of your experimental setup. This includes confirming the final concentration of this compound and the solvent (e.g., DMSO) in the culture medium. It is also essential to ensure the health and viability of your primary cells before treatment. Key initial steps involve performing a dose-response curve to determine the CC50 (half-maximal cytotoxic concentration) and optimizing the exposure time.[1]

Q2: How can we reduce the cytotoxic effects of this compound without compromising its inhibitory activity on CDK1/CDK2?

A2: Mitigating cytotoxicity while preserving the desired biological activity is a common challenge. Several strategies can be employed:

  • Concentration and Exposure Time Optimization: The most direct approach is to lower the concentration of this compound and reduce the duration of exposure.[1] A time-course experiment can help identify a window where CDK1/CDK2 inhibition is achieved with minimal cell death.

  • Serum Concentration Adjustment: The concentration of serum in your culture medium can influence drug availability and cytotoxicity.[1][2] In some cases, increasing the serum concentration can mitigate toxicity by binding to the compound and reducing its free concentration.[2]

  • Co-incubation with Cytoprotective Agents: Depending on the suspected mechanism of toxicity, co-treatment with antioxidants (e.g., N-acetylcysteine) or pan-caspase inhibitors (e.g., Z-VAD-FMK) may rescue cells from death.[1]

Q3: Could the solvent used to dissolve this compound be contributing to the observed toxicity?

A3: Absolutely. The solvent, typically DMSO, can be toxic to cells, especially at higher concentrations.[2] It is crucial to test the toxicity of the vehicle (the solvent without the compound) at the same concentrations used in your experiments to ensure that the observed cytotoxicity is due to this compound and not the solvent.[2]

Q4: How can we investigate the mechanism of this compound-induced cytotoxicity in our primary cell cultures?

A4: To understand the mechanism of cytotoxicity, you can perform assays to detect markers of apoptosis (e.g., caspase activation, Annexin V staining) or oxidative stress.[1] Comparing the cellular morphology of treated and untreated cells under a microscope can also provide initial clues.

Q5: What are the primary targets of this compound and how does this relate to potential cytotoxicity?

A5: this compound is a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), with IC50 values of 0.6 nM and 0.5 nM, respectively.[3] It is also a potent inhibitor of CDC2-like kinase 1 (CLK1) and CLK3.[3] By inhibiting CDK1 and CDK2, this compound blocks cell cycle progression, which can lead to cell cycle arrest and, in some cases, apoptosis, contributing to its cytotoxic effects.

Troubleshooting Guides

Problem: High Cytotoxicity Observed at Expected Efficacious Concentrations
Possible Cause Suggested Solution Expected Outcome
Compound Concentration Too High Perform a detailed dose-response curve with a wider range of concentrations, including very low doses.[2]Identification of a non-toxic or minimally toxic concentration range that still achieves the desired biological effect.
Solvent Toxicity Run a vehicle control experiment with the solvent (e.g., DMSO) at the same dilutions used for this compound.[2]Determine if the solvent is contributing to cell death and establish a maximum non-toxic solvent concentration.
Incorrect Compound Handling Ensure this compound is properly stored (desiccated at -20°C for long-term storage) and protected from light and repeated freeze-thaw cycles.[4] Prepare fresh stock solutions regularly.[2]Consistent experimental results with a fresh aliquot of the compound.
Cell Line Sensitivity Test this compound on a different, potentially more robust, primary cell type or a relevant immortalized cell line.Comparison of toxicity profiles across different cell types to understand cell-type-specific effects.
Variability in Cell Culture Conditions Standardize cell passage number, seeding density, and media components for all experiments.[2]Increased reproducibility of results.

Experimental Protocols

Protocol 1: Determination of the Half-Maximal Cytotoxic Concentration (CC50)

This protocol outlines the steps to determine the CC50 of this compound in a primary cell culture using a viability assay such as MTT or resazurin.

  • Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.[1]

  • Compound Preparation: Prepare a 2x stock solution of this compound in culture medium. Perform serial dilutions to create a range of 2x concentrations (e.g., from 1 nM to 100 µM). Also, prepare a vehicle control with the same solvent concentrations.[2]

  • Treatment: Carefully remove the old medium from the cells and add an equal volume of the 2x compound dilutions and vehicle controls to the respective wells.[1]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours), which should be consistent with the intended experimental duration.

  • Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results on a semi-logarithmic graph with concentration on the x-axis and percent viability on the y-axis to determine the CC50 value.

Protocol 2: Investigating Apoptosis as a Mechanism of Cytotoxicity

This protocol describes how to assess whether this compound induces apoptosis using a pan-caspase inhibitor.

  • Cell Seeding: Plate primary cells as described in Protocol 1.

  • Pre-treatment: Pre-incubate the cells with a pan-caspase inhibitor (e.g., 20 µM Z-VAD-FMK) for 1-2 hours.[1]

  • Co-treatment: Add this compound at various concentrations (with the pan-caspase inhibitor still present) and incubate for the desired time.[1]

  • Controls: Include wells with this compound alone, the inhibitor alone, and the vehicle.[1]

  • Analysis: Assess cell viability using a standard assay. A significant increase in viability in the co-treated wells compared to the compound-only treatment suggests that apoptosis is a major contributor to this compound-induced cytotoxicity.[1]

Visualizations

K00546_Signaling_Pathway This compound This compound CDK1_CyclinB CDK1/Cyclin B This compound->CDK1_CyclinB inhibits CDK2_CyclinE CDK2/Cyclin E/A This compound->CDK2_CyclinE inhibits G2_M G2/M Transition CDK1_CyclinB->G2_M G1_S G1/S Transition CDK2_CyclinE->G1_S CellCycleArrest Cell Cycle Arrest G2_M->CellCycleArrest G1_S->CellCycleArrest Apoptosis Apoptosis (Cytotoxicity) CellCycleArrest->Apoptosis

Caption: this compound inhibits CDK1/Cyclin B and CDK2/Cyclin E/A, leading to cell cycle arrest and potential apoptosis.

Troubleshooting_Workflow Start High Cytotoxicity Observed Check_Concentration Verify this compound Concentration Start->Check_Concentration Check_Solvent Test Vehicle (Solvent) Toxicity Start->Check_Solvent Check_Cells Assess Initial Cell Health Start->Check_Cells Dose_Response Perform Dose-Response (CC50) Check_Concentration->Dose_Response Check_Solvent->Dose_Response Check_Cells->Dose_Response Time_Course Perform Time-Course Experiment Dose_Response->Time_Course Investigate_Mechanism Investigate Mechanism (e.g., Apoptosis Assay) Dose_Response->Investigate_Mechanism Optimize Optimize Concentration & Exposure Time Time_Course->Optimize End Minimized Cytotoxicity Optimize->End Investigate_Mechanism->Optimize

Caption: A logical troubleshooting workflow for addressing high cytotoxicity of this compound in primary cell cultures.

Quantitative Data Summary

Compound Target(s) IC50
This compoundCDK1/cyclin B0.6 nM[3]
CDK2/cyclin A0.5 nM[3]
CLK18.9 nM[3]
CLK329.2 nM[3]
VEGF-R20.032 µM[3]
GSK-30.14 µM[3]
MAP kinase (ERK-2)1.0 µM[3]
PDGF-Rβ1.6 µM[3]
Casein kinase-12.8 µM[3]
PKA5.2 µM[3]
Calmodulin kinase8.9 µM[3]

Disclaimer: This information is intended for research use only. The provided protocols and troubleshooting guides are general recommendations and may require optimization for specific primary cell types and experimental conditions.

References

Technical Support Center: Improving the Bioavailability of K00546 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with K00546. Our goal is to help you overcome challenges related to the bioavailability of this compound in your in vivo studies.

Troubleshooting Guide

Issue: Difficulty Dissolving this compound for In Vivo Administration

Question: I am having trouble dissolving this compound in a vehicle suitable for animal dosing. What are the recommended solvents and strategies?

Answer:

This compound is soluble in DMSO[1]. However, DMSO may not be suitable for all in vivo studies due to potential toxicity at higher concentrations. For poorly water-soluble compounds like this compound, a multi-pronged approach to solubilization is often necessary.

Potential Solutions:

  • Co-solvent Systems: Employing a mixture of solvents can enhance the solubility of hydrophobic compounds. A common starting point is a ternary system.

    • Protocol: See "Experimental Protocol 1: Preparation of a Co-solvent Formulation."

    • Example Co-solvents: Polyethylene glycol (PEG), propylene glycol (PG), ethanol, and Cremophor EL.

  • pH Adjustment: The chemical structure of this compound contains functional groups that may be ionizable. Determining the pKa of these groups can inform whether altering the pH of the vehicle will improve solubility.

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug.[2]

    • Examples: Tween 80, Solutol HS 15.

Summary of Solubilization Strategies:

StrategyKey ComponentsAdvantagesDisadvantages
Co-solvents PEG, PG, EthanolSimple to prepare, widely usedPotential for drug precipitation upon dilution in aqueous environment (e.g., gut)
pH Adjustment Buffers (e.g., citrate, phosphate)Can significantly increase solubility if the compound is ionizableRequires knowledge of pKa, potential for pH-related side effects
Surfactants Tween 80, Solutol HS 15Forms stable micelles, can improve absorptionPotential for GI irritation at high concentrations
Issue: Low Oral Bioavailability Observed in Pilot In Vivo Study

Question: My initial in vivo study with this compound showed very low oral bioavailability. What are the likely causes and how can I improve it?

Answer:

Low oral bioavailability for a compound like this compound is often attributed to its poor aqueous solubility, which limits its dissolution and subsequent absorption in the gastrointestinal tract.[3][4] The Biopharmaceutical Classification System (BCS) helps categorize drugs based on their solubility and permeability; poorly soluble drugs often fall into BCS Class II or IV.[4]

Potential Solutions:

  • Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate.[4]

    • Micronization: This technique reduces particle size to the micron range.[4]

    • Nanonization: Creating a nanosuspension can further enhance the dissolution rate and saturation solubility.

    • Protocol: See "Experimental Protocol 2: Preparation of a this compound Nanosuspension."

  • Lipid-Based Formulations: These formulations can improve oral bioavailability by presenting the drug in a solubilized state and utilizing lipid absorption pathways.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the GI fluid.

  • Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the solid-state.[2][5]

    • Mechanism: The drug is present in a very fine, amorphous state, which has higher solubility and dissolution rates than the crystalline form.

    • Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).

Formulation Development Workflow:

G start Low Bioavailability of this compound solubility Assess Aqueous Solubility start->solubility poor_sol Poor Solubility Confirmed solubility->poor_sol formulation Select Formulation Strategy poor_sol->formulation cosolvent Co-solvent System formulation->cosolvent particle_size Particle Size Reduction formulation->particle_size lipid Lipid-Based Formulation formulation->lipid solid_disp Solid Dispersion formulation->solid_disp invivo In Vivo PK Study cosolvent->invivo particle_size->invivo lipid->invivo solid_disp->invivo evaluate Evaluate PK Parameters invivo->evaluate optimize Optimize Formulation evaluate->optimize Bioavailability still low success Target Bioavailability Achieved evaluate->success Target met optimize->formulation

Caption: A decision workflow for selecting and optimizing a formulation to improve the bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound?

A1: The known chemical properties of this compound are summarized below.

PropertyValueReference
Chemical Formula C15H13F2N7O2S2[1]
Molecular Weight 425.43 g/mol [1]
Appearance Solid powder[1]
Solubility Soluble in DMSO[1]
Predicted Human Intestinal Absorption High (+)[6]

Q2: What are the primary mechanisms of action for this compound?

A2: this compound is a potent inhibitor of Cyclin-Dependent Kinases 1 (CDK1) and 2 (CDK2).[7][8] It also shows inhibitory activity against CDC2-like kinase 1 (CLK1) and CLK3.[8] These kinases are crucial regulators of the cell cycle.

Signaling Pathway Inhibition by this compound:

G This compound This compound CDK1_CyclinB CDK1/Cyclin B This compound->CDK1_CyclinB CDK2_CyclinA CDK2/Cyclin A This compound->CDK2_CyclinA CLK1 CLK1 This compound->CLK1 CLK3 CLK3 This compound->CLK3 CellCycle Cell Cycle Progression CDK1_CyclinB->CellCycle CDK2_CyclinA->CellCycle Splicing Alternative Splicing CLK1->Splicing CLK3->Splicing

Caption: this compound inhibits key kinases involved in cell cycle regulation and alternative splicing.

Q3: Are there any established in vivo formulations for similar CDK inhibitors?

A3: Yes, in preclinical studies of other CDK2 inhibitors, formulations using a mixture of polyethylene glycol (PEG) and a dextrose solution in water (D5W) have been used for oral administration in mice.[9] This suggests that a co-solvent approach is a viable starting point for this compound.

Experimental Protocols

Experimental Protocol 1: Preparation of a Co-solvent Formulation

Objective: To prepare a 10 mg/mL solution of this compound in a vehicle suitable for oral gavage in rodents.

Materials:

  • This compound powder

  • Polyethylene glycol 400 (PEG400)

  • Propylene glycol (PG)

  • Sterile water for injection

Procedure:

  • Weigh the required amount of this compound.

  • In a sterile vial, add PEG400 to constitute 40% of the final volume.

  • Add PG to constitute 10% of the final volume.

  • Add the this compound powder to the PEG400/PG mixture.

  • Vortex and sonicate the mixture until the this compound is completely dissolved. Gentle heating (37-40°C) may be applied if necessary.

  • Once dissolved, add sterile water to reach the final desired volume.

  • Vortex thoroughly to ensure a homogenous solution. The final vehicle composition will be 40% PEG400, 10% PG, and 50% water.

  • Visually inspect for any precipitation before administration.

Experimental Protocol 2: Preparation of a this compound Nanosuspension by Wet Milling

Objective: To prepare a nanosuspension of this compound to improve its dissolution rate.

Materials:

  • This compound powder

  • Hydroxypropyl methylcellulose (HPMC) or another suitable stabilizer

  • Purified water

  • Zirconium oxide milling beads (0.1-0.5 mm diameter)

  • High-energy bead mill

Procedure:

  • Prepare a 1% (w/v) solution of HPMC in purified water. This will be the stabilizer solution.

  • Disperse the this compound powder in the stabilizer solution to create a pre-suspension. The concentration of this compound will depend on the desired final concentration of the nanosuspension.

  • Add the pre-suspension and an appropriate volume of milling beads to the milling chamber of the bead mill.

  • Mill the suspension at a controlled temperature (e.g., 4°C) for a specified duration (e.g., 2-4 hours). The optimal milling time should be determined experimentally.

  • Periodically sample the suspension to measure the particle size using a technique like dynamic light scattering (DLS).

  • Continue milling until the desired particle size (typically <200 nm) is achieved.

  • Separate the nanosuspension from the milling beads.

  • The resulting nanosuspension can be used directly for in vivo studies or can be further processed (e.g., lyophilized) into a solid dosage form.

References

Overcoming poor cell permeability of K00546

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for K00546, a potent inhibitor of Cyclin-Dependent Kinases (CDK) 1/2 and CDC-Like Kinases (CLK) 1/3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential challenges with the cell permeability of this compound and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My in-cell assay results with this compound are not as potent as the reported IC50 values from biochemical assays. Could this be a cell permeability issue?

A1: Yes, a significant discrepancy between biochemical and cell-based assay potency is a strong indicator of poor cell permeability. The highly polar nature of this compound, suggested by its chemical structure, may impede its ability to efficiently cross the lipid bilayer of the cell membrane. This can result in a lower intracellular concentration of the compound, leading to reduced target engagement and apparent lower potency in cellular assays. Other factors to consider include compound stability in your cell culture medium and potential efflux by cellular transporters.

Q2: What are the key physicochemical properties of this compound that might influence its cell permeability?

  • Molecular Weight (MW): this compound has a molecular weight of 425.44 g/mol . While this is within the range generally considered favorable for passive diffusion (typically under 500 g/mol ), it is on the higher side for very efficient permeation.

  • Lipophilicity (LogP): The predicted LogP value for this compound is a key indicator of its lipid solubility. A balanced LogP is crucial for cell permeability.

  • Polar Surface Area (PSA): A high PSA is often associated with poor membrane permeability due to the energetic penalty of desolvating polar groups to enter the hydrophobic core of the lipid bilayer. The multiple nitrogen and oxygen atoms in the structure of this compound contribute to a significant PSA.

  • Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can also hinder cell permeability.

Q3: What initial steps can I take to assess the cell permeability of this compound in my experimental system?

A3: To determine if poor permeability is the root cause of low efficacy in your cell-based assays, we recommend a stepwise approach:

  • Dose-Response Curve Analysis: Perform a careful dose-response experiment in your cellular assay and compare the EC50 value to the biochemical IC50. A large rightward shift in the cellular dose-response curve is indicative of poor permeability.

  • Time-Course Experiment: Evaluate the effect of this compound at different incubation times. Compounds with low permeability may require longer incubation periods to reach a sufficient intracellular concentration.

  • Direct Measurement of Intracellular Concentration: If feasible, the most direct method is to measure the intracellular concentration of this compound using techniques like LC-MS/MS. This will provide a definitive answer as to whether the compound is accumulating inside the cells.

Q4: Are there any formulation strategies I can use to improve the delivery of this compound into cells?

A4: Yes, several formulation strategies can be employed to enhance the cellular uptake of compounds with poor permeability:

  • Use of Permeation Enhancers: Non-toxic, transient permeation enhancers can be used to improve membrane fluidity. Examples include low concentrations of DMSO (though its effects can be pleiotropic) or commercially available transfection reagents.

  • Nanoformulations: Encapsulating this compound in lipid-based nanoparticles (liposomes) or polymeric nanoparticles can facilitate its entry into cells through endocytic pathways.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their solubility and potentially their cellular uptake.

Troubleshooting Guides

Issue 1: Low or No Observable Phenotype in Cell-Based Assays
Possible Cause Troubleshooting Steps
Poor Cell Permeability 1. Increase Incubation Time: Extend the treatment duration to allow for sufficient accumulation of this compound inside the cells. 2. Increase Compound Concentration: Titrate the concentration of this compound to higher levels than suggested by the biochemical IC50. 3. Use a Positive Control: Employ a known cell-permeable inhibitor of CDK1/2 or CLK1/3 to ensure the assay is responsive. 4. Permeabilize Cells (for endpoint assays): For fixed-cell or endpoint assays where cell viability is not a concern, you can use a mild detergent (e.g., saponin, digitonin) to permeabilize the cell membrane before adding this compound.
Compound Degradation 1. Check Stability in Media: Incubate this compound in your complete cell culture medium for the duration of your experiment and then analyze its integrity by HPLC or LC-MS. 2. Prepare Fresh Stock Solutions: Always use freshly prepared stock solutions of this compound in a suitable solvent like DMSO.
Active Efflux 1. Use Efflux Pump Inhibitors: Co-incubate this compound with known inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein). A potentiation of the this compound effect suggests it is a substrate for that efflux pump. 2. Perform a Bidirectional Permeability Assay: A Caco-2 assay can determine the efflux ratio.
Issue 2: High Variability Between Experimental Replicates
Possible Cause Troubleshooting Steps
Inconsistent Compound Delivery 1. Ensure Complete Solubilization: Vortex this compound stock solutions thoroughly before diluting into culture medium. 2. Pre-warm Media: Ensure the culture medium containing this compound is at 37°C before adding to the cells to avoid precipitation.
Cell Health and Density 1. Maintain Consistent Cell Seeding Density: Ensure all wells have a similar number of cells. 2. Monitor Cell Viability: Use a viability dye to exclude dead cells from your analysis, as they may have compromised membranes.

Data Presentation

Table 1: Kinase Inhibitory Profile of this compound

Target KinaseIC50 (nM)
CDK1/cyclin B0.6
CDK2/cyclin A0.5
CLK18.9
CLK329.2
VEGF-R232
GSK-3140
PDGF-Rβ1600
PKA5200
Casein Kinase-12800
MAP Kinase (ERK-2)1000
Calmodulin Kinase8900

Data compiled from publicly available sources.[1][2]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC15H13F2N7O2S2
Molecular Weight425.44 g/mol
Predicted LogP2.94
Predicted Water Solubility0.00875 mg/mL

Data compiled from publicly available sources.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a rapid assessment of the passive permeability of this compound.

Materials:

  • PAMPA plate (e.g., Millipore MultiScreen-IP, 0.45 µm, clear)

  • Acceptor plate (96-well, non-treated)

  • 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow (membrane integrity marker)

  • LC-MS/MS or UV-Vis spectrophotometer

Methodology:

  • Prepare Artificial Membrane: Prepare a 1% (w/v) solution of DOPC in dodecane. Add 5 µL of this solution to each well of the donor plate filter. Allow the solvent to evaporate for at least 1 hour.

  • Prepare Acceptor Solution: Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare Donor Solution: Dilute the this compound stock solution in PBS to the desired final concentration (e.g., 10 µM). Include Lucifer yellow at a final concentration of 100 µM.

  • Assemble PAMPA Plate: Carefully place the donor plate onto the acceptor plate.

  • Add Donor Solution: Add 150 µL of the donor solution to each well of the donor plate.

  • Incubation: Cover the plate and incubate at room temperature for 4-16 hours with gentle shaking.

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.

  • Quantification: Determine the concentration of this compound in both donor and acceptor wells using a suitable analytical method.

  • Calculate Apparent Permeability (Papp): Papp (cm/s) = [V_A / (Area * Time)] * [C_A / (C_D - C_A)] Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, C_A is the concentration in the acceptor well, and C_D is the initial concentration in the donor well.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This assay assesses both passive permeability and active efflux of this compound.[1][3][4][5]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin/streptomycin)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

  • This compound stock solution

  • Lucifer yellow

  • TEER meter

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10^4 cells/cm^2. Culture for 21-25 days, changing the medium every 2-3 days.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Only use monolayers with TEER values > 300 Ω·cm^2.

  • Prepare Transport Buffer: Use HBSS at pH 7.4 for the basolateral side and pH 6.5 for the apical side to mimic physiological conditions.

  • Prepare Dosing Solutions: Dilute this compound to the desired final concentration in the appropriate transport buffer.

  • Apical to Basolateral (A→B) Transport:

    • Wash the monolayers with pre-warmed transport buffer.

    • Add 0.5 mL of the dosing solution to the apical side and 1.5 mL of fresh transport buffer to the basolateral side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral compartment and replace it with fresh buffer.

  • Basolateral to Apical (B→A) Transport:

    • Wash the monolayers.

    • Add 1.5 mL of the dosing solution to the basolateral side and 0.5 mL of fresh transport buffer to the apical side.

    • Collect samples from the apical compartment at the same time points.

  • Quantification: Analyze the concentration of this compound in the collected samples by LC-MS/MS.

  • Calculate Papp and Efflux Ratio (ER):

    • Calculate Papp for both A→B and B→A directions.

    • ER = Papp (B→A) / Papp (A→B)

    • An ER > 2 suggests that this compound is a substrate for an efflux transporter.

Mandatory Visualizations

G cluster_extracellular Extracellular cluster_cell Intracellular cluster_nucleus Nucleus K00546_ext This compound K00546_int This compound K00546_ext->K00546_int Cell Permeation CDK1_CyclinB CDK1/Cyclin B K00546_int->CDK1_CyclinB Inhibition CDK2_CyclinA CDK2/Cyclin A K00546_int->CDK2_CyclinA Inhibition CLK1_3 CLK1/3 K00546_int->CLK1_3 Inhibition G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition Phosphorylation G1_S_Transition G1/S Transition CDK2_CyclinA->G1_S_Transition Phosphorylation SR_proteins SR Proteins CLK1_3->SR_proteins Phosphorylation pre_mRNA pre-mRNA SR_proteins->pre_mRNA Splicing Regulation Alternative_Splicing Alternative Splicing pre_mRNA->Alternative_Splicing

Caption: this compound signaling pathway.

G cluster_workflow Troubleshooting Workflow for Poor Permeability Start Low in-cell activity of this compound Check_Permeability Assess Permeability Start->Check_Permeability Permeability_OK Permeability is Sufficient Check_Permeability->Permeability_OK Yes Permeability_Poor Permeability is Poor Check_Permeability->Permeability_Poor No Investigate_Other Investigate other causes (e.g., stability, efflux) Permeability_OK->Investigate_Other Optimize_Delivery Optimize Delivery Permeability_Poor->Optimize_Delivery Re_evaluate Re-evaluate in-cell activity Investigate_Other->Re_evaluate Formulation Formulation Strategies Optimize_Delivery->Formulation Assay_Modification Assay Modification Optimize_Delivery->Assay_Modification Formulation->Re_evaluate Assay_Modification->Re_evaluate

Caption: Troubleshooting workflow.

References

Interpreting unexpected results in K00546 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with K00546. This guide will help interpret unexpected results and refine experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), with IC50 values of 0.6 nM and 0.5 nM for CDK1/cyclin B and CDK2/cyclin A, respectively.[1][2] It also demonstrates potent inhibition of CDC2-like kinase 1 (CLK1) and CLK3.[1][2][3] this compound functions by binding to the ATP-binding site of these kinases.[1][2]

Q2: What are the known off-target effects of this compound?

This compound has been shown to inhibit other kinases, which could contribute to unexpected experimental results. Its inhibitory activity against several kinases is concentration-dependent. A summary of its inhibitory concentrations (IC50) is provided in the table below.

Q3: What is the recommended solvent and storage for this compound?

This compound is soluble in DMSO.[3] For long-term storage, it should be kept at -20°C for up to a year or -80°C for up to two years.[1] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[1]

Troubleshooting Unexpected Results

Issue 1: Unexpected Cell Cycle Arrest at a Different Phase Than G1/S or G2/M

Possible Cause: While CDK1 and CDK2 are key regulators of the G1/S and G2/M transitions, the off-target effects of this compound on other kinases could lead to unexpected cell cycle outcomes. For instance, inhibition of GSK-3 and MAP kinase (ERK-2) can interfere with other signaling pathways that indirectly influence cell cycle progression.[1][2]

Troubleshooting Steps:

  • Confirm On-Target Activity: Perform a Western blot to verify the inhibition of CDK1 and CDK2 activity by checking the phosphorylation status of their downstream targets, such as Retinoblastoma protein (Rb).

  • Evaluate Off-Target Pathways: Analyze the activity of known off-target kinases like GSK-3 and ERK-2 in your experimental system.

  • Dose-Response Analysis: Conduct a dose-response experiment to determine if the unexpected cell cycle phenotype is observed at concentrations consistent with off-target inhibition.

Issue 2: Lower Than Expected Efficacy in Cancer Cell Lines

Possible Cause: The efficacy of CDK inhibitors can be influenced by the status of the Rb signaling pathway.[4][5] Cancer cells with a compromised Rb pathway may be less sensitive to CDK4/6 inhibitors, and by extension, potentially to broad CDK inhibitors like this compound.[4] Additionally, drug efflux pumps in resistant cell lines can reduce the intracellular concentration of the inhibitor.

Troubleshooting Steps:

  • Cell Line Characterization: Verify the Rb status of your cell line.

  • Intracellular Concentration: Use analytical methods to measure the intracellular concentration of this compound.

  • Combination Therapy: Consider combining this compound with other agents that target parallel or downstream pathways.

Issue 3: Unexpected Effects on Angiogenesis or Cell Migration

Possible Cause: this compound is a potent inhibitor of VEGF-R2, a key regulator of angiogenesis.[1][2] This inhibition can lead to effects on endothelial cell proliferation, migration, and tube formation, which might be unexpected if the primary focus of the experiment is cell cycle arrest.

Troubleshooting Steps:

  • Angiogenesis Assays: If unexpected anti-angiogenic effects are observed, validate this by performing specific in vitro angiogenesis assays, such as tube formation assays.

  • Migration Assays: Utilize migration or invasion assays to quantify any effects on cell motility.

  • Selective Inhibitors: Compare the results with more selective inhibitors of CDK1/2 and VEGF-R2 to dissect the contribution of each pathway to the observed phenotype.

Data Presentation

Table 1: Inhibitory Activity of this compound

Target KinaseIC50
CDK1/cyclin B0.6 nM[1][2]
CDK2/cyclin A0.5 nM[1][2]
CLK18.9 nM[1][2]
CLK329.2 nM[1][2]
VEGF-R232 nM[1][2]
GSK-3140 nM[1][2]
PDGF-Rβ1.6 µM[1]
MAP kinase (ERK-2)1.0 µM[1]
Casein kinase-12.8 µM[1]
PKA5.2 µM[1]
Calmodulin kinase8.9 µM[1]

Experimental Protocols

Western Blot for Phospho-Rb

  • Cell Treatment: Plate cells and treat with desired concentrations of this compound for the specified duration.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibody against phospho-Rb (Ser807/811) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.

  • Analysis: Quantify band intensity and normalize to a loading control like β-actin or GAPDH.

Visualizations

K00546_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTKs Receptor Tyrosine Kinases (e.g., VEGF-R2) Growth Factors->RTKs PI3K_AKT PI3K/AKT Pathway RTKs->PI3K_AKT RAS_MAPK RAS/MAPK Pathway RTKs->RAS_MAPK GSK3 GSK-3 PI3K_AKT->GSK3 CyclinD_CDK46 Cyclin D-CDK4/6 RAS_MAPK->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb p CyclinE_CDK2 Cyclin E-CDK2 CyclinE_CDK2->Rb p CyclinB_CDK1 Cyclin B-CDK1 G2_M_Transition G2/M Transition CyclinB_CDK1->G2_M_Transition E2F E2F Rb->E2F G1_S_Transition G1/S Transition E2F->G1_S_Transition This compound This compound This compound->RTKs (VEGF-R2) This compound->GSK3 This compound->CyclinE_CDK2 This compound->CyclinB_CDK1

Caption: this compound inhibits key cell cycle kinases and off-target signaling pathways.

Experimental_Workflow A 1. Cell Culture (Select appropriate cell line) B 2. This compound Treatment (Dose-response and time-course) A->B C 3. Endpoint Assays B->C D Cell Viability Assay (e.g., MTT, CellTiter-Glo) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Western Blot (p-Rb, Cyclins, etc.) C->F G 4. Data Analysis (IC50 determination, statistical analysis) D->G E->G F->G H 5. Interpretation of Results (Consider on-target and off-target effects) G->H

Caption: A typical experimental workflow for evaluating the effects of this compound.

References

K00546 degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and troubleshooting of experiments involving K00546.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage of this compound is crucial to maintain its stability and ensure experimental reproducibility. The recommended storage conditions for both the solid powder and solvated forms are summarized below.

FormStorage TemperatureDurationNotes
Powder -20°C3 yearsStore in a dry, dark environment.[1][2]
4°C2 yearsSuitable for shorter-term storage.[1][2]
In Solvent (e.g., DMSO) -80°C2 yearsAliquot to avoid repeated freeze-thaw cycles.[1][3]
-20°C1 yearUse within one year for optimal activity.[1][3]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in DMSO.[2] To prepare a stock solution, dissolve the powdered compound in DMSO to the desired concentration. For example, to create a 10 mM stock solution, you can dissolve 1 mg of this compound in 0.2351 mL of DMSO. It may be necessary to use an ultrasonic bath to fully dissolve the compound.[1] It is highly recommended to prepare aliquots of the stock solution to prevent degradation from repeated freeze-thaw cycles.[3]

Q3: What are the known targets of this compound?

A3: this compound is a potent inhibitor of several kinases. Its primary targets are Cyclin-dependent kinase 1 (CDK1) and Cyclin-dependent kinase 2 (CDK2). It also potently inhibits CDC2-like kinase 1 (CLK1) and CLK3.[1][3]

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure which includes triazole, sulfonamide, and difluorophenyl moieties, potential degradation mechanisms could include:

  • Hydrolysis: The sulfonamide group could be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The triazole ring system may be prone to oxidative degradation.[4]

  • Photodegradation: Aromatic compounds, including the difluorophenyl group, can be susceptible to degradation upon exposure to UV light.

It is recommended to protect this compound solutions from light and to use buffers within a neutral pH range to minimize degradation.

Experimental Workflow and Signaling Pathway

Experimental Workflow for Assessing this compound Stability Experimental Workflow for Assessing this compound Stability cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_samples Spike this compound into Test Buffers (e.g., PBS) prep_stock->prep_samples prep_t0 Analyze Time Zero (T0) Sample via HPLC prep_samples->prep_t0 acid Acid Hydrolysis (e.g., 0.1 N HCl) prep_samples->acid base Base Hydrolysis (e.g., 0.1 N NaOH) prep_samples->base oxidation Oxidation (e.g., 3% H2O2) prep_samples->oxidation thermal Thermal Stress (e.g., 60°C) prep_samples->thermal photo Photostability (UV/Vis Light Exposure) prep_samples->photo analyze_tx Analyze Stressed Samples at Time X (Tx) via HPLC acid->analyze_tx base->analyze_tx oxidation->analyze_tx thermal->analyze_tx photo->analyze_tx calc_deg Calculate % Degradation ([T0 - Tx] / T0 * 100) analyze_tx->calc_deg

Caption: Workflow for assessing the chemical stability of this compound.

This compound Signaling Pathway Inhibition This compound Signaling Pathway Inhibition cluster_cell_cycle Cell Cycle Progression cluster_splicing Alternative Splicing This compound This compound CDK1_CyclinB CDK1/Cyclin B This compound->CDK1_CyclinB inhibits (IC50 = 0.6 nM) CDK2_CyclinA CDK2/Cyclin A This compound->CDK2_CyclinA inhibits (IC50 = 0.5 nM) CLK1 CLK1 This compound->CLK1 inhibits (IC50 = 8.9 nM) CLK3 CLK3 This compound->CLK3 inhibits (IC50 = 29.2 nM) G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition G1_S_Transition G1/S Transition CDK2_CyclinA->G1_S_Transition Splicing_Regulation mRNA Splicing Regulation CLK1->Splicing_Regulation CLK3->Splicing_Regulation

References

Technical Support Center: Optimizing K00546 Treatment for Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using K00546 to induce cell cycle arrest. This compound is a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), key regulators of the cell cycle.[1][2][3] Proper adjustment of treatment time and concentration is crucial for achieving optimal and specific cell cycle arrest.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule inhibitor that targets CDK1 and CDK2.[1][2] CDK1, complexed with Cyclin B, is essential for the G2/M transition, while CDK2, in complex with Cyclin E and Cyclin A, regulates the G1/S transition and S phase progression. By inhibiting these kinases, this compound can induce cell cycle arrest at the G1/S and G2/M boundaries.

Q2: At which phase of the cell cycle should I expect to see an arrest with this compound treatment?

Due to its dual inhibitory activity against CDK1 and CDK2, this compound can cause cell cycle arrest at two distinct points:

  • G1/S Arrest: Inhibition of CDK2 prevents the phosphorylation of retinoblastoma protein (Rb) and other substrates necessary for the initiation of DNA replication, leading to an accumulation of cells in the G1 phase.

  • G2/M Arrest: Inhibition of CDK1 prevents the cell from entering mitosis, resulting in an accumulation of cells in the G2 phase.[4][5][6][7][8]

The predominant arrest phase can depend on the cell type, the concentration of this compound used, and the duration of the treatment.

Q3: How do I determine the optimal concentration and treatment time for this compound in my cell line?

The optimal conditions for this compound-induced cell cycle arrest are cell-line dependent and must be determined empirically. A time-course and dose-response experiment is recommended. Here is a general approach:

  • Dose-Response: Treat your cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for a fixed period (e.g., 24 hours).

  • Time-Course: Treat your cells with a fixed, effective concentration of this compound and harvest them at different time points (e.g., 6, 12, 24, 48 hours).

  • Analysis: Analyze the cell cycle distribution using flow cytometry after staining with a DNA intercalating dye like propidium iodide (PI).

The goal is to find the lowest concentration and shortest time that results in a significant and clean arrest in the desired cell cycle phase with minimal cytotoxicity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No significant cell cycle arrest observed. This compound concentration is too low. Increase the concentration of this compound. Perform a dose-response experiment to find the optimal concentration for your cell line.
Treatment time is too short. Increase the incubation time with this compound. A time-course experiment will help determine the necessary duration for arrest.
Cell line is resistant to this compound. Some cell lines may have mutations in CDK pathways or compensatory mechanisms. Consider using a different cell cycle synchronization agent.
High levels of cell death (sub-G1 peak in flow cytometry). This compound concentration is too high. Reduce the concentration of this compound. High concentrations can lead to off-target effects and apoptosis.[9]
Prolonged treatment duration. Shorten the incubation time. Extended arrest can trigger apoptotic pathways.
Cells are arrested in both G1 and G2 phases. Dual inhibition of CDK1 and CDK2. This is an expected outcome of this compound treatment. To achieve a more specific arrest, you may need to synchronize cells in one phase before applying this compound. For example, synchronize cells in G1 with serum starvation before a short this compound treatment to observe a more pronounced G1 arrest.
Variability between experiments. Inconsistent cell density or passage number. Ensure you are using cells at a consistent confluency (typically 50-70%) and within a similar passage number range for all experiments.
Inaccurate drug concentration. Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution.

Data Presentation

The following tables provide examples of how to present quantitative data from a dose-response and time-course experiment for this compound treatment.

Table 1: Example of Dose-Response Effect of this compound on Cell Cycle Distribution in HCT116 Cells (24-hour treatment)

This compound Concentration% Cells in G0/G1% Cells in S Phase% Cells in G2/M% Sub-G1 (Apoptosis)
Vehicle (DMSO)45.235.119.71.5
10 nM55.828.315.92.1
100 nM68.215.516.33.8
1 µM20.110.265.74.0
10 µM15.38.960.115.7

Table 2: Example of Time-Course Effect of 1 µM this compound on Cell Cycle Distribution in HCT116 Cells

Treatment Time (hours)% Cells in G0/G1% Cells in S Phase% Cells in G2/M% Sub-G1 (Apoptosis)
0 (Untreated)45.235.119.71.5
640.125.834.12.0
1230.518.251.32.5
2420.110.265.74.0
4818.99.555.316.3

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide Staining

This protocol describes the analysis of cell cycle distribution in cells treated with this compound using flow cytometry.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment.

  • Drug Treatment: After 24 hours, treat the cells with various concentrations of this compound or DMSO (vehicle control). Incubate for the desired time period (e.g., 24 hours).

  • Cell Harvesting:

    • Adherent cells: Aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize with complete medium and transfer to a 15 mL conical tube.

    • Suspension cells: Transfer the cells directly to a 15 mL conical tube.

  • Cell Fixation:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet once with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram.

Visualizations

Signaling Pathways and Experimental Workflow

CDK_Inhibition_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates transcription S_Phase_Genes S Phase Genes E2F->S_Phase_Genes activates transcription CyclinE_CDK2->Rb phosphorylates CyclinB_CDK1 Cyclin B-CDK1 Mitosis Mitosis CyclinB_CDK1->Mitosis promotes This compound This compound This compound->CyclinE_CDK2 inhibits This compound->CyclinB_CDK1 inhibits

Caption: this compound inhibits CDK1 and CDK2, blocking cell cycle progression.

Experimental_Workflow start Seed Cells treatment Treat with this compound (Dose-Response & Time-Course) start->treatment harvest Harvest Cells treatment->harvest fixation Fix with Cold Ethanol harvest->fixation staining Stain with Propidium Iodide fixation->staining analysis Analyze by Flow Cytometry staining->analysis end Determine Optimal Arrest Conditions analysis->end

Caption: Workflow for optimizing this compound-induced cell cycle arrest.

Troubleshooting_Logic start Experiment Start check_arrest Significant Cell Cycle Arrest? start->check_arrest check_death High Cell Death? check_arrest->check_death Yes increase_conc Increase this compound Concentration check_arrest->increase_conc No decrease_conc Decrease this compound Concentration check_death->decrease_conc Yes success Optimal Arrest check_death->success No increase_time Increase Treatment Time increase_conc->increase_time increase_time->start failure Consider Alternative increase_time->failure Still No Arrest decrease_time Decrease Treatment Time decrease_conc->decrease_time decrease_time->start

References

Mitigating Batch-to-Batch Variability of K00546: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of the kinase inhibitor K00546. Consistent experimental outcomes are critical for reliable and reproducible research. This guide offers practical advice and detailed protocols to help identify and mitigate issues arising from lot-to-lot differences in this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent small molecule inhibitor of Cyclin-Dependent Kinases (CDKs) and CDC2-like kinases (CLKs).[1][2][3][4] Its primary targets include CDK1/cyclin B and CDK2/cyclin A, with IC50 values of 0.6 nM and 0.5 nM, respectively.[1][5] It also demonstrates potent inhibition of CLK1 and CLK3 with IC50 values of 8.9 nM and 29.2 nM, respectively.[1][4][5]

Q2: What are the known off-target effects of this compound?

This compound has been shown to inhibit other kinases, which could be a source of variability if the purity or impurity profile differs between batches. Known off-targets include VEGF-R2, GSK-3, PKA, casein kinase-1, MAP kinase (ERK-2), calmodulin kinase, and PDGF-Rβ.[1][5]

Q3: What could cause batch-to-batch variability in a small molecule inhibitor like this compound?

Batch-to-batch variability in small molecules can stem from several factors, including:

  • Purity: Differences in the percentage of the active compound versus impurities.

  • Impurity Profile: The nature and concentration of impurities can change between batches, and these impurities may have their own biological activities.

  • Isomeric Composition: Variations in the ratio of stereoisomers if the compound has chiral centers.

  • Solvent Content: Residual solvent from the synthesis and purification process can affect the compound's stability and concentration.

  • Physical Form: Differences in crystalline structure or amorphous nature can impact solubility and bioavailability.

Q4: How can I be proactive in managing potential batch-to-batch variability?

A proactive approach is crucial for managing variability.[6] This includes:

  • Vendor Qualification: Source this compound from a reputable supplier who provides a detailed Certificate of Analysis (CoA) for each batch.

  • In-house Quality Control: Perform your own quality control checks on new batches before use in critical experiments.

  • Standardized Protocols: Use consistent and well-documented protocols for compound handling, storage, and preparation.

  • Reference Batch: If possible, maintain a small amount of a "gold standard" batch that has been shown to produce consistent results to compare against new batches.

Troubleshooting Guide

Problem: I'm observing a significant difference in the potency (e.g., IC50) of this compound between different batches.

Possible Cause Troubleshooting Steps
Incorrect Concentration 1. Verify the molecular weight used for your calculations (C15H13F2N7O2S2; MW: 425.43 g/mol ).[2] 2. Ensure your stock solution was prepared correctly. Re-dissolve a fresh aliquot if necessary. 3. Consider having the concentration of your stock solution analytically verified (e.g., by UV-Vis spectroscopy if a molar extinction coefficient is known, or by LC-MS).
Differences in Purity 1. Review the Certificate of Analysis (CoA) for each batch and compare the purity levels. 2. If the CoA is not detailed enough, consider performing your own purity analysis using methods like HPLC or LC-MS.[7]
Degradation of the Compound 1. Ensure proper storage conditions are being followed (typically -20°C for powder and in DMSO).[4] 2. Avoid repeated freeze-thaw cycles of stock solutions. Aliquot into single-use volumes. 3. Prepare fresh working solutions from a new aliquot for each experiment.

Problem: My experimental results are inconsistent even within the same batch of this compound.

Possible Cause Troubleshooting Steps
Experimental Error 1. Review your experimental protocol for any potential sources of human error.[8][9] 2. Ensure all reagents are fresh and properly prepared. 3. Include appropriate positive and negative controls in your experiments to validate your assay.[9]
Solubility Issues 1. Ensure this compound is fully dissolved in the solvent (typically DMSO) before preparing working solutions. 2. Be mindful of the final DMSO concentration in your assay, as high concentrations can have independent biological effects. 3. Visually inspect your solutions for any precipitation.
Assay Variability 1. Ensure your assay conditions (e.g., temperature, incubation time, cell density) are consistent across experiments.[10] 2. Calibrate all equipment, such as pipettes and plate readers, regularly.[10]

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) of this compound against its primary and key off-targets. Variability in these values between batches can be a key indicator of inconsistency.

TargetReported IC50
CDK1/cyclin B0.6 nM[1][5]
CDK2/cyclin A0.5 nM[1][5]
CLK18.9 nM[1][4][5]
CLK329.2 nM[1][4][5]
VEGF-R232 nM[1][5]
GSK-3140 nM[1][5]
PKA5.2 µM[1][5]
Casein kinase-12.8 µM[1][5]
MAP kinase (ERK-2)1.0 µM[1][5]
Calmodulin kinase8.9 µM[1][5]
PDGF-Rβ1.6 µM[1][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Materials: this compound powder, DMSO (anhydrous, sterile), sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the appropriate mass of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 0.425 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

    • For experiments, prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or assay buffer. Ensure the final DMSO concentration is consistent across all experimental conditions and is below a level that affects your assay (typically <0.5%).

Protocol 2: In-House Quality Control of a New this compound Batch

  • Objective: To compare the activity of a new batch of this compound against a previously validated or "gold standard" batch.

  • Procedure:

    • Prepare 10 mM stock solutions of both the new and reference batches of this compound as described in Protocol 1.

    • Perform a dose-response experiment in parallel for both batches using a well-established and validated cellular or biochemical assay (e.g., a cell viability assay in a cancer cell line sensitive to CDK inhibition or an in vitro kinase assay).

    • Generate dose-response curves and calculate the IC50 for each batch.

    • Compare the IC50 values. A significant deviation (>2-3 fold) may indicate a problem with the new batch.

    • (Optional) For a more detailed analysis, consider analytical chemistry techniques such as HPLC or LC-MS to compare the purity and impurity profiles of the two batches.[7]

Visualizations

K00546_Signaling_Pathway cluster_cdk Cell Cycle Progression cluster_clk Alternative Splicing This compound This compound CDK1_CyclinB CDK1/Cyclin B This compound->CDK1_CyclinB CDK2_CyclinA CDK2/Cyclin A This compound->CDK2_CyclinA CLK1 CLK1 This compound->CLK1 CLK3 CLK3 This compound->CLK3 G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition G1_S_Transition G1/S Transition CDK2_CyclinA->G1_S_Transition Cell_Cycle_Arrest Cell Cycle Arrest SR_Proteins SR Proteins CLK1->SR_Proteins CLK3->SR_Proteins Splicing_Regulation Splicing Regulation SR_Proteins->Splicing_Regulation

Caption: this compound inhibits CDK and CLK signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_qc Quality Control cluster_decision Decision cluster_action Action Receive_New_Batch Receive New Batch of this compound Review_CoA Review Certificate of Analysis Receive_New_Batch->Review_CoA Prepare_Stock Prepare 10 mM Stock Solution Review_CoA->Prepare_Stock Dose_Response Perform Parallel Dose-Response Assay (New vs. Reference Batch) Prepare_Stock->Dose_Response Calculate_IC50 Calculate and Compare IC50 Values Dose_Response->Calculate_IC50 Decision IC50 Consistent? Calculate_IC50->Decision Proceed Proceed with Experiments Decision->Proceed Yes Troubleshoot Troubleshoot / Contact Supplier Decision->Troubleshoot No

Caption: Workflow for quality control of new this compound batches.

Troubleshooting_Logic Start Inconsistent Results Observed Check_Batch Are you using a new batch? Start->Check_Batch QC_New_Batch Perform QC on new batch (See QC Workflow) Check_Batch->QC_New_Batch Yes Review_Protocol Review Experimental Protocol (Reagents, Handling, Controls) Check_Batch->Review_Protocol No Consistent_Results Consistent Results Achieved QC_New_Batch->Consistent_Results Check_Solubility Check Compound Solubility and DMSO Concentration Review_Protocol->Check_Solubility Check_Assay Review Assay Parameters (Timing, Temperature, etc.) Check_Solubility->Check_Assay Check_Assay->Consistent_Results

Caption: Logical flow for troubleshooting inconsistent results.

References

How to control for K00546 off-target effects in data analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for off-target effects of K00546 in their data analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a potent small molecule inhibitor. Its primary targets are Cyclin-dependent kinase 1 (CDK1) and Cyclin-dependent kinase 2 (CDK2), with IC50 values of 0.6 nM and 0.5 nM, respectively.[1][2] These kinases are crucial regulators of the cell cycle.

Q2: What are the known off-target effects of this compound?

A2: this compound has been shown to inhibit other kinases, though generally at higher concentrations than its primary targets. Known off-targets include CDC2-like kinase 1 (CLK1), CLK3, Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2), and Glycogen Synthase Kinase-3 (GSK-3), among others.[1][2] It is crucial to consider these off-target activities during data interpretation.

Q3: How can I be sure that my observed cellular phenotype is due to the inhibition of CDK1/2 and not an off-target effect?

A3: A multi-pronged approach is essential for validating that an observed phenotype is on-target.[3] Key strategies include:

  • Dose-Response Analysis: Perform a dose-response curve and compare the concentration of this compound required to produce the phenotype with its IC50 values for CDK1/2. A significant discrepancy may suggest an off-target effect.[3]

  • Use of Structurally Different Inhibitors: Corroborate your findings using a structurally unrelated inhibitor that also targets CDK1/2. If the phenotype is not replicated, it is likely an off-target effect of this compound.[4]

  • Rescue Experiments: Attempt to rescue the phenotype by overexpressing the intended target (CDK1 or CDK2). If the phenotype persists, it suggests the involvement of other targets.[3]

  • Target Knockdown/Knockout: Use genetic methods like siRNA or CRISPR to reduce the expression of CDK1/2. The resulting phenotype should mimic the effect of this compound if the inhibitor is acting on-target.

Q4: What computational tools can I use to predict potential off-target effects?

A4: Several computational approaches can predict off-target interactions for small molecules. These tools use methods like chemical similarity, machine learning algorithms, and pocket similarity searches to screen for potential interactions across the proteome.[5][6] While these tools do not replace experimental validation, they can guide the design of control experiments by identifying high-probability off-targets.[7][8]

Troubleshooting Guide

Issue 1: The observed phenotype is inconsistent with the known biological function of CDK1/2.

  • Potential Cause: Off-target effect.

  • Troubleshooting Steps:

    • Validate Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to CDK1/2 in your cellular model at the concentrations used.

    • Perform a Counter-Screen: Test this compound in a cell line that does not express the intended target (if available). If the phenotype persists, it is likely off-target.[3]

    • Broad Kinase Profiling: Screen this compound against a large panel of kinases to identify other potential targets that could be responsible for the observed phenotype.

Issue 2: Unexpected cellular toxicity is observed at concentrations required for CDK1/2 inhibition.

  • Potential Cause: On-target or off-target toxicity.

  • Troubleshooting Steps:

    • Determine On-Target Toxicity: Use siRNA or CRISPR to knock down CDK1/2. If this phenocopies the toxicity observed with this compound, the effect is likely on-target.[3]

    • Investigate Off-Target Toxicity: If the toxicity is not replicated by target knockdown, it is likely due to an off-target effect. Run a broad off-target screening panel (e.g., a safety pharmacology panel) to identify unintended targets that could mediate toxicity.[4][9]

    • Titrate Concentration: Use the lowest effective concentration of this compound that elicits the desired on-target phenotype while minimizing toxicity.[4]

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against its primary targets and a selection of known off-targets.

Target FamilyKinase TargetIC50 (nM)Notes
Primary Targets CDK1/cyclin B0.6Potent inhibition of primary target.
CDK2/cyclin A0.5Potent inhibition of primary target.
Off-Targets CLK18.9High affinity off-target.
CLK329.2High affinity off-target.
VEGF-R232
GSK-3140
PDGF-Rβ1,600Micromolar range inhibition.
MAP kinase (ERK-2)1,000Micromolar range inhibition.
Casein kinase-12,800Micromolar range inhibition.
PKA5,200Micromolar range inhibition.
Calmodulin kinase8,900Micromolar range inhibition.

Data sourced from MedchemExpress.[1][2]

Experimental Protocols

1. Kinase Profiling Assay (General Protocol)

  • Objective: To determine the inhibitory activity of this compound against a broad panel of recombinant kinases.

  • Methodology:

    • Prepare a series of dilutions for this compound.

    • In a multi-well plate, add the recombinant kinases, their specific substrates, and ATP.

    • Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.

    • Incubate the plate at room temperature for a specified duration to allow the kinase reaction to proceed.

    • Add a detection reagent that measures the amount of ATP remaining in the well (e.g., using a luminescence-based assay).

    • Read the signal using a plate reader.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase.[4]

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm that this compound binds to its intended target (CDK1/2) in a cellular context.

  • Methodology:

    • Treat intact cells with this compound at the desired concentration or with a vehicle control.

    • Lyse the cells to release the proteins.

    • Heat the cell lysates across a range of temperatures. Ligand-bound proteins are typically more resistant to thermal denaturation.

    • Centrifuge the samples to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein (CDK1/2) remaining in the supernatant using Western blotting or mass spectrometry. An increase in the amount of soluble target protein in the this compound-treated samples at higher temperatures indicates target engagement.[4]

Visualizations

G cluster_exp Experimental Phase cluster_val Validation & Data Analysis cluster_interp Interpretation A Initial Experiment with this compound B Observe Phenotype A->B C Dose-Response Curve B->C D Use Structurally Distinct Inhibitor B->D E Rescue Experiment or Target Knockdown (siRNA/CRISPR) B->E F Kinase Profiling / CETSA B->F G Phenotype Confirmed On-Target C->G H Phenotype Likely Off-Target C->H D->G D->H E->G E->H F->G F->H G->I Proceed with Conclusion H->J Re-evaluate Data / Identify Off-Target

Caption: Workflow for validating this compound on-target effects.

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway This compound This compound CDK1_2 CDK1/2 This compound->CDK1_2 OffTargetKinase e.g., CLK1 / VEGF-R2 This compound->OffTargetKinase CellCycle Cell Cycle Arrest CDK1_2->CellCycle Inhibition ExpectedPhenotype Expected Phenotype CellCycle->ExpectedPhenotype OtherSignaling Altered Signaling OffTargetKinase->OtherSignaling Inhibition ConfoundingPhenotype Confounding Phenotype OtherSignaling->ConfoundingPhenotype

Caption: On-target vs. potential off-target signaling of this compound.

References

Validation & Comparative

A Head-to-Head Comparison: K00546 and Palbociclib in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of breast cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a cornerstone of targeted therapy. This guide provides a detailed comparison of two distinct CDK inhibitors, K00546 and Palbociclib, for researchers, scientists, and drug development professionals. While Palbociclib, a selective CDK4/6 inhibitor, is a well-established treatment for hormone receptor-positive (HR+) breast cancer, this compound is a potent inhibitor of CDK1 and CDK2, representing a different approach to cell cycle inhibition. This document outlines their mechanisms of action, summarizes available preclinical data, and provides standardized protocols for their evaluation in breast cancer cell lines.

Mechanism of Action: Targeting Different Phases of the Cell Cycle

The antitumor activity of this compound and Palbociclib stems from their ability to arrest the cell cycle at different checkpoints by inhibiting distinct CDK enzymes.

Palbociclib is a highly selective, reversible inhibitor of CDK4 and CDK6.[1] In HR+ breast cancer, the estrogen receptor (ER) signaling pathway often drives the expression of Cyclin D, which complexes with and activates CDK4/6. This complex then phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and subsequent progression from the G1 to the S phase of the cell cycle.[2][3] By inhibiting CDK4/6, Palbociclib prevents Rb phosphorylation, thereby inducing a G1 cell cycle arrest and halting tumor cell proliferation.[2]

This compound , in contrast, is a potent inhibitor of CDK1 and CDK2.[4] These CDKs are critical for later stages of the cell cycle. The Cyclin E-CDK2 complex is essential for the G1/S transition and DNA replication, while the Cyclin A-CDK2 and Cyclin B-CDK1 complexes are required for progression through the S and G2 phases, and entry into mitosis (M phase), respectively. By targeting CDK1 and CDK2, this compound is expected to induce cell cycle arrest at the G1/S and G2/M transitions.

Signaling Pathway Overview

The distinct targets of this compound and Palbociclib within the cell cycle machinery are illustrated below.

Palbociclib_Mechanism_of_Action cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Growth_Factors Growth Factors (e.g., Estrogen) Cyclin_D Cyclin D Growth_Factors->Cyclin_D Upregulates CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Activates Rb Rb CDK4_6->Rb Phosphorylates (pRb) E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition Promotes DNA_Replication DNA Replication G1_S_Transition->DNA_Replication Palbociclib Palbociclib Palbociclib->CDK4_6 Inhibits

Diagram 1. Palbociclib's mechanism of action.

K00546_Mechanism_of_Action cluster_Cell_Cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 S Phase Progression M M Phase G2->M G2/M Transition Cyclin_E Cyclin E CDK2_E CDK2 Cyclin_E->CDK2_E Activates CDK2_E->G1 Drives Cyclin_A Cyclin A CDK2_A CDK2 Cyclin_A->CDK2_A Activates CDK2_A->S Drives Cyclin_B Cyclin B CDK1 CDK1 Cyclin_B->CDK1 Activates CDK1->G2 Drives This compound This compound This compound->CDK2_E Inhibits This compound->CDK2_A Inhibits This compound->CDK1 Inhibits

Diagram 2. this compound's mechanism of action.

Preclinical Performance: A Data-Driven Comparison

InhibitorTargetIC50Reference
This compound CDK1/Cyclin B0.6 nM[4]
CDK2/Cyclin A0.5 nM[4]
CLK18.9 nM[4]
CLK329.2 nM[4]
Palbociclib CDK411 nM[1]
CDK616 nM[1]

Note: The IC50 values for this compound are from biochemical assays, while those for Palbociclib are from in vitro kinase assays. Direct comparison of potency requires head-to-head testing in various breast cancer cell lines.

Experimental Protocols

To facilitate a direct and robust comparison of this compound and Palbociclib, the following standardized experimental protocols are recommended.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay determines the dose-dependent effect of each inhibitor on the metabolic activity of breast cancer cell lines, which is an indicator of cell viability.

Workflow:

Cell_Viability_Assay_Workflow Seed_Cells Seed breast cancer cells in 96-well plates Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Inhibitors Add serial dilutions of This compound or Palbociclib Incubate_24h->Add_Inhibitors Incubate_72h Incubate for 72h Add_Inhibitors->Incubate_72h Add_Reagent Add MTT or CellTiter-Glo® reagent Incubate_72h->Add_Reagent Measure_Signal Measure absorbance or luminescence Add_Reagent->Measure_Signal Calculate_IC50 Calculate IC50 values Measure_Signal->Calculate_IC50

Diagram 3. Cell viability assay workflow.
  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T-47D, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Drug Treatment: Prepare serial dilutions of this compound and Palbociclib in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • Signal Detection:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or isopropanol with HCl) and read the absorbance at 570 nm.

    • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure luminescence.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with the inhibitors.

Workflow:

Cell_Cycle_Analysis_Workflow Seed_Cells Seed cells in 6-well plates Treat_Inhibitors Treat with this compound, Palbociclib, or vehicle Seed_Cells->Treat_Inhibitors Incubate_24_48h Incubate for 24h or 48h Treat_Inhibitors->Incubate_24_48h Harvest_Cells Harvest and fix cells in ethanol Incubate_24_48h->Harvest_Cells Stain_DNA Stain DNA with Propidium Iodide (PI) Harvest_Cells->Stain_DNA Analyze_Flow Analyze by flow cytometry Stain_DNA->Analyze_Flow Quantify_Phases Quantify cell cycle phase distribution Analyze_Flow->Quantify_Phases

Diagram 4. Cell cycle analysis workflow.
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, Palbociclib (at their respective IC50 concentrations), or a vehicle control for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting for Target Engagement

This technique is used to assess the phosphorylation status of key proteins in the respective signaling pathways to confirm target engagement and downstream effects.

  • Protein Extraction: Treat cells with this compound, Palbociclib, or vehicle for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total Rb, phospho-Rb (Ser780, Ser795) for Palbociclib, and total CDK1, phospho-CDK1 (Tyr15), total CDK2, phospho-CDK2 (Thr160) for this compound. Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Conclusion and Future Directions

Palbociclib and this compound represent two distinct strategies for targeting the cell cycle in breast cancer. Palbociclib's well-defined role in HR+ breast cancer is based on its specific inhibition of CDK4/6, leading to G1 arrest. This compound, with its potent inhibition of CDK1 and CDK2, offers the potential to block cell cycle progression at later stages.

The lack of direct comparative studies necessitates further research to fully understand the relative efficacy of these two inhibitors in different breast cancer subtypes. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses. Future studies should focus on head-to-head comparisons in a panel of breast cancer cell lines, including HR+, HER2+, and triple-negative subtypes, to elucidate their differential effects on cell proliferation, cell cycle progression, and apoptosis. Such data will be invaluable for identifying patient populations that may benefit from either a CDK4/6- or a CDK1/2-targeted therapeutic approach.

References

A Comparative Analysis of K00546 and Ribociclib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a pivotal class of drugs. This guide provides a detailed comparison of two such inhibitors, K00546 and Ribociclib, to aid researchers, scientists, and drug development professionals in their understanding and potential applications. While both compounds target CDKs, they exhibit distinct specificities and are at vastly different stages of development, a crucial factor in their current and future research utility.

Ribociclib is a well-established, FDA-approved drug that selectively inhibits CDK4 and CDK6, playing a critical role in the treatment of HR+/HER2- breast cancer. In contrast, this compound is a potent, preclinical inhibitor of CDK1 and CDK2. This fundamental difference in their primary targets dictates their mechanisms of action and potential therapeutic applications. Due to the extensive clinical validation of Ribociclib, a wealth of efficacy and safety data is available. Information on this compound, however, is limited to in vitro biochemical assays, with published in vivo or clinical data being scarce. This guide aims to present an objective comparison based on the currently available scientific literature.

Mechanism of Action and Signaling Pathways

Ribociclib exerts its anti-tumor effects by targeting the cyclin D-CDK4/6-Rb pathway. In many cancer cells, this pathway is dysregulated, leading to uncontrolled cell proliferation. Ribociclib's inhibition of CDK4 and CDK6 prevents the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby blocking the transcription of genes required for the G1 to S phase transition and halting cell cycle progression.[1][2][3]

This compound , on the other hand, is a potent inhibitor of CDK1 and CDK2.[4] CDK2, in complex with cyclin E and cyclin A, is crucial for the G1/S transition and S phase progression. CDK1, complexed with cyclin B, is essential for the G2/M transition and entry into mitosis. By inhibiting these kinases, this compound is expected to induce cell cycle arrest at both the G1/S and G2/M checkpoints. A series of 1-acyl-1H-[1][5][6]triazole-3,5-diamine analogues, the class to which this compound belongs, have demonstrated potent and selective inhibitory activity against CDK1 and CDK2, leading to the inhibition of cellular proliferation in various human tumor cell lines.[5][7]

Signaling_Pathways cluster_this compound This compound Pathway cluster_Ribociclib Ribociclib Pathway This compound This compound CDK1_CyclinB CDK1/Cyclin B This compound->CDK1_CyclinB inhibits CDK2_CyclinA CDK2/Cyclin A This compound->CDK2_CyclinA inhibits G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition promotes G1_S_Transition_K G1/S Transition CDK2_CyclinA->G1_S_Transition_K promotes Ribociclib Ribociclib CDK4_6_CyclinD CDK4/6/Cyclin D Ribociclib->CDK4_6_CyclinD inhibits pRb pRb Phosphorylation CDK4_6_CyclinD->pRb E2F E2F Release pRb->E2F inhibits G1_S_Transition_R G1/S Transition E2F->G1_S_Transition_R promotes

Figure 1. Simplified signaling pathways of this compound and Ribociclib.

Quantitative Data Comparison

The available quantitative data for this compound is currently limited to its in vitro inhibitory concentrations (IC50) against various kinases. In contrast, Ribociclib has extensive preclinical and clinical data, including IC50 values, cell-based potency, and clinical efficacy endpoints.

Table 1: Biochemical Inhibitory Activity

CompoundTargetIC50 (nM)Reference(s)
This compound CDK1/cyclin B0.6[4]
CDK2/cyclin A0.5[4]
CLK18.9[4]
CLK329.2[4]
VEGFR232[8]
GSK-3140[8]
Ribociclib CDK4/cyclin D110[9]
CDK6/cyclin D339[9]

Table 2: Preclinical and Clinical Efficacy of Ribociclib

ParameterValueContextReference(s)
Cell Line Proliferation (GI50) 0.01 - 0.5 µMIn a panel of ER+ breast cancer cell lines[9]
In Vivo Tumor Growth Inhibition Significant tumor growth inhibitionIn ER+ breast cancer xenograft models[10]
Progression-Free Survival (PFS) Hazard Ratio: 0.55 (95% CI: 0.44-0.69)MONALEESA-7 trial: Ribociclib + endocrine therapy vs. placebo + endocrine therapy in premenopausal women[11]
Overall Survival (OS) Hazard Ratio: 0.71 (95% CI: 0.54-0.95)MONALEESA-2 trial: Ribociclib + letrozole vs. placebo + letrozole in postmenopausal women[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of CDK inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of the test compound (e.g., this compound or Ribociclib) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with the test compound for a desired duration (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot for Phospho-Rb

This technique is used to assess the phosphorylation status of the retinoblastoma protein, a direct downstream target of CDK4/6.

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-Rb (e.g., Ser780, Ser807/811) and total Rb, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and determine the ratio of phospho-Rb to total Rb.

Experimental_Workflow cluster_workflow General Experimental Workflow for CDK Inhibitor Evaluation cluster_assays Efficacy Assays start Start: Cell Culture treatment Treatment with This compound or Ribociclib start->treatment cell_viability Cell Viability Assay (e.g., MTT) treatment->cell_viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blot (e.g., for pRb) treatment->western_blot data_analysis Data Analysis and Interpretation cell_viability->data_analysis cell_cycle->data_analysis western_blot->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Figure 2. A generalized experimental workflow for evaluating CDK inhibitors.

Conclusion

This compound and Ribociclib represent two distinct classes of CDK inhibitors with different target specificities and at disparate stages of drug development. Ribociclib is a clinically validated CDK4/6 inhibitor with a well-defined efficacy and safety profile in the treatment of HR+/HER2- breast cancer. This compound is a potent preclinical CDK1/2 inhibitor with limited publicly available data. While direct comparisons of their efficacy are not currently possible, their distinct mechanisms of action suggest different potential therapeutic applications. Further preclinical studies, including in vivo efficacy models, are necessary to elucidate the therapeutic potential of this compound and to warrant any future comparative investigations against established CDK inhibitors like Ribociclib. Researchers interested in the roles of CDK1 and CDK2 in cancer biology may find this compound to be a valuable research tool, while those focused on clinically relevant CDK4/6 inhibition will continue to rely on the extensive data available for Ribociclib.

References

K00546 Versus Abemaciclib: A Comparative Analysis of Two Potent Cyclin-Dependent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a pivotal class of drugs that target the fundamental machinery of cell cycle progression. This guide provides a comparative analysis of two such inhibitors: K00546, a potent inhibitor of CDK1 and CDK2, and Abemaciclib, a selective inhibitor of CDK4 and CDK6. This report is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, target selectivity, and supporting experimental data.

Introduction to this compound and Abemaciclib

This compound is a powerful small molecule inhibitor targeting CDK1 and CDK2, key regulators of the G2-M and G1-S phase transitions of the cell cycle, respectively.[1] It also demonstrates potent inhibition of CDC2-like kinase 1 (CLK1) and CLK3.[1] Its mechanism of action is centered on the direct suppression of kinase activity that is critical for cell division.

Abemaciclib , marketed as Verzenio, is an orally administered, selective inhibitor of CDK4 and CDK6.[2] These kinases, in complex with D-type cyclins, play a crucial role in the G1 to S phase transition by phosphorylating the retinoblastoma protein (Rb).[3] By inhibiting CDK4 and CDK6, Abemaciclib prevents Rb phosphorylation, leading to G1 cell cycle arrest and the suppression of tumor cell proliferation.[3][4] It is approved for the treatment of certain types of breast cancer.

Comparative Data on Kinase and Cellular Activity

Target Kinase This compound IC₅₀ (nM) Reference
CDK1/cyclin B0.6[1][5]
CDK2/cyclin A0.5[1][5]
CLK18.9[1][5]
CLK329.2[1][5]
VEGF-R232[5]
GSK-3140[5]
PKA5200[1]
Casein Kinase-12800[1]
MAP Kinase (ERK-2)1000[1]
Calmodulin Kinase8900[1]
PDGF-Rβ1600[1]
Target Kinase Abemaciclib IC₅₀ (nM) Reference
CDK4/cyclin D12[2][4]
CDK6/cyclin D310[4]
Cell Line Cancer Type Abemaciclib IC₅₀ (nM) Reference
A panel of breast cancer cell linesBreast Cancer12 - 3730[6]
Biomarker-positive breast cancer cell lines (geometric mean)Breast Cancer168[7]
Head and neck squamous cell carcinoma (HNSCC) cellsHead and Neck Cancer500 - 700[2]
A375R1-4, M14R, and SH4RMelanoma300 - 600[2]
A375, A375RV1, and A375RV2Melanoma260 - 463[2]
Palbociclib-resistant breast cancer cell linesBreast CancerIC₅₀ values determined[8]

Signaling Pathways

The differential targets of this compound and Abemaciclib result in their intervention at distinct points within the cell cycle signaling cascade.

CDK_Inhibitor_Pathways cluster_this compound This compound Pathway cluster_Abemaciclib Abemaciclib Pathway G1_S G1/S Transition CDK2_CyclinE CDK2/Cyclin E G1_S->CDK2_CyclinE regulated by G2_M G2/M Transition CDK1_CyclinB CDK1/Cyclin B G2_M->CDK1_CyclinB regulated by This compound This compound This compound->CDK2_CyclinE This compound->CDK1_CyclinB Growth_Factors Growth Factors CyclinD Cyclin D Growth_Factors->CyclinD CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates (p) CDK46->Rb pRb releases E2F E2F E2F Rb->E2F inactivates S_Phase_Entry S Phase Entry E2F->S_Phase_Entry promotes Abemaciclib Abemaciclib Abemaciclib->CDK46

Signaling pathways targeted by this compound and Abemaciclib.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the characterization of this compound and Abemaciclib.

Radiometric Kinase Assay (for IC₅₀ Determination)

This assay directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Radiometric_Kinase_Assay Start Prepare Reaction Mix (Kinase, Substrate, Buffer) Add_Inhibitor Add Test Inhibitor (e.g., this compound or Abemaciclib) Start->Add_Inhibitor Initiate_Reaction Initiate with [γ-³²P]ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Spot Reaction onto Phosphocellulose Paper Incubate->Stop_Reaction Wash Wash Paper to Remove Unincorporated ATP Stop_Reaction->Wash Quantify Quantify Radioactivity (Phosphorimager) Wash->Quantify Analyze Calculate IC₅₀ Quantify->Analyze HTRF_Phospho_Rb_Assay Seed_Cells Seed Cells in Microplate Treat_Cells Treat with Inhibitor (e.g., Abemaciclib) Seed_Cells->Treat_Cells Lyse_Cells Lyse Cells to Release Proteins Treat_Cells->Lyse_Cells Add_Antibodies Add HTRF Antibodies: - Eu³⁺-cryptate anti-Rb (total) - d2 anti-phospho-Rb (Ser780) Lyse_Cells->Add_Antibodies Incubate Incubate to Allow Antibody Binding Add_Antibodies->Incubate Read_Plate Read FRET Signal on HTRF-compatible Reader Incubate->Read_Plate Analyze Calculate Phospho-Rb Levels Read_Plate->Analyze

References

K00546: A Potent CDK1/2 Inhibitor for Advancing Cell Cycle Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cell cycle regulation, Cyclin-Dependent Kinases (CDKs) stand out as pivotal orchestrators, driving cellular progression through distinct phases. The dysregulation of CDK activity is a hallmark of numerous proliferative diseases, most notably cancer, making them a prime target for therapeutic intervention. K00546 has emerged as a highly potent small molecule inhibitor of CDK1 and CDK2, key regulators of the G2/M and G1/S phase transitions, respectively. This guide provides a comprehensive comparison of this compound with other established CDK inhibitors, supported by experimental data and detailed protocols to empower researchers in their exploration of cell cycle control and drug discovery.

Comparative Analysis of Inhibitory Activity

This compound demonstrates exceptional potency against both CDK1 and CDK2, with IC50 values in the sub-nanomolar range. This dual-specificity offers a powerful tool for simultaneously interrogating the functions of these two critical kinases. To provide a clear perspective on its efficacy, the following table compares the in vitro inhibitory activity of this compound with other well-characterized CDK inhibitors.

CompoundCDK1 IC50 (nM)CDK2 IC50 (nM)Other Notable Targets (IC50)
This compound 0.6[1][2]0.5[1][2]CLK1 (8.9 nM), CLK3 (29.2 nM)[1][2]
Dinaciclib 3[3][4][5]1[3][4][5]CDK5 (1 nM), CDK9 (4 nM)[3][4][5]
Palbociclib >1000>1000CDK4 (11 nM), CDK6 (16 nM)
Ribociclib >1000[6]>1000CDK4 (10 nM), CDK6 (39 nM)[6]

Table 1. Comparative IC50 values of this compound and other CDK inhibitors. The data highlights the potent and specific activity of this compound against CDK1 and CDK2, in contrast to the broader spectrum of Dinaciclib and the CDK4/6 selectivity of Palbociclib and Ribociclib.

Visualizing the Mechanism of Action

To understand the biological context of this compound's activity, it is essential to visualize its place within the CDK signaling pathway. The following diagram illustrates the core components of the cell cycle machinery and the inhibitory action of this compound.

CDK_Signaling_Pathway CDK Signaling Pathway and this compound Inhibition cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Forms complex pRb pRb CDK2->pRb Phosphorylates E2F E2F pRb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription CyclinB Cyclin B CDK1 CDK1 CyclinB->CDK1 Forms complex Mitosis Mitosis CDK1->Mitosis Promotes This compound This compound This compound->CDK2 This compound->CDK1

Figure 1. CDK Signaling Pathway. This diagram illustrates the roles of CDK1/Cyclin B and CDK2/Cyclin E complexes in driving the G2/M and G1/S transitions, respectively, and the inhibitory effect of this compound on both kinases.

Experimental Validation Workflow

Validating the inhibitory activity of a compound like this compound involves a multi-faceted approach, starting from in vitro biochemical assays to cell-based functional assays. The following diagram outlines a typical experimental workflow for characterizing a CDK inhibitor.

Experimental_Workflow Experimental Workflow for CDK Inhibitor Validation cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Selectivity_Profiling Kinase Selectivity Profiling Kinase_Assay->Selectivity_Profiling Confirm Specificity Proliferation_Assay Cell Proliferation/Viability Assay (e.g., MTS, CellTiter-Glo) Selectivity_Profiling->Proliferation_Assay Validate Cellular Activity Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) Proliferation_Assay->Cell_Cycle_Analysis Investigate Mechanism Western_Blot Western Blotting (Downstream Targets) Cell_Cycle_Analysis->Western_Blot Confirm Target Engagement

Figure 2. CDK Inhibitor Validation Workflow. This diagram outlines the logical progression of experiments, from initial biochemical characterization to in-depth cellular analysis, for validating the efficacy and mechanism of a CDK inhibitor.

Detailed Experimental Protocols

To facilitate the replication and validation of the findings presented, detailed protocols for key experiments are provided below.

Non-Radioactive CDK1/2 Kinase Assay

This protocol describes a luminescent-based assay to determine the in vitro inhibitory activity of compounds against CDK1/Cyclin B and CDK2/Cyclin A.

Materials:

  • Recombinant human CDK1/Cyclin B1 and CDK2/Cyclin A2 enzymes

  • CDK substrate peptide (e.g., a derivative of Histone H1)

  • ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (e.g., this compound, Dinaciclib) dissolved in DMSO

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add 5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.

  • Prepare a master mix containing the kinase assay buffer, ATP, and the CDK substrate peptide.

  • Add 20 µL of the master mix to each well.

  • Initiate the kinase reaction by adding 25 µL of the diluted CDK1/Cyclin B or CDK2/Cyclin A enzyme solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation/Viability Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the anti-proliferative effects of CDK inhibitors.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • 96-well clear-bottom plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of the test compounds in complete medium.

  • Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds or vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution by staining the cellular DNA with propidium iodide (PI).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with test compounds or vehicle for 24-48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with ice-cold PBS.

  • Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate cell cycle analysis software.

Western Blotting for Downstream CDK Targets

This technique is used to assess the phosphorylation status of key downstream targets of CDK1 and CDK2, such as Retinoblastoma protein (pRb), to confirm the mechanism of action of the inhibitor within the cell.

Materials:

  • Treated cell lysates

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated cells and determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative changes in protein phosphorylation.

References

A Head-to-Head Comparison of K00546 with Other Cdc2-like Kinase (CLK) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cdc2-like kinases (CLKs) have emerged as significant therapeutic targets in oncology and other diseases due to their critical role in regulating mRNA splicing. This guide provides a detailed head-to-head comparison of the CLK inhibitor K00546 with other prominent CLK inhibitors, including T025, Rogocekib (CTX-712), TG003, and SM08502 (Cirtuvivint). The comparison focuses on inhibitory potency, kinase selectivity, and cellular activity, supported by available experimental data.

Introduction to CLK Inhibition

The CLK family, comprising CLK1, CLK2, CLK3, and CLK4, are dual-specificity kinases that phosphorylate serine/arginine-rich (SR) proteins.[1] This phosphorylation is a key step in the assembly of the spliceosome and the regulation of alternative splicing.[2] Dysregulation of CLK activity and aberrant splicing are hallmarks of various cancers, making CLK inhibitors a promising class of anti-cancer agents.[3][4] These inhibitors typically function by competing with ATP for the kinase's active site.[4]

In Vitro Inhibitory Potency

The inhibitory potency of this compound and its counterparts against the four human CLK isoforms is summarized below. The data, presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, are compiled from various sources. It is important to note that direct comparison of IC50 values should be approached with caution, as experimental conditions such as ATP concentration can influence the results.

InhibitorCLK1 (nM)CLK2 (nM)CLK3 (nM)CLK4 (nM)Other Notable Targets (nM)
This compound 8.9 (IC50)[5]-29.2 (IC50)[5]-CDK1/cyclin B (0.6), CDK2/cyclin A (0.5)[5]
T025 4.8 (Kd)[6]0.096 (Kd)[6]6.5 (Kd)[6]0.61 (Kd)[6]DYRK1A (0.074), DYRK1B (1.5)[7]
Rogocekib (CTX-712) 0.69 (IC50)[8]0.46 (IC50)[8]3.4 (IC50)[8]8.1 (IC50)[8]DYRK1A (1.1), DYRK1B (1.3)[8]
TG003 20 (IC50)[9]200 (IC50)[9]>10,000 (IC50)[9]15 (IC50)[9]DYRK1A (24), DYRK1B (34), CK1 isoforms (330-1500)[9][10]
SM08502 (Cirtuvivint) 8 (IC50)2 (IC50)22 (IC50)1 (IC50)DYRK1A/1B (2-13)

Kinase Selectivity Profile

A critical aspect of a kinase inhibitor's utility is its selectivity. Off-target effects can lead to toxicity and confound experimental results. Kinome scan data, where available, provides a broader view of an inhibitor's selectivity.

This compound is a potent inhibitor of CDK1 and CDK2, with IC50 values in the sub-nanomolar range, indicating that it is a multi-kinase inhibitor rather than a highly selective CLK inhibitor.[5]

T025 has been identified as a highly selective inhibitor of CLKs and DYRK1 family proteins based on KINOMEScan evaluation. It exhibited greater than 300-fold enhanced selectivity for these kinases over other kinases tested.

Rogocekib (CTX-712) is described as a selective and potent CLK inhibitor. In a KinomeScan panel of 468 kinases at a concentration of 100 nM, only 10 kinases showed greater than 65% inhibition.[8]

TG003 shows potent inhibition of CLK1 and CLK4, with weaker activity against CLK2 and no significant inhibition of CLK3.[9] It also inhibits DYRK1A and DYRK1B, as well as members of the Casein Kinase 1 (CK1) family with IC50 values in the sub-micromolar to low micromolar range.[9][10]

SM08502 (Cirtuvivint) is a potent, ATP-competitive inhibitor of CLK1-4 and DYRK1-4. It shows activity against a minimal number of other kinases in the CMGC family and the broader kinome.[11][12]

Cellular Activity

The ultimate measure of a CLK inhibitor's effectiveness is its ability to modulate splicing and induce a desired biological response in a cellular context.

This compound: While potent against isolated kinases, its cellular effects are likely a composite of CLK and CDK inhibition.

T025 has been shown to reduce CLK-dependent phosphorylation in cells, leading to exon skipping. It exhibits anti-proliferative activity in the 30-300 nM range in various cancer cell lines and has demonstrated anti-tumor efficacy in a MYC-driven breast tumor allograft model.[6]

Rogocekib (CTX-712) effectively reduces the phosphorylation of SR proteins in a dose-dependent manner in cellular assays.[8] It has shown potent in vitro cell growth suppression and in vivo antitumor activity in a lung cancer xenograft model.[8]

TG003 has been demonstrated to suppress the phosphorylation of SR proteins in cells, leading to the modulation of alternative splicing.[9]

SM08502 (Cirtuvivint) has been shown to inhibit the phosphorylation of SR proteins and disrupt spliceosome activity in cancer cells. This leads to the inhibition of Wnt pathway-related gene expression and has demonstrated anti-tumor activity in gastrointestinal tumor xenograft models.[13]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the central role of CLKs in the regulation of pre-mRNA splicing and a general workflow for evaluating CLK inhibitors.

CLK_Signaling_Pathway CLK-Mediated Splicing Regulation cluster_nucleus Nucleus cluster_inhibitors Inhibitors pre_mRNA pre-mRNA Spliceosome Spliceosome pre_mRNA->Spliceosome CLKs CLK1/2/3/4 SR_proteins SR Proteins (e.g., SRSF1) CLKs->SR_proteins Phosphorylation p_SR_proteins Phosphorylated SR Proteins p_SR_proteins->Spliceosome Assembly mRNA mature mRNA Spliceosome->mRNA Splicing This compound This compound & other CLK Inhibitors This compound->CLKs

Caption: CLK-mediated phosphorylation of SR proteins is a crucial step for spliceosome assembly and pre-mRNA splicing.

Experimental_Workflow CLK Inhibitor Evaluation Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cellular Assays cluster_in_vivo In Vivo Models Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo™) IC50 Determine IC50/Kd Kinase_Assay->IC50 Kinome_Scan Kinome Scan (Selectivity Profile) Kinase_Assay->Kinome_Scan Cell_Culture Treat Cancer Cell Lines with Inhibitor Kinase_Assay->Cell_Culture Western_Blot Western Blot (p-SR Proteins) Cell_Culture->Western_Blot RT_PCR RT-PCR/RNA-Seq (Alternative Splicing) Cell_Culture->RT_PCR Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo®) Cell_Culture->Viability_Assay Xenograft Xenograft/PDX Models Cell_Culture->Xenograft Efficacy Assess Antitumor Efficacy Xenograft->Efficacy

References

Unveiling the Selectivity of K00546: A Comparative Guide to Kinase Inhibitor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity profile of a kinase inhibitor is paramount. This guide provides a comprehensive comparison of the cross-reactivity of K00546 with other notable kinase inhibitors, supported by experimental data and detailed protocols.

This compound is a potent inhibitor of Cyclin-Dependent Kinases (CDKs) and CDC2-like Kinases (CLKs), playing a crucial role in cell cycle regulation and RNA splicing.[1][2] This guide delves into its off-target effects and provides a comparative analysis against other well-characterized kinase inhibitors to aid in the selection of the most appropriate tool compounds for research and development.

Comparative Kinase Inhibition Profile

To provide a clear overview of the selectivity of this compound, the following table summarizes its inhibitory activity (IC50) against a panel of kinases and compares it with other prominent CDK and kinase inhibitors. It is important to note that the data for this compound and the other inhibitors are compiled from different studies and platforms, which may introduce some variability.

Kinase TargetThis compound IC50 (nM)Flavopiridol IC50 (nM)Palbociclib IC50 (nM)Ribociclib IC50 (nM)Abemaciclib IC50 (nM)
Primary Targets
CDK1/cyclin B0.6[1][2]30>10,000>10,00065
CDK2/cyclin A0.5[1][2]411111015
CDK4/cyclin D1-6911102
CDK6/cyclin D3-180163910
CLK18.9[1][2]----
CLK329.2[1][2]----
Selected Off-Targets
GSK-3β140[2]280[3]>10,000>10,00079
PKA5,200[2]----
Casein Kinase-12,800[2]----
ERK2 (MAPK1)1,000[2]>10,000>10,000>10,0001,460
VEGF-R2 (KDR)32[2]->10,000>10,000590
PDGF-Rβ1,600[2]->10,000>10,000-

Experimental Protocols

The determination of kinase inhibitor potency is critical for understanding its biological activity. A widely used method for this is the in vitro kinase assay, which measures the phosphorylation of a substrate by a specific kinase in the presence of an inhibitor. The following is a detailed protocol for a typical luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which is commonly used for determining IC50 values.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., this compound) dissolved in Dimethyl Sulfoxide (DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white opaque assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the compound stock in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilution).

  • Assay Plate Setup:

    • Add 1 µL of each compound dilution to the wells of a 384-well plate.

    • Include control wells:

      • "No inhibitor" control (1 µL of DMSO) for 0% inhibition.

      • "No enzyme" control (kinase buffer instead of enzyme) for 100% inhibition.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and its specific substrate in kinase assay buffer. The optimal concentrations of the kinase and substrate should be predetermined.

    • Add 2 µL of the kinase/substrate master mix to each well.

    • Prepare an ATP solution in kinase assay buffer at a concentration close to the Km for the specific kinase.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Generation and Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Convert the generated ADP to ATP and measure the light output by adding 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from "no enzyme" control wells) from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway Visualization

This compound primarily targets CDK1 and CDK2, key regulators of the cell cycle. The following diagram, generated using Graphviz, illustrates the central role of these kinases in cell cycle progression.

CellCycle cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase CyclinD_CDK46 Cyclin D CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinD_CDK46->Rb releases E2F E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E CDK2 E2F->CyclinE_CDK2 promotes transcription DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication initiates CyclinA_CDK2 Cyclin A CDK2 CyclinA_CDK2->DNA_Replication maintains CyclinA_CDK1 Cyclin A CDK1 CyclinA_CDK2->CyclinA_CDK1 activates CyclinB_CDK1 Cyclin B CDK1 CyclinA_CDK1->CyclinB_CDK1 prepares for Mitosis Mitosis CyclinB_CDK1->Mitosis drives This compound This compound This compound->CyclinA_CDK2 This compound->CyclinA_CDK1 This compound->CyclinB_CDK1

Caption: Simplified cell cycle pathway showing inhibition points of this compound.

This guide provides a foundational understanding of the cross-reactivity of this compound in comparison to other kinase inhibitors. For further in-depth analysis, it is recommended to consult the primary literature and perform head-to-head comparative studies under identical experimental conditions.

References

K00546: A Potent Pan-CDK Inhibitor in Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer research and drug development, pan-cyclin-dependent kinase (CDK) inhibitors represent a critical class of therapeutics targeting the fundamental machinery of cell cycle progression. Among these, K00546 has emerged as a highly potent inhibitor. This guide provides a comparative analysis of this compound against other well-established pan-CDK inhibitors, presenting key experimental data on their potency and selectivity, detailing the methodologies used for these assessments, and visualizing the underlying biological pathways and experimental workflows.

Potency Comparison of Pan-CDK Inhibitors

The inhibitory potency of this compound and other prominent pan-CDK inhibitors is summarized in the table below. The data, presented as half-maximal inhibitory concentration (IC50) values, indicates that this compound exhibits exceptionally high potency against CDK1 and CDK2, with sub-nanomolar efficacy.

InhibitorCDK1 (IC50, nM)CDK2 (IC50, nM)CDK4 (IC50, nM)CDK5 (IC50, nM)CDK6 (IC50, nM)CDK9 (IC50, nM)Other Targets (IC50, nM)
This compound 0.6[1]0.5[1]----CLK1 (8.9), CLK3 (29.2)[1]
Dinaciclib 3[2][3]1[2][3]-1[2][3]-4[2][3]-
AT7519 210[4]47[4]100[4]18[5]170[4]<10[4]-
Flavopiridol 30170100-6010-

Note: IC50 values for Flavopiridol are approximate ranges gathered from multiple sources.[6][7]

Based on the available data, this compound is demonstrably more potent than Dinaciclib, AT7519, and Flavopiridol in inhibiting CDK1 and CDK2. Its sub-nanomolar IC50 values for these key cell cycle kinases underscore its potential as a powerful research tool and therapeutic candidate.

Experimental Protocols

The determination of IC50 values for CDK inhibitors is typically performed using in vitro kinase assays. The following is a representative protocol for such an assay.

In Vitro CDK Kinase Inhibition Assay

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific CDK/cyclin complex by 50%.

Materials:

  • Recombinant human CDK/cyclin complexes (e.g., CDK1/CycB, CDK2/CycA)

  • Kinase substrate (e.g., Histone H1, Rb protein fragment)

  • [γ-³³P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • Test inhibitor (e.g., this compound) at various concentrations

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • 96-well or 384-well assay plates

  • Filter plates or other means to separate phosphorylated substrate

  • Scintillation counter or luminescence plate reader

Procedure:

  • Assay Plate Preparation: A serial dilution of the test inhibitor is prepared in the kinase reaction buffer and added to the wells of the assay plate. A control with no inhibitor is also included.

  • Kinase Reaction Initiation: The kinase reaction is initiated by adding a mixture of the CDK/cyclin complex, the kinase substrate, and ATP (spiked with [γ-³³P]ATP for radiometric assays) to each well.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow the kinase to phosphorylate the substrate.

  • Reaction Termination: The reaction is stopped by adding a stop solution, such as a high concentration of EDTA or by spotting the reaction mixture onto phosphocellulose filter paper.

  • Detection of Phosphorylation:

    • Radiometric Assay: The filter paper is washed to remove unincorporated [γ-³³P]ATP. The amount of radioactivity incorporated into the substrate is then quantified using a scintillation counter.

    • Luminescent Assay (ADP-Glo™): The ADP-Glo™ reagent is added to convert the ADP generated during the kinase reaction to ATP. Subsequently, the Kinase Detection Reagent is added to produce a luminescent signal that is proportional to the amount of ADP, and thus, the kinase activity. The luminescence is measured using a plate reader.

  • Data Analysis: The kinase activity at each inhibitor concentration is calculated as a percentage of the activity in the no-inhibitor control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the biological context and the experimental process, the following diagrams have been generated.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase cluster_Inhibitors Inhibition G1 G1 CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates CDK46->Rb E2F E2F Rb->E2F Inhibits G1_S_Genes G1/S Phase Genes E2F->G1_S_Genes Activates Transcription S S G1_S_Genes->S CyclinE Cyclin E G1_S_Genes->CyclinE CyclinA Cyclin A S->CyclinA CDK2_E CDK2 CyclinE->CDK2_E Activates CDK2_E->S Promotes S Phase Entry CDK2_A CDK2 CyclinA->CDK2_A Activates DNA_Rep DNA Replication CDK2_A->DNA_Rep Promotes DNA Replication G2 G2 DNA_Rep->G2 CyclinB Cyclin B G2->CyclinB CDK1 CDK1 M Mitosis CDK1->M Promotes Mitosis CyclinB->CDK1 Activates Pan_CDK_Inhibitor Pan-CDK Inhibitor (e.g., this compound) Pan_CDK_Inhibitor->CDK46 Pan_CDK_Inhibitor->CDK2_E Pan_CDK_Inhibitor->CDK2_A Pan_CDK_Inhibitor->CDK1

Caption: CDK Signaling Pathway and Inhibition.

Kinase_Assay_Workflow cluster_detection Detection start Start prep_plate Prepare Assay Plate (Serial Dilution of Inhibitor) start->prep_plate init_reaction Initiate Kinase Reaction (Add CDK/Cyclin, Substrate, ATP) prep_plate->init_reaction incubation Incubate (e.g., 30°C for 30-60 min) init_reaction->incubation stop_reaction Terminate Reaction (Add Stop Solution) incubation->stop_reaction radiometric Radiometric: Wash & Quantify ³³P stop_reaction->radiometric luminescent Luminescent: Add ADP-Glo Reagents stop_reaction->luminescent readout Readout (Scintillation Counter or Luminometer) radiometric->readout luminescent->readout analysis Data Analysis (Calculate % Inhibition, Determine IC50) readout->analysis end End analysis->end

Caption: In Vitro Kinase Inhibition Assay Workflow.

References

A Comparative Analysis of K00546 and Other Alternative Splicing Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of K00546, a potent inhibitor of CDC2-like kinases (CLKs), and its effect on alternative splicing in contrast to other notable splicing modulators. The information is intended to assist researchers in understanding the diverse mechanisms by which small molecules can influence splicing outcomes and to provide a basis for selecting appropriate tools for their specific research needs.

Introduction to Alternative Splicing Modulation

Alternative splicing is a fundamental process that generates a vast diversity of proteins from a limited number of genes. The precise regulation of this process is crucial for normal cellular function, and its dysregulation is implicated in numerous diseases, including cancer and genetic disorders. Small molecule modulators of alternative splicing have emerged as a promising therapeutic strategy and as valuable research tools to dissect the complexities of splicing regulation.

This guide focuses on a comparative analysis of this compound with other well-characterized splicing modulators, highlighting differences in their mechanisms of action, target selectivity, and reported effects on splicing.

Mechanism of Action: A Comparative Overview

Splicing modulators can be broadly categorized based on their molecular targets and mechanisms. Here, we compare the CLK inhibitor this compound with modulators targeting the core spliceosome machinery and those designed to interact directly with the pre-mRNA transcript.

This compound and other CLK Inhibitors: Targeting Splicing Kinases

This compound is a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and CDK2, as well as CDC2-like Kinase 1 (CLK1) and CLK3.[1][2] The effect of this compound on alternative splicing is primarily mediated through its inhibition of CLK family kinases.[3]

Signaling Pathway of CLK-mediated Splicing Regulation:

CLK_Pathway cluster_nucleus Nucleus CLK CLKs (CLK1, CLK2, CLK3, CLK4) SR_proteins_phos SR Proteins (phosphorylated) CLK->SR_proteins_phos phosphorylates SR_proteins_unphos SR Proteins (unphosphorylated) Speckles Nuclear Speckles SR_proteins_phos->Speckles localization Spliceosome Spliceosome SR_proteins_phos->Spliceosome recruitment This compound This compound This compound->CLK inhibits pre_mRNA pre-mRNA Spliceosome->pre_mRNA acts on mRNA mature mRNA pre_mRNA->mRNA splicing

Caption: CLK-mediated regulation of alternative splicing and the inhibitory action of this compound.

CLKs phosphorylate serine/arginine-rich (SR) proteins, which are key splicing factors that recognize specific sequence elements on pre-mRNA and recruit the spliceosome to define exon-intron boundaries.[3] Phosphorylation by CLKs is essential for the release of SR proteins from nuclear speckles and their participation in active splicing. By inhibiting CLKs, this compound prevents the phosphorylation of SR proteins, leading to their sequestration in nuclear speckles and a subsequent alteration of splicing patterns.[4]

Other CLK inhibitors, such as TG003 , exhibit a similar mechanism of action, leading to exon skipping.[3][5] Comparative studies between different CLK inhibitors have shown that while the general mechanism is conserved, the specific exons affected can vary, likely due to differences in their kinase selectivity profiles and off-target effects.[3][6]

SF3B1 Modulators: Directly Targeting the Spliceosome

In contrast to kinase inhibitors, compounds like H3B-8800 directly target a core component of the spliceosome, the SF3b complex.[7][8][9][10][11] H3B-8800 binds to the SF3B1 subunit, modulating its activity and leading to the retention of short, GC-rich introns.[9][10][11] This mechanism is distinct from the general suppression of SR protein activity seen with CLK inhibitors. Notably, H3B-8800 shows preferential lethality in cancer cells harboring mutations in splicing factors like SF3B1.[7][8][9][10]

Workflow for Analyzing SF3B1 Modulator Effects:

SF3B1_Workflow cluster_workflow Experimental Workflow start Cancer Cell Lines (WT vs. SF3B1-mutant) treatment Treat with H3B-8800 (or other SF3B1 modulator) start->treatment rna_extraction RNA Extraction treatment->rna_extraction phenotype Phenotypic Assays (e.g., cell viability, apoptosis) treatment->phenotype rna_seq RNA-Sequencing rna_extraction->rna_seq data_analysis Bioinformatic Analysis (Differential Splicing) rna_seq->data_analysis validation RT-PCR Validation of specific splicing events data_analysis->validation

Caption: A typical experimental workflow to assess the impact of SF3B1 modulators.

SMN2 Splicing Modifiers: RNA-Targeted Intervention

A third class of splicing modulators, exemplified by Risdiplam , is designed to bind directly to specific sequences on a pre-mRNA target.[1][2][12][13] Risdiplam modifies the splicing of the SMN2 gene by binding to two sites on the pre-mRNA, which stabilizes the interaction with the U1 snRNP and promotes the inclusion of exon 7.[2][12][13] This highly targeted approach is distinct from the broader effects of kinase inhibitors and spliceosome modulators.

Quantitative Data Comparison

CompoundClassTarget(s)IC50 / EC50Reported Splicing EffectReference
This compound CLK InhibitorCDK1, CDK2, CLK1, CLK3CDK1: 0.6 nM, CDK2: 0.5 nM, CLK1: 8.9 nM, CLK3: 29.2 nMRegulation of alternative splicing[1][2]
TG003 CLK InhibitorCLK1, CLK4Not specified in provided contextEnhances exon skipping[3][5]
H3B-8800 SF3B1 ModulatorSF3B1Not specified in provided contextPromotes retention of short, GC-rich introns[9][10][11]
Risdiplam SMN2 Splicing ModifierSMN2 pre-mRNANot specified in provided contextPromotes inclusion of SMN2 exon 7[1][12][13]
Cpd-1, Cpd-2, Cpd-3 CLK/SRPK InhibitorsCLKs, SRPKsVaries per compound (low micromolar to nanomolar)Induces alternative splicing of multiple genes including S6K[4][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are generalized protocols for key experiments used to study the effects of splicing modulators.

Cell Culture and Treatment with Splicing Modulators
  • Cell Lines: Select appropriate cell lines for the research question (e.g., cancer cell lines with or without splicing factor mutations, or cells derived from patients with genetic splicing disorders).

  • Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Plate cells at a desired density and allow them to adhere overnight. The following day, treat the cells with the splicing modulator (e.g., this compound, H3B-8800) at a range of concentrations determined by prior dose-response experiments (e.g., GI50 values). A vehicle control (e.g., DMSO) should be run in parallel. The treatment duration will vary depending on the specific assay (e.g., 6-72 hours).

Analysis of Alternative Splicing by RT-PCR
  • RNA Extraction: Following treatment, harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, QIAGEN), according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Life Technologies).

  • PCR Amplification: Design primers flanking the alternative splicing event of interest. Perform PCR using the synthesized cDNA as a template. The PCR program will typically consist of an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • Analysis: Analyze the PCR products by agarose gel electrophoresis. The different splice isoforms will appear as bands of different sizes. The intensity of the bands can be quantified using densitometry software to determine the relative abundance of each isoform. For more precise quantification, quantitative real-time PCR (qRT-PCR) can be employed.[15][16]

Global Splicing Analysis by RNA-Sequencing
  • RNA Isolation and Library Preparation: Extract high-quality total RNA as described above. Prepare RNA-sequencing libraries from the RNA samples using a kit such as the TruSeq RNA Library Prep Kit (Illumina).

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Alignment: Align the reads to a reference genome using a splice-aware aligner (e.g., STAR, HISAT2).

    • Differential Splicing Analysis: Use specialized software (e.g., rMATS, MISO, DEXSeq) to identify and quantify changes in alternative splicing events between different treatment conditions.[17]

Logical Relationship of Splicing Analysis Methods:

Splicing_Analysis_Logic cluster_analysis Splicing Analysis Pipeline rna_seq RNA-Sequencing (Global, Hypothesis-generating) bioinformatics Bioinformatic Analysis (Identification of candidate events) rna_seq->bioinformatics rt_pcr RT-PCR / qRT-PCR (Targeted, Hypothesis-driven validation) bioinformatics->rt_pcr minigene Minigene Assays (Mechanistic studies of specific events) bioinformatics->minigene

Caption: The relationship between different methods for studying alternative splicing.

Conclusion

This compound represents a valuable tool for studying the role of CLK-mediated phosphorylation in the regulation of alternative splicing. Its mechanism of action, centered on the modulation of SR protein activity, provides a clear contrast to splicing modulators that directly target the spliceosome machinery or the pre-mRNA itself. While direct comparative studies are needed to fully elucidate the relative efficacy and specificity of these different classes of compounds, the information presented in this guide offers a framework for understanding their distinct properties and for designing experiments to further explore the complex landscape of alternative splicing modulation. The choice of a particular splicing modulator will ultimately depend on the specific biological question being addressed, with considerations for the target pathway, the desired scope of effect (global vs. targeted), and the genetic context of the experimental system.

References

K00546: A Potent Inhibitor of Cell Proliferation by Targeting Cyclin-Dependent Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for novel anti-cancer therapeutics, the small molecule K00546 has emerged as a potent inhibitor of cell proliferation. This guide provides a comprehensive overview of the anti-proliferative effects of this compound, its mechanism of action, and a comparison with other known anti-proliferative agents, supported by experimental data and detailed protocols for validation.

Comparative Analysis of Anti-Proliferative Activity

This compound demonstrates significant inhibitory activity against key regulators of the cell cycle, primarily Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2). Its potency is highlighted by low nanomolar half-maximal inhibitory concentrations (IC50). While direct comparative studies with other CDK inhibitors are limited, the following table summarizes the known IC50 values for this compound against its primary targets and provides a reference for the activity of other well-established anti-proliferative agents.

CompoundTarget(s)IC50 (nM)Cell Line(s)Reference(s)
This compound CDK1/cyclin B 0.6 Not specified[1][2]
CDK2/cyclin A 0.5 Not specified[1][2]
CLK1 8.9 Not specified[1][2]
CLK3 29.2 Not specified[1][2]
VEGFR2 32 Not specified[1]
GSK-3 140 Not specified[1]
FlavopiridolCDK1, CDK2, CDK4, CDK7, CDK930-100Various[3][4]
RoscovitineCDK1, CDK2, CDK5, CDK7, CDK9200-700Various[5][6]
PalbociclibCDK4, CDK611, 16Various[7]

Mechanism of Action: Inhibition of the Cell Cycle Engine

This compound exerts its anti-proliferative effects by directly targeting the core machinery of the cell cycle. CDKs are a family of protein kinases that, when activated by binding to their cyclin partners, phosphorylate key substrates to drive the progression of the cell through its different phases.

Specifically, CDK1/cyclin B is crucial for the G2/M transition and entry into mitosis, while CDK2/cyclin E and CDK2/cyclin A regulate the G1/S transition and progression through the S phase. By potently inhibiting CDK1 and CDK2, this compound effectively halts the cell cycle, preventing DNA replication and cell division, which ultimately leads to an arrest of proliferation in cancer cells. The inhibition of other kinases such as CLK1, CLK3, VEGFR2, and GSK-3 may also contribute to its overall anti-cancer activity.

The downstream effect of CDK1/2 inhibition is the sustained hypophosphorylated state of the Retinoblastoma protein (Rb). In its active, hypophosphorylated form, Rb binds to and sequesters the E2F family of transcription factors, preventing them from activating the transcription of genes required for DNA synthesis and cell cycle progression.

CDK_Inhibition_Pathway This compound Mechanism of Action cluster_inhibition Inhibition cluster_rb_e2f Rb-E2F Pathway This compound This compound CDK1_CyclinB CDK1/Cyclin B This compound->CDK1_CyclinB inhibits CDK2_CyclinA CDK2/Cyclin A This compound->CDK2_CyclinA inhibits G2M_Transition G2/M Transition CDK1_CyclinB->G2M_Transition promotes Rb Rb CDK1_CyclinB->Rb phosphorylates G1S_Progression S Phase Progression CDK2_CyclinA->G1S_Progression promotes CDK2_CyclinA->Rb phosphorylates E2F E2F Rb->E2F sequesters pRb pRb (Inactive) Gene_Transcription Gene Transcription for DNA Replication & Proliferation E2F->Gene_Transcription Proliferation Cell Proliferation Gene_Transcription->Proliferation leads to

Figure 1. this compound signaling pathway.

Experimental Protocols for Validation

To independently validate the anti-proliferative effects of this compound, researchers can employ the following standardized in vitro assays:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (or other test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

BrdU (Bromodeoxyuridine) Incorporation Assay for DNA Synthesis

This immunoassay directly measures DNA synthesis by detecting the incorporation of the thymidine analog BrdU into the DNA of proliferating cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (or other test compounds)

  • BrdU labeling solution (10 µM)

  • Fixing/denaturing solution

  • Anti-BrdU primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: After 24-48 hours of compound treatment, add 10 µL of BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.

  • Fixation and Denaturation: Remove the medium and add 100 µL of fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Wash the wells with PBS. Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature. Wash again and then add the HRP-conjugated secondary antibody for 30 minutes.

  • Detection: Wash the wells and add 100 µL of TMB substrate. Incubate until a color change is observed.

  • Stop Reaction and Read: Add 100 µL of stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of BrdU incorporation relative to the vehicle control.

Experimental_Workflow Workflow for Validating Anti-Proliferative Effects cluster_assays Anti-Proliferation Assays cluster_mtt MTT Assay cluster_brdu BrdU Assay start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_compound Treat with this compound (and controls) incubate_24h->treat_compound incubate_48_72h Incubate 48-72h treat_compound->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt add_brdu Add BrdU Labeling Reagent incubate_48_72h->add_brdu incubate_4h_mtt Incubate 4h add_mtt->incubate_4h_mtt solubilize Solubilize Formazan incubate_4h_mtt->solubilize read_570nm Read Absorbance at 570nm solubilize->read_570nm analyze_data Analyze Data: - % Viability/Proliferation - Calculate IC50 read_570nm->analyze_data incubate_2_4h_brdu Incubate 2-4h add_brdu->incubate_2_4h_brdu fix_denature Fix and Denature DNA incubate_2_4h_brdu->fix_denature antibodies Add Primary & Secondary Antibodies fix_denature->antibodies detect Add Substrate & Stop Solution antibodies->detect read_450nm Read Absorbance at 450nm detect->read_450nm read_450nm->analyze_data end End analyze_data->end

Figure 2. Experimental workflow.

Conclusion

This compound is a highly potent small molecule inhibitor of CDK1 and CDK2, demonstrating significant promise as an anti-proliferative agent. Its mechanism of action, centered on the induction of cell cycle arrest, provides a strong rationale for its further investigation in pre-clinical and clinical settings for cancer therapy. The experimental protocols provided herein offer a standardized approach for researchers to validate and expand upon these findings.

Disclaimer: This document is intended for research and informational purposes only and does not constitute medical advice.

References

K00546 vs. Dinaciclib: A Comparative Analysis of CDK Inhibition Profiles

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of drugs. This guide provides a detailed comparison of two potent CDK inhibitors, K00546 and Dinaciclib, with a focus on their differential CDK inhibition profiles, supported by experimental data. This objective analysis is intended for researchers, scientists, and professionals in the field of drug development.

At a Glance: Key Differences in CDK Inhibition

This compound and Dinaciclib, while both potent CDK inhibitors, exhibit distinct selectivity profiles. This compound is a highly potent and selective inhibitor of CDK1 and CDK2. In contrast, Dinaciclib is a broader spectrum CDK inhibitor, potently targeting CDK1, CDK2, CDK5, and CDK9. These differences in their primary targets can translate to different mechanisms of action and therapeutic applications.

Quantitative Inhibition Profiles

The inhibitory activity of this compound and Dinaciclib against a panel of cyclin-dependent kinases is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Target KinaseThis compound IC50 (nM)Dinaciclib IC50 (nM)
CDK1/cyclin B0.6[1][2][3]3[4][5]
CDK2/cyclin A0.5[1][2][3]1[4][5]
CDK5/p25-1[4][5]
CDK9/cyclin T1-4[4][5]
CLK18.9[1]-
CLK329.2[1]-

Signaling Pathway and Inhibition Profile

The following diagram illustrates the key cellular pathways regulated by the CDKs targeted by this compound and Dinaciclib, highlighting their distinct inhibition profiles.

cluster_this compound This compound Inhibition Profile cluster_dinaciclib Dinaciclib Inhibition Profile This compound This compound CDK1_B CDK1/CycB This compound->CDK1_B CDK2_A CDK2/CycA This compound->CDK2_A G2_M G2/M Transition CDK1_B->G2_M G1_S G1/S Transition CDK2_A->G1_S Dinaciclib Dinaciclib CDK1_B_D CDK1/CycB Dinaciclib->CDK1_B_D CDK2_A_D CDK2/CycA Dinaciclib->CDK2_A_D CDK5_p25 CDK5/p25 Dinaciclib->CDK5_p25 CDK9_T1 CDK9/CycT1 Dinaciclib->CDK9_T1 G2_M_D G2/M Transition CDK1_B_D->G2_M_D G1_S_D G1/S Transition CDK2_A_D->G1_S_D Neuronal_Functions Neuronal Functions CDK5_p25->Neuronal_Functions Transcription Transcription CDK9_T1->Transcription

Figure 1. Comparative inhibition profiles of this compound and Dinaciclib.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Biochemical Kinase Assay for Dinaciclib

This protocol is based on the methods described in the primary literature for the characterization of Dinaciclib.

Objective: To determine the in vitro inhibitory activity of Dinaciclib against purified CDK enzymes.

Materials:

  • Recombinant human CDK/cyclin complexes (e.g., CDK1/cyclin B, CDK2/cyclin A, CDK5/p25, CDK9/cyclin T1)

  • Histone H1 as a substrate

  • [γ-³³P]ATP

  • Kinase reaction buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • Dinaciclib (serially diluted in DMSO)

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of Dinaciclib in DMSO.

  • In a 96-well plate, add the kinase reaction buffer.

  • Add the diluted Dinaciclib or DMSO (vehicle control) to the wells.

  • Add the recombinant CDK/cyclin enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of Histone H1 and [γ-³³P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and add a scintillation cocktail.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of Dinaciclib relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Representative Biochemical Kinase Assay for this compound

As the specific protocol for this compound was not detailed in the available search results, a representative protocol for a potent CDK1/2 inhibitor is provided below. This protocol is based on standard methodologies used in the field.

Objective: To determine the in vitro inhibitory activity of this compound against CDK1/cyclin B and CDK2/cyclin A.

Materials:

  • Recombinant human CDK1/cyclin B and CDK2/cyclin A enzymes

  • A specific peptide substrate (e.g., a peptide derived from Histone H1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar non-radioactive detection system

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (serially diluted in DMSO)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a white, opaque 96-well plate, add the kinase reaction buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Add the recombinant CDK/cyclin enzyme to each well.

  • Add the peptide substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit. This typically involves adding an ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent.

  • Measure the luminescence in each well using a luminometer. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Conclusion

This compound and Dinaciclib are both highly potent inhibitors of key cell cycle CDKs. However, their distinct selectivity profiles suggest different therapeutic potentials. This compound's high potency and selectivity for CDK1 and CDK2 make it a candidate for therapies targeting cell cycle progression with high precision. Dinaciclib's broader spectrum, which includes the transcriptional kinase CDK9 and the neuronally-implicated CDK5, suggests its potential in a wider range of cancers and possibly other diseases. The choice between these inhibitors for research or therapeutic development will depend on the specific cellular context and the desired biological outcome. The provided experimental protocols offer a foundation for further comparative studies and the exploration of these and other CDK inhibitors.

References

Benchmarking K00546: A Comparative Guide to Cell Cycle Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cell cycle research and oncology drug development, the identification of potent and selective kinase inhibitors is paramount. This guide provides a detailed comparison of the investigational molecule K00546 against three well-established, FDA-approved cell cycle inhibitors: Palbociclib, Ribociclib, and Abemaciclib. These approved drugs primarily target Cyclin-Dependent Kinase 4 and 6 (CDK4/6), key regulators of the G1 phase of the cell cycle. In contrast, this compound exhibits potent inhibitory activity against CDK1 and CDK2, suggesting a different, yet crucial, role in cell cycle control.

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of these compounds, including their mechanism of action, quantitative performance data, and detailed experimental protocols.

Mechanism of Action and Target Specificity

This compound is a potent inhibitor of CDK1 and CDK2, with IC50 values of 0.6 nM and 0.5 nM for CDK1/cyclin B and CDK2/cyclin A, respectively[1][2]. It also demonstrates inhibitory activity against CDC2-like kinase 1 (CLK1) and CLK3 with IC50 values of 8.9 nM and 29.2 nM, respectively[1][2]. The mechanism of this compound involves binding to the ATP-binding site of these kinases[1][2]. Its high potency against CDK1 and CDK2 suggests its potential to arrest the cell cycle at the G1/S and G2/M transitions.

Palbociclib (Ibrance®) is a highly selective inhibitor of CDK4 and CDK6, with IC50 values of 11 nM and 16 nM, respectively[3]. It exhibits minimal activity against other kinases, including CDK1 and CDK2[3]. By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby blocking cell cycle progression from the G1 to the S phase[4].

Ribociclib (Kisqali®) is another selective inhibitor of CDK4 and CDK6, with IC50 values of 10 nM and 39 nM, respectively[5][6]. Similar to Palbociclib, it is significantly less potent against other CDKs, such as the CDK1/cyclin B complex[6]. Its mechanism of action also centers on the inhibition of Rb phosphorylation, leading to G1 arrest[7].

Abemaciclib (Verzenio®) is a potent inhibitor of CDK4 and CDK6, with IC50 values of 2 nM for CDK4/cyclin D1 and 10 nM for CDK6/cyclin D1[8]. Compared to Palbociclib and Ribociclib, Abemaciclib shows a higher selectivity for CDK4[8][9]. While its primary targets are CDK4 and CDK6, it has been shown to inhibit other kinases, including CDK1 and CDK2, at higher concentrations[9][10].

Quantitative Performance Comparison

The following table summarizes the available half-maximal inhibitory concentration (IC50) data for this compound and the approved CDK4/6 inhibitors. It is important to note that these values are often determined in different studies and under varying experimental conditions, which can influence the results. A direct head-to-head comparison in the same assay would provide the most accurate assessment of relative potency.

InhibitorTargetIC50 (nM)Reference(s)
This compound CDK1/cyclin B0.6[1][2]
CDK2/cyclin A0.5[1][2]
CLK18.9[1][2]
CLK329.2[1][2]
Palbociclib CDK411[3]
CDK616[3]
Ribociclib CDK410[5][6]
CDK639[5][6]
Abemaciclib CDK4/cyclin D12[8]
CDK6/cyclin D110[8]

Signaling Pathway and Experimental Workflow

To visualize the targeted signaling pathway and a typical experimental workflow for benchmarking these inhibitors, the following diagrams are provided in the DOT language for Graphviz.

CDK_Inhibitor_Pathway Simplified Cell Cycle Regulation and Points of Inhibition cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase Growth_Factors Growth Factors Receptors Receptors Signal_Transduction Signal Transduction Receptors->Signal_Transduction CyclinD_CDK46 Cyclin D-CDK4/6 Signal_Transduction->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb p E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates Palbociclib Palbociclib Ribociclib Abemaciclib Palbociclib->CyclinD_CDK46 DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication CyclinA_CDK2 Cyclin A-CDK2 K00546_S This compound K00546_S->CyclinE_CDK2 CyclinB_CDK1 Cyclin B-CDK1 Mitosis Mitosis CyclinB_CDK1->Mitosis K00546_G2M This compound K00546_G2M->CyclinA_CDK2 K00546_G2M->CyclinB_CDK1

Caption: Points of intervention for this compound and CDK4/6 inhibitors in the cell cycle.

Experimental_Workflow Benchmarking Workflow for Cell Cycle Inhibitors Compound_Treatment 2. Compound Treatment (this compound vs. Known Inhibitors) Biochemical_Assay 3a. Biochemical Assay (Kinase Activity) Compound_Treatment->Biochemical_Assay Cell_Based_Assay 3b. Cell-Based Assay (Proliferation/Viability) Compound_Treatment->Cell_Based_Assay Cell_Cycle_Analysis 3c. Cell Cycle Analysis (Flow Cytometry) Compound_Treatment->Cell_Cycle_Analysis IC50_Determination 4a. IC50 Determination Biochemical_Assay->IC50_Determination Proliferation_Curve 4b. Proliferation Curve Cell_Based_Assay->Proliferation_Curve Cell_Cycle_Distribution 4c. Cell Cycle Distribution Cell_Cycle_Analysis->Cell_Cycle_Distribution Data_Analysis 5. Comparative Data Analysis IC50_Determination->Data_Analysis Proliferation_Curve->Data_Analysis Cell_Cycle_Distribution->Data_Analysis

Caption: A generalized workflow for comparing the efficacy of cell cycle inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are outlines for key assays used in the characterization of cell cycle inhibitors.

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro potency of an inhibitor against a specific CDK/cyclin complex.

Materials:

  • Recombinant human CDK/cyclin complexes (e.g., CDK1/cyclin B, CDK2/cyclin A, CDK4/cyclin D1, CDK6/cyclin D1)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Substrate (e.g., Histone H1 for CDK1/2, Rb protein fragment for CDK4/6)

  • ATP (radiolabeled or non-radiolabeled, depending on the detection method)

  • Test inhibitor (this compound or comparators) at various concentrations

  • Assay plates (e.g., 96-well or 384-well)

  • Detection reagents (e.g., for luminescence, fluorescence, or radioactivity)

Procedure:

  • Prepare serial dilutions of the test inhibitor in an appropriate solvent (e.g., DMSO).

  • In the assay plate, add the kinase buffer, the specific CDK/cyclin complex, and the substrate.

  • Add the diluted inhibitor to the wells. Include control wells with no inhibitor (positive control) and wells with no enzyme (negative control).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding a stop solution).

  • Detect the kinase activity. This can be done by measuring the amount of phosphorylated substrate using various methods such as:

    • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which correlates with kinase activity.

    • Fluorescence-based assay (e.g., TR-FRET): Using a fluorescently labeled antibody that specifically recognizes the phosphorylated substrate.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of an inhibitor on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test inhibitor

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., ice-cold 70% ethanol)

  • Staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide or DAPI) and RNase A.

Procedure:

  • Seed the cells in culture plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the test inhibitor or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by slowly adding ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in the DNA staining solution and incubate in the dark at room temperature for 30 minutes. The RNase A is included to ensure that only DNA is stained.

  • Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the DNA content.

  • Gate the cell population to exclude doublets and debris.

  • Generate a histogram of DNA content. Cells in the G1 phase will have 2N DNA content, cells in the G2/M phase will have 4N DNA content, and cells in the S phase will have a DNA content between 2N and 4N.

  • Quantify the percentage of cells in each phase of the cell cycle using cell cycle analysis software.

  • Compare the cell cycle distribution of inhibitor-treated cells to the control to determine the phase of cell cycle arrest.

Conclusion

This compound presents a distinct profile as a potent CDK1/2 inhibitor, contrasting with the established CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib. While the latter group has demonstrated significant clinical success in hormone receptor-positive breast cancer by inducing G1 arrest, the potent activity of this compound against the key drivers of G1/S and G2/M transitions suggests its potential utility in other cancer contexts or in overcoming resistance to CDK4/6 inhibition. The provided data and protocols offer a foundational framework for researchers to conduct their own comparative studies, further elucidating the therapeutic potential of this compound and other novel cell cycle inhibitors. Future head-to-head studies under standardized conditions will be invaluable in precisely defining the relative potency and selectivity of these compounds.

References

Comparative Analysis of K00546 Toxicity Profiles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the available toxicity information for the kinase inhibitor K00546 and selected alternative compounds, Roscovitine and KH-CB19. Due to a lack of publicly available experimental toxicity data for this compound, this comparison relies on predicted data for this compound and published experimental data for the alternatives.

This guide summarizes the known kinase inhibitory profiles and presents a comparative overview of cytotoxicity, genotoxicity, and other potential toxicities. Detailed experimental protocols for key toxicological assays are provided to facilitate the generation of further comparative data.

Executive Summary

This compound is a potent inhibitor of Cyclin-Dependent Kinases (CDKs) 1 and 2, and Cdc2-like Kinases (CLKs) 1 and 3. While its efficacy in targeting these kinases is well-documented, a comprehensive experimental toxicity profile is not publicly available. This guide juxtaposes the predicted toxicity of this compound with the experimentally determined toxicities of two other kinase inhibitors: Roscovitine, a well-studied pan-CDK inhibitor, and KH-CB19, a selective CLK inhibitor. This comparison aims to provide a framework for the potential toxicological liabilities of this compound and to highlight the necessary experimental investigations.

Data Presentation

The following tables summarize the available quantitative data for this compound and the comparator compounds.

Table 1: Kinase Inhibitory Profile

CompoundTarget KinaseIC50 (nM)
This compound CDK1/cyclin B0.6[1]
CDK2/cyclin A0.5[1]
CLK18.9[1]
CLK329.2[1]
Roscovitine CDK1 (cdc2)/cyclin B650[2]
CDK2/cyclin A700[2]
CDK2/cyclin E700[2]
CDK5/p35200[2]
KH-CB19 CLK119.7[3][4]
CLK3530[3][4]

Table 2: Comparative Toxicity Profile

Toxicity EndpointThis compoundRoscovitineKH-CB19
Cytotoxicity No experimental data available.Average IC50 for cell cycle arrest in cancer cell lines: ~15 µM[5].IC50 > 100 µM in mouse HT-22 cells[3][4].
Genotoxicity (Ames Test) Predicted: Non-mutagenic.No experimental data found.No experimental data found.
Genotoxicity (In Vitro Micronucleus Assay) No experimental data available.No experimental data found.No experimental data found.
Hepatotoxicity No experimental data available.Attenuates liver inflammation and fibrosis in mouse models. Clinical trials reported reversible abnormal liver function[5].No experimental data available.
Cardiotoxicity (hERG Inhibition) Predicted: Weak inhibitor/Non-inhibitor.No experimental data found.No experimental data found.
Other Reported Toxicities Not applicable.Clinical trial dose-limiting toxicities: fatigue, skin rash, hyponatremia, hypokalemia, emesis. Myelosuppressive potential[5][6].No experimental data available.

Experimental Protocols

To facilitate the experimental toxicological evaluation of this compound and enable direct comparison with other kinase inhibitors, detailed methodologies for key assays are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is adapted for the assessment of cytotoxicity of small molecule kinase inhibitors in adherent cancer cell lines.

a. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.

b. Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound and comparator compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

c. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Genotoxicity - Bacterial Reverse Mutation Assay (Ames Test)

This protocol provides a general procedure for the Ames test to evaluate the mutagenic potential of a chemical compound.

a. Principle: The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (his-). The assay measures the ability of a test compound to induce reverse mutations, restoring the functional gene for histidine synthesis and allowing the bacteria to grow on a histidine-deficient medium.

b. Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • Minimal glucose agar plates

  • Top agar

  • Histidine/Biotin solution

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive controls (e.g., sodium azide for TA100 and TA1535, 2-nitrofluorene for TA98)

  • S9 fraction (for metabolic activation) and cofactor solution

c. Procedure:

  • Strain Preparation: Grow overnight cultures of the S. typhimurium tester strains.

  • Plate Incorporation Method:

    • To a tube containing molten top agar, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer (for the non-activation test).

    • Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Genotoxicity - In Vitro Micronucleus Assay

This protocol describes the in vitro micronucleus assay to detect chromosomal damage.

a. Principle: The in vitro micronucleus test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

b. Materials:

  • Mammalian cell line (e.g., CHO, V79, L5178Y, or human lymphocytes)

  • Complete cell culture medium

  • Test compound (this compound)

  • Positive controls (e.g., mitomycin C, colchicine)

  • Cytochalasin B (to block cytokinesis)

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • DNA stain (e.g., Giemsa, DAPI)

  • Microscope slides

c. Procedure:

  • Cell Treatment: Expose cell cultures to various concentrations of the test compound, a negative control, and a positive control for a defined period (e.g., 3-6 hours with S9 activation, or 24 hours without).

  • Cytokinesis Block: After treatment, wash the cells and add fresh medium containing cytochalasin B to accumulate binucleated cells.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation.

  • Slide Preparation: Treat the cells with a hypotonic solution, fix them, and drop them onto microscope slides.

  • Staining: Stain the slides with a DNA-specific stain.

  • Scoring: Score at least 1000 binucleated cells per concentration for the presence of micronuclei under a microscope.

  • Data Analysis: A compound is considered genotoxic if it causes a significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the toxicity assessment of this compound.

G cluster_0 Cell Cycle Progression cluster_1 CDK/Cyclin Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK46_CyclinD CDK4/6-Cyclin D CDK46_CyclinD->G1 G1 Progression CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->G1 G1/S Transition CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S S Phase Progression CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->G2 G2/M Transition This compound This compound This compound->CDK2_CyclinE Inhibition This compound->CDK2_CyclinA Inhibition This compound->CDK1_CyclinB Inhibition Roscovitine Roscovitine Roscovitine->CDK2_CyclinE Inhibition Roscovitine->CDK2_CyclinA Inhibition Roscovitine->CDK1_CyclinB Inhibition

Caption: this compound and Roscovitine inhibit key CDK/cyclin complexes regulating cell cycle progression.

G cluster_0 Alternative Splicing Regulation CLKs CLK1, CLK3 SR_proteins SR Proteins CLKs->SR_proteins Phosphorylation pre_mRNA pre-mRNA SR_proteins->pre_mRNA Splicing Regulation mRNA Mature mRNA pre_mRNA->mRNA This compound This compound This compound->CLKs Inhibition KH_CB19 KH-CB19 KH_CB19->CLKs Inhibition

Caption: this compound and KH-CB19 inhibit CLK-mediated phosphorylation of SR proteins, affecting alternative splicing.

G cluster_0 In Vitro Toxicity Testing Workflow Compound Test Compound (e.g., this compound) Cytotoxicity Cytotoxicity Assays (e.g., MTT, MTS) Compound->Cytotoxicity Genotoxicity Genotoxicity Assays (e.g., Ames, Micronucleus) Compound->Genotoxicity Organ_Toxicity Organ-Specific Toxicity (e.g., Hepatotoxicity, Cardiotoxicity) Compound->Organ_Toxicity Data_Analysis Data Analysis & IC50/EC50 Determination Cytotoxicity->Data_Analysis Genotoxicity->Data_Analysis Organ_Toxicity->Data_Analysis Risk_Assessment Toxicological Risk Assessment Data_Analysis->Risk_Assessment

Caption: A general workflow for the in vitro toxicological assessment of a test compound.

References

Confirming K00546's Mechanism of Action with Genetic Knockdowns: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the small molecule inhibitor K00546 and genetic knockdown approaches to validate its mechanism of action. This compound is a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1), Cyclin-Dependent Kinase 2 (CDK2), CDC-like Kinase 1 (CLK1), and CDC-like Kinase 3 (CLK3)[1][2]. Understanding the on-target effects of a compound is crucial for drug development, and comparing its phenotypic consequences to those of genetically ablating its targets is a gold-standard validation strategy.

This compound Signaling Pathway and Points of Intervention

This compound exerts its effects by inhibiting key kinases involved in cell cycle regulation and pre-mRNA splicing. The following diagram illustrates the simplified signaling pathways and indicates the points of inhibition by this compound.

This compound Signaling Pathway Inhibition cluster_cell_cycle Cell Cycle Progression cluster_splicing pre-mRNA Splicing CDK1_CyclinB CDK1/Cyclin B G2_M G2/M Transition CDK1_CyclinB->G2_M CDK2_CyclinE CDK2/Cyclin E G1_S G1/S Transition CDK2_CyclinE->G1_S CDK2_CyclinA CDK2/Cyclin A S_Phase S Phase Progression CDK2_CyclinA->S_Phase CLK1 CLK1 SR_proteins SR Proteins CLK1->SR_proteins CLK3 CLK3 CLK3->SR_proteins Splicing Alternative Splicing SR_proteins->Splicing This compound This compound This compound->CDK1_CyclinB inhibition This compound->CDK2_CyclinE inhibition This compound->CDK2_CyclinA inhibition This compound->CLK1 inhibition This compound->CLK3 inhibition

Caption: Simplified signaling pathways showing this compound inhibition of CDK1/2 and CLK1/3.

Comparative Analysis: this compound vs. Genetic Knockdown

To validate that the cellular effects of this compound are due to its inhibition of CDK1, CDK2, CLK1, and CLK3, a direct comparison with the phenotypes induced by the genetic knockdown of these targets is essential. The following table summarizes expected comparative data based on published studies of individual kinase knockdowns.

Treatment/Target Cell Viability (IC50 / % reduction) Cell Cycle Arrest Apoptosis Induction Key Downstream Effects
This compound Potent inhibitor with low nM IC50 values for CDK1/2 and CLK1/3[1].Expected G2/M and G1/S arrest.Expected induction of apoptosis.Inhibition of substrate phosphorylation by CDK1/2 and CLK1/3.
CDK1 siRNA Reduction in cell viability, sensitizes cells to DNA damage[3].G2/M arrest[3].Can induce apoptosis, particularly in embryonic stem cells.Decreased phosphorylation of CDK1 substrates.
CDK2 siRNA Moderate reduction in cell viability, can increase resistance to certain chemotherapies[4].G1/S arrest[5].Induces apoptosis in some cancer cell lines, such as diffuse large B-cell lymphomas[4][6].Decreased phosphorylation of Rb and other CDK2 substrates[6].
CLK1 siRNA Reduction in cell proliferation[7].Not a primary cell cycle regulator.Induces apoptosis[7].Altered alternative splicing of key genes[7].
CLK3 siRNA Expected to reduce cell viability.Not a primary cell cycle regulator.Expected to induce apoptosis.Altered alternative splicing.

Experimental Workflow for Target Validation

The following diagram outlines a typical experimental workflow to compare the effects of this compound with genetic knockdowns of its targets.

Target Validation Workflow: this compound vs. Genetic Knockdown cluster_setup Experimental Setup cluster_assays Phenotypic and Molecular Assays cluster_analysis Data Analysis and Comparison Cell_Culture Cell Line Culture Treatment_Groups Treatment Groups: - Vehicle Control - this compound - Scrambled siRNA - CDK1 siRNA - CDK2 siRNA - CLK1 siRNA - CLK3 siRNA Cell_Culture->Treatment_Groups Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment_Groups->Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment_Groups->Cell_Cycle Western_Blot Western Blot Analysis (Target knockdown, downstream signaling) Treatment_Groups->Western_Blot Comparison Compare Phenotypes: This compound vs. Knockdowns Viability->Comparison Cell_Cycle->Comparison Apoptosis Apoptosis Assay (e.g., Annexin V, Caspase activity) Apoptosis->Comparison Western_Blot->Comparison Conclusion Confirm Mechanism of Action Comparison->Conclusion Treatment_groups Treatment_groups Treatment_groups->Apoptosis

Caption: A typical workflow for comparing this compound effects with genetic knockdowns.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture and Treatment
  • Cell Lines: Select appropriate cancer cell lines known to be sensitive to cell cycle or splicing inhibitors.

  • Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in fresh culture medium.

  • siRNA Transfection:

    • One day before transfection, seed cells in 6-well plates to achieve 30-50% confluency at the time of transfection.

    • On the day of transfection, dilute siRNAs (targeting CDK1, CDK2, CLK1, CLK3, and a non-targeting control) and a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's protocol.

    • Incubate the siRNA-lipid complexes for 10-20 minutes at room temperature.

    • Add the complexes to the cells and incubate for 48-72 hours before proceeding with downstream assays.

Western Blot Analysis
  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against CDK1, CDK2, CLK1, CLK3, phospho-Rb, cleaved PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound or transfect with siRNAs as described above.

  • MTT Addition: After 48-72 hours of treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value for this compound.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Harvesting: Harvest and wash the cells as described for cell cycle analysis.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

References

K00546 vs. 3-Anilino-4-Arylmaleimides: A Comparative Guide to Kinase Inhibitors Targeting the SLK ATP-Binding Site

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of K00546 and the 3-anilino-4-arylmaleimide series of compounds as kinase inhibitors that interact with the ATP-binding site of STE20-like kinase (SLK). While both classes of compounds have been identified as potent kinase inhibitors, this guide will highlight their distinct characteristics, based on available experimental data, to inform research and drug development decisions.

Introduction to SLK and its Inhibitors

STE20-like kinase (SLK) is a serine/threonine kinase involved in a variety of critical cellular processes, including apoptosis, cell cycle progression, cytoskeletal remodeling, and cell migration. Its dysregulation has been implicated in developmental processes and disease, making it an attractive target for therapeutic intervention.

This compound is a potent inhibitor of cyclin-dependent kinases (CDKs) and CDC2-like kinases (CLKs) that has been shown to bind to the ATP-binding site of SLK.[1][2] It forms hydrogen bonds with the hinge residues E109 and C111 of SLK.[1][3] In contrast, the 3-anilino-4-arylmaleimide scaffold represents a class of dual inhibitors targeting both SLK and the closely related serine/threonine kinase 10 (STK10).[4][5]

Quantitative Comparison of Inhibitor Potency

Table 1: Potency of this compound Against Various Kinases

Target KinaseIC50 (nM)
CDK1/cyclin B0.6[1][2]
CDK2/cyclin A0.5[1][2]
CLK18.9[1][2]
CLK329.2[1][2]
VEGF-R232[2]
GSK-3140[2]

Note: Specific IC50 value for this compound against SLK is not available in the provided search results.

Table 2: Potency of Selected 3-Anilino-4-Arylmaleimide Analogs Against SLK and STK10

CompoundSLK Ki (nM)STK10 Ki (nM)
1 770-
2 8.573
3 60480
4 28310
5 120950
6 4003500
7 7404100
8 69560

Data from ligand binding displacement assays.[4]

Kinase Selectivity Profile

This compound demonstrates high potency against CDKs and CLKs, suggesting a broader selectivity profile that extends beyond the SLK kinase. Its inhibitory activity against other kinases such as VEGF-R2 and GSK-3 further underscores its multi-kinase targeting nature.[1][2]

The 3-anilino-4-arylmaleimide series was developed with a focus on dual inhibition of SLK and STK10. While some analogs show good selectivity over other kinases, the primary characteristic of this series is its potent activity against both SLK and STK10.[4]

Experimental Protocols

In Vitro SLK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a common method for measuring the in vitro inhibition of SLK kinase activity.

Materials:

  • Recombinant SLK enzyme

  • SLK Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[6]

  • Substrate (e.g., Histone H3)[6]

  • ATP

  • Test inhibitors (this compound or 3-anilino-4-arylmaleimide analogs) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor dilution (or 5% DMSO for control).

  • Enzyme Addition: Add 2 µL of diluted SLK enzyme to each well.

  • Substrate/ATP Mix: Add 2 µL of a mixture containing the substrate and ATP to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[6]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[6]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[6]

  • Data Acquisition: Record the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

SLK Signaling in Cell Migration

SLK plays a crucial role in regulating cell migration through its effects on the cytoskeleton and focal adhesion dynamics. The following diagram illustrates a simplified model of the SLK signaling pathway in this process.

SLK_Migration_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ECM ECM Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK Activation Src Src FAK->Src Activation MAPK MAPK Pathway Src->MAPK Activation SLK SLK MAPK->SLK Activation Paxillin Paxillin SLK->Paxillin Phosphorylation Actin Actin Stress Fibers SLK->Actin Disassembly FocalAdhesion Focal Adhesion Turnover Paxillin->FocalAdhesion Actin->FocalAdhesion Kinase_Inhibition_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) start->prepare_reagents plate_inhibitor Plate Inhibitor Dilutions prepare_reagents->plate_inhibitor add_enzyme Add Kinase Enzyme plate_inhibitor->add_enzyme add_substrate_atp Initiate Reaction (Add Substrate + ATP) add_enzyme->add_substrate_atp incubate Incubate at RT add_substrate_atp->incubate stop_reaction Stop Reaction & Deplete ATP incubate->stop_reaction detect_signal Detect Signal (Luminescence) stop_reaction->detect_signal analyze_data Analyze Data (Calculate IC50) detect_signal->analyze_data end End analyze_data->end

References

A Comparative Review of K00546 and Next-Generation CDK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a pivotal class of drugs that target the fundamental machinery of cell cycle progression. This guide provides a comparative analysis of the potent CDK inhibitor K00546 and the evolving class of next-generation CDK inhibitors, offering insights for researchers, scientists, and drug development professionals. The focus is on their target specificity, preclinical efficacy, and the experimental methodologies used for their evaluation.

Introduction to CDK Inhibition

Cyclin-dependent kinases are a family of serine/threonine kinases that, when complexed with their cyclin partners, orchestrate the orderly progression of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. Early CDK inhibitors, often termed "pan-CDK inhibitors," targeted a broad range of CDKs but were frequently hampered by toxicity due to their lack of selectivity. This has spurred the development of next-generation inhibitors with more refined target profiles, aiming for improved therapeutic windows and the ability to overcome resistance.

This compound represents a potent, albeit less selective, inhibitor targeting primarily CDK1 and CDK2. In contrast, next-generation CDK inhibitors are characterized by their high selectivity for specific CDKs, such as CDK4, CDK6, or CDK2, reflecting a more nuanced understanding of the roles of individual CDKs in different cancer types.

Comparative Data on Inhibitor Potency and Selectivity

The following tables summarize the available quantitative data for this compound and a selection of next-generation CDK inhibitors. It is important to note that IC50 and Ki values can vary between different assay formats and conditions.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC50 / Ki (nM)Notes
CDK2/cyclin A 0.5 Potent inhibition of a key G1/S phase kinase.
CDK1/cyclin B 0.6 Potent inhibition of the primary mitotic kinase.
CLK18.9Inhibition of a dual-specificity kinase.
CLK329.2Inhibition of a dual-specificity kinase.
VEGF-R232Off-target activity on a key angiogenesis receptor.
GSK-3140Off-target activity.
PDGF-Rβ1600Off-target activity at higher concentrations.
PKA5200Off-target activity at higher concentrations.
Casein Kinase-12800Off-target activity at higher concentrations.
MAP Kinase (ERK-2)1000Off-target activity at higher concentrations.
Calmodulin Kinase8900Off-target activity at higher concentrations.

Data sourced from MedchemExpress and DrugBank Online.[1][2][3][4]

Table 2: In Vitro Kinase Inhibitory Activity of Next-Generation CDK Inhibitors

InhibitorPrimary Target(s)IC50 / Ki (nM)Selectivity Notes
PF-07220060 CDK4/cyclin D10.6 (Ki)Highly selective for CDK4 over CDK6 (Ki = 13.9 nM).[5][6] Designed to reduce hematological toxicities associated with dual CDK4/6 inhibition.[7]
BLU-222 CDK2/cyclin E12.6 (IC50)Highly selective for CDK2, with over 90-fold selectivity against CDK1/cyclin B and over 100-fold against CDK4/cyclin D1 and CDK6/cyclin D3.[8][9]
PF-07104091 CDK21.16 (Ki)Potent and selective CDK2 inhibitor.[1]

Data sourced from Cayman Chemical, BioWorld, and Selleck Chemicals.[1][5][6][8][9]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for these CDK inhibitors is the induction of cell cycle arrest. This compound, by potently inhibiting CDK1 and CDK2, can block cells at both the G1/S and G2/M transitions. Next-generation inhibitors, with their specific targets, induce a more precise cell cycle arrest. For instance, CDK4/6 inhibitors prevent the phosphorylation of the retinoblastoma protein (Rb), thereby maintaining its suppression of E2F transcription factors and causing a G1 arrest. Selective CDK2 inhibitors are being developed to target cancers with cyclin E amplification and to overcome resistance to CDK4/6 inhibitors.

CDK_Inhibitor_Pathways cluster_extracellular Extracellular Signals cluster_cell_cycle Cell Cycle Progression cluster_inhibitors Growth Factors Growth Factors Cyclin D-CDK4/6 Cyclin D-CDK4/6 Growth Factors->Cyclin D-CDK4/6 activate pRb pRb Cyclin D-CDK4/6->pRb phosphorylates E2F E2F pRb->E2F inhibits Cyclin E Cyclin E E2F->Cyclin E promotes transcription Cyclin E-CDK2 Cyclin E-CDK2 Cyclin E-CDK2->pRb hyper-phosphorylates S-Phase Entry S-Phase Entry Cyclin E-CDK2->S-Phase Entry promotes Cyclin A-CDK2 Cyclin A-CDK2 S-Phase Progression S-Phase Progression Cyclin A-CDK2->S-Phase Progression Cyclin A/B-CDK1 Cyclin A/B-CDK1 Mitosis Mitosis Cyclin A/B-CDK1->Mitosis This compound This compound This compound->Cyclin E-CDK2 This compound->Cyclin A/B-CDK1 Next-Gen CDK4i (e.g., PF-07220060) Next-Gen CDK4i (e.g., PF-07220060) Next-Gen CDK4i (e.g., PF-07220060)->Cyclin D-CDK4/6 Next-Gen CDK2i (e.g., BLU-222) Next-Gen CDK2i (e.g., BLU-222) Next-Gen CDK2i (e.g., BLU-222)->Cyclin E-CDK2

Caption: Simplified CDK signaling pathway and inhibitor targets.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of CDK inhibitors. Below are representative protocols for key experiments.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of a compound on the activity of a specific kinase.

Objective: To determine the IC50 value of a test compound against a specific CDK/cyclin complex.

Materials:

  • Recombinant human CDK/cyclin complex (e.g., CDK2/cyclin A).

  • Kinase substrate (e.g., a peptide derived from Histone H1).

  • ATP.

  • Test compound (e.g., this compound) serially diluted in DMSO.

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.

  • 384-well white plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the CDK/cyclin enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a two-step addition of reagents followed by luminescence reading.

  • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow cluster_prep cluster_reaction cluster_detection Serial Dilutions Serial Dilutions Plate Setup Plate Setup Serial Dilutions->Plate Setup Enzyme & Substrate Prep Enzyme & Substrate Prep Enzyme & Substrate Prep->Plate Setup Initiate Reaction Initiate Reaction Plate Setup->Initiate Reaction Add ATP/Substrate Incubation Incubation Initiate Reaction->Incubation Stop Reaction & Detect ADP Stop Reaction & Detect ADP Incubation->Stop Reaction & Detect ADP Data Analysis Data Analysis Stop Reaction & Detect ADP->Data Analysis Luminescence Reading

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Cycle Analysis by Flow Cytometry

This method is used to assess the effect of CDK inhibitors on the distribution of cells in different phases of the cell cycle.

Objective: To determine the percentage of cells in G0/G1, S, and G2/M phases after treatment with a CDK inhibitor.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer).

  • Cell culture medium and supplements.

  • Test compound.

  • Phosphate-buffered saline (PBS).

  • 70% cold ethanol (for fixation).

  • Propidium iodide (PI) staining solution (containing RNase A).

  • Flow cytometer.

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples on a flow cytometer, measuring the fluorescence of the PI, which is proportional to the DNA content.

  • The data is analyzed using cell cycle analysis software to determine the percentage of cells in each phase.

In Vivo Tumor Xenograft Model

This experiment evaluates the anti-tumor efficacy of a CDK inhibitor in a living organism.

Objective: To assess the ability of a test compound to inhibit tumor growth in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice).

  • Human cancer cells for implantation.

  • Test compound formulated for in vivo administration (e.g., oral gavage).

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously inject a suspension of human cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle to the respective groups according to a predetermined schedule (e.g., daily oral gavage).

  • Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).

  • The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

Logical_Relationship cluster_this compound This compound cluster_NextGen Next-Generation CDK Inhibitors Potent CDK1/2 Inhibition Potent CDK1/2 Inhibition G1/S and G2/M Arrest G1/S and G2/M Arrest Potent CDK1/2 Inhibition->G1/S and G2/M Arrest Broad Kinase Inhibition Broad Kinase Inhibition Potential for Off-Target Effects Potential for Off-Target Effects Broad Kinase Inhibition->Potential for Off-Target Effects High Target Selectivity (CDK2, CDK4, etc.) High Target Selectivity (CDK2, CDK4, etc.) Precise Cell Cycle Arrest Precise Cell Cycle Arrest High Target Selectivity (CDK2, CDK4, etc.)->Precise Cell Cycle Arrest Overcoming Resistance Overcoming Resistance High Target Selectivity (CDK2, CDK4, etc.)->Overcoming Resistance Improved Therapeutic Window Improved Therapeutic Window Precise Cell Cycle Arrest->Improved Therapeutic Window

Caption: Logical relationships of inhibitor characteristics.

Conclusion

The field of CDK inhibition is rapidly advancing, with a clear trajectory from broad-spectrum inhibitors like this compound to highly selective next-generation agents. While this compound demonstrates potent inhibition of the core cell cycle kinases CDK1 and CDK2, its broader kinase profile may contribute to off-target effects. The next-generation inhibitors, exemplified by compounds targeting CDK4 or CDK2 with high precision, offer the potential for improved safety profiles and efficacy in specific, biomarker-defined patient populations. The continued development of these selective inhibitors, guided by the robust experimental methodologies outlined in this guide, holds great promise for the future of targeted cancer therapy.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for K00546

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for K00546, a potent CDK1/CDK2 inhibitor. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the disposal of hazardous chemical waste in a laboratory setting.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements that are applicable to your location and facilities.

Quantitative Data Summary for Chemical Waste Disposal

The following table summarizes general quantitative guidelines for the disposal of laboratory chemical waste. These are not specific to this compound but represent common parameters found in institutional disposal protocols.

ParameterGuidelineCitation
pH Range for Aqueous Waste 5.0 - 9.0[1]
Maximum Container Volume in Lab 10 gallons[1]
Container Fill Level Do not fill beyond 90% capacity to allow for expansion.
Empty Container Rinsing Triple rinse with a suitable solvent. The first rinseate must be collected as hazardous waste.[2][3]
Satellite Accumulation Area (SAA) Time Limit Consult your institution's EHS guidelines.[4]

Experimental Protocols: Step-by-Step Disposal of this compound

The following protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to its final removal by EHS professionals.

Waste Identification and Classification
  • Treat this compound as Hazardous Waste: In the absence of specific data, assume this compound is a hazardous substance. Kinase inhibitors and other biologically active small molecules should be treated as potentially cytotoxic.[5]

  • Waste Streams: Identify the different forms of this compound waste generated:

    • Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and contaminated labware (e.g., pipette tips, tubes).

    • Liquid Waste: Solutions containing this compound (e.g., from experiments, stock solutions), and the first rinseate from cleaning contaminated glassware.[1]

    • Sharps Waste: Needles, syringes, or glass slides contaminated with this compound.

Waste Segregation
  • Dedicated Waste Containers: Use separate, clearly labeled containers for solid, liquid, and sharps waste.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. Incompatible chemicals can lead to dangerous reactions.[1]

  • Halogenated vs. Non-halogenated Solvents: If this compound is dissolved in a solvent, segregate it based on whether the solvent is halogenated or non-halogenated, as disposal routes for these often differ.

Containerization and Labeling
  • Container Selection:

    • Liquid Waste: Use a chemically compatible, leak-proof container with a secure screw-top cap. Glass or high-density polyethylene (HDPE) bottles are often suitable.[4]

    • Solid Waste: A sealable plastic bag or a wide-mouth container with a secure lid can be used.

    • Sharps Waste: Use a designated, puncture-resistant sharps container.

  • Labeling:

    • Clearly label each waste container with the words "HAZARDOUS WASTE ".[4]

    • Identify the contents, including the full chemical name ("this compound") and any solvents or other chemicals present with their approximate concentrations.

    • Indicate the potential hazards (e.g., "Toxic," "Cytotoxic").

    • Include the name of the principal investigator and the laboratory location.

    • Date the container when waste is first added and when it is full.

Storage in a Satellite Accumulation Area (SAA)
  • Designated Area: Store the waste containers in a designated SAA that is near the point of generation and under the control of laboratory personnel.[4]

  • Secondary Containment: Place liquid waste containers in a secondary container, such as a plastic tub, that can hold at least 110% of the volume of the largest container to contain any potential leaks.[4]

  • Secure Storage: Keep waste containers closed at all times, except when adding waste.[1] Store in a well-ventilated area away from ignition sources and incompatible materials.

Disposal of Empty Containers
  • Triple Rinsing: To render a container non-hazardous, it must be triple-rinsed with an appropriate solvent.[2][3]

  • Rinseate Collection: The first rinseate must be collected and disposed of as hazardous liquid waste.[1] Subsequent rinses may be permissible for drain disposal, but this must be confirmed with your EHS department.

  • Defacing Labels: Before discarding the rinsed container in the appropriate recycling or trash bin, completely deface or remove the original chemical label.[2]

Requesting Waste Pickup
  • Follow Institutional Procedures: Once a waste container is full or has reached the institutional time limit for storage in an SAA, submit a waste pickup request to your EHS department through your institution's designated system.

  • Accurate Manifest: Provide accurate and complete information on the waste manifest or pickup request form to ensure safe transport and disposal.

Mandatory Visualization: Disposal Workflow for this compound

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G cluster_generation Waste Generation cluster_classification Classification & Segregation cluster_containerization Containerization & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Waste Generated B Identify Waste Type A->B C Solid Waste B->C Solid D Liquid Waste B->D Liquid E Sharps Waste B->E Sharps F Select Compatible Container C->F D->F I Use Secondary Containment for Liquids D->I E->F G Label as 'Hazardous Waste' with Contents F->G H Store in Designated Satellite Accumulation Area (SAA) G->H J Container Full or Time Limit Reached? H->J I->H K Submit Waste Pickup Request to EHS J->K Yes L Continue Accumulating Waste J->L No L->H

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling K00546

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling the potent CDK1 and CDK2 inhibitor, K00546 (CAS: 443798-47-8). Adherence to these procedural guidelines is critical for ensuring laboratory safety and proper disposal.

Personal Protective Equipment (PPE)

While a Safety Data Sheet (SDS) for this compound has classified the substance as not hazardous, it is crucial to follow standard laboratory safety protocols and utilize personal protective equipment to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications
Eyes Safety GogglesMust be equipped with side-shields to provide comprehensive protection against splashes.
Hands Protective GlovesChemically resistant nitrile gloves are recommended.
Body Impervious ClothingA lab coat or other impervious clothing should be worn to protect the skin.
Respiratory Suitable RespiratorUse in a well-ventilated area. If dust or aerosol formation is likely, a suitable respirator should be used.

Procedural Workflows

To ensure safe handling and disposal, the following procedural diagrams outline the necessary steps for donning and doffing PPE and for the disposal of this compound and contaminated materials.

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE Donning_1 1. Lab Coat Donning_2 2. Respirator Donning_1->Donning_2 Donning_3 3. Goggles Donning_2->Donning_3 Donning_4 4. Gloves Donning_3->Donning_4 Doffing_1 1. Gloves Doffing_2 2. Goggles Doffing_1->Doffing_2 Doffing_3 3. Lab Coat Doffing_2->Doffing_3 Doffing_4 4. Respirator Doffing_3->Doffing_4 Disposal_Workflow Start Begin Disposal Process Collect Collect this compound Waste & Contaminated Materials Start->Collect Absorb For Spills: Absorb with Diatomite or Universal Binders Collect->Absorb If applicable Decontaminate Decontaminate Surfaces with Alcohol Collect->Decontaminate Absorb->Decontaminate Package Securely Package in a Labeled, Sealed Container Decontaminate->Package Dispose Dispose According to Institutional & Local Regulations Package->Dispose End End of Disposal Dispose->End

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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K00546
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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。